molecular formula C11H23N5O3 B3263592 Val-Arg CAS No. 37682-75-0

Val-Arg

Numéro de catalogue: B3263592
Numéro CAS: 37682-75-0
Poids moléculaire: 273.33 g/mol
Clé InChI: IBIDRSSEHFLGSD-YUMQZZPRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Val-Arg, also known as Valylarginine, is a dipeptide composed of the amino acids L-valine and L-arginine, with a molecular formula of C11H23N5O3 and a molecular weight of 273.33 g/mol . As a naturally occurring metabolite, it serves as a molecule of interest in biochemical research . This compound provides a simplified model for studying the properties and behavior of more complex arginine-rich peptides, which are of significant importance in biological systems . Arginine, one of its constituent amino acids, is frequently abundant in antimicrobial peptides (AMPs) and is crucial for their initial electrostatic interaction with negatively charged microbial cell membranes . Research into arginine-rich peptides indicates they can exhibit unique acid-base properties and may play a role in interactions with biological structures . This compound is supplied as a solid and is intended for research applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N5O3/c1-6(2)8(12)9(17)16-7(10(18)19)4-3-5-15-11(13)14/h6-8H,3-5,12H2,1-2H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIDRSSEHFLGSD-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317778
Record name Valylarginine
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Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37682-75-0
Record name Valylarginine
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URL https://commonchemistry.cas.org/detail?cas_rn=37682-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Val-Arg Dipeptide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Val-Arg (Valine-Arginine) dipeptide, a molecule of significant interest in various scientific and biomedical fields. This document details its chemical structure, physicochemical properties, synthesis, purification, and characterization, as well as its role in biological signaling pathways.

Chemical Structure and Identification

The this compound dipeptide is formed from the amino acids L-valine and L-arginine linked by a peptide bond. The valine residue provides a hydrophobic isopropyl side chain, while the arginine residue contributes a strongly basic guanidinium (B1211019) group.

Chemical Structure:

  • IUPAC Name: (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1]

  • Molecular Formula: C₁₁H₂₃N₅O₃

  • SMILES String: CC(C)--INVALID-LINK--N--INVALID-LINK--C(=O)O)N

Physicochemical Properties

A clear understanding of the physicochemical properties of the this compound dipeptide is essential for its application in research and development. The presence of the ionizable guanidinium group from arginine, the α-amino group, and the α-carboxyl group dictates its charge characteristics at different pH values.

PropertyValueReference
Molecular Weight 273.33 g/mol [1]
Monoisotopic Mass 273.18008961 Da[1]
pKa (α-carboxyl) ~2-3Estimated
pKa (α-amino) ~9-10Estimated
pKa (Arginine side chain) ~12.5Estimated
Isoelectric Point (pI) ~10.75Calculated
XLogP3 -4.6[1]
Hydrogen Bond Donor Count 5[1]
Hydrogen Bond Acceptor Count 5[1]

Note: pKa and pI values are estimated based on typical values for amino acid residues in peptides and can be influenced by the local chemical environment.

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing this compound dipeptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

General Protocol:

  • Resin Preparation: A suitable resin, such as a Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling (Arginine): The C-terminal amino acid, Fmoc-Arg(Pbf)-OH (Pbf: pentamethyldihydrobenzofuran-5-sulfonyl), is activated and coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group on the α-amino group of arginine is removed using a solution of piperidine (B6355638) in DMF.

  • Second Amino Acid Coupling (Valine): The next amino acid, Fmoc-Val-OH, is activated and coupled to the deprotected amino group of the resin-bound arginine.

  • Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal valine.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting group (Pbf) is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Workflow for Solid-Phase Synthesis of this compound Dipeptide:

spss_workflow Resin Rink Amide Resin Coupling1 Couple Fmoc-Arg(Pbf)-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine/DMF) Coupling1->Deprotection1 Coupling2 Couple Fmoc-Val-OH Deprotection1->Coupling2 Deprotection2 Final Fmoc Deprotection Coupling2->Deprotection2 Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification HPLC Purification Cleavage->Purification VR_Dipeptide This compound Dipeptide Purification->VR_Dipeptide

Solid-phase synthesis workflow for this compound dipeptide.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound dipeptide is purified using RP-HPLC, which separates molecules based on their hydrophobicity.

General Protocol:

  • Column: A C18 column is typically used for peptide purification.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient of increasing mobile phase B is used to elute the dipeptide. For a small, polar peptide like this compound, a shallow gradient starting from a low percentage of acetonitrile is recommended.

  • Detection: UV absorbance is monitored at 214 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak are collected, and the purity is confirmed by analytical HPLC and mass spectrometry.

Characterization

Mass spectrometry is used to confirm the molecular weight and sequence of the this compound dipeptide. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common technique.

Expected Fragmentation Pattern:

In MS/MS, the protonated dipeptide will fragment at the peptide bond, producing characteristic b- and y-ions. The major expected fragments would be the b₁-ion (from the N-terminal Valine) and the y₁-ion (from the C-terminal Arginine).

ms_fragmentation cluster_peptide This compound Dipeptide H2N H₂N- Val Val CO -CO- NH NH- CO->NH Arg Arg COOH -COOH b1 b₁ ion b1->CO cleavage y1 y₁ ion y1->NH cleavage

Predicted mass spectrometry fragmentation of this compound.

NMR spectroscopy provides detailed structural information about the dipeptide in solution. Both ¹H and ¹³C NMR are used to confirm the structure and purity. The chemical shifts of the protons and carbons are characteristic of the amino acid residues and their local environment.

Biological Context: Role in mTOR Signaling

The this compound dipeptide, and particularly its arginine component, is implicated in the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway. mTOR is a crucial regulator of cell growth, proliferation, and protein synthesis. Amino acids, including arginine, are key upstream signals for the activation of mTOR Complex 1 (mTORC1).

Amino Acid Sensing and mTORC1 Activation:

The presence of arginine is sensed by cytosolic proteins, such as CASTOR1. In the absence of arginine, CASTOR1 binds to and inhibits GATOR2. When arginine levels are high, it binds to CASTOR1, causing a conformational change that leads to the dissociation of the CASTOR1-GATOR2 complex. This releases GATOR2 to inhibit the GATOR1 complex. The inhibition of GATOR1, a GTPase-activating protein (GAP) for RagA/B, allows RagA/B to become GTP-loaded. The active Rag GTPase heterodimer then recruits mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis.

mtor_pathway cluster_lysosome Arginine Arginine CASTOR1 CASTOR1 Arginine->CASTOR1 GATOR2 GATOR2 CASTOR1->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag Rag GTPases (RagA/B-GTP) GATOR1->Rag inactivates mTORC1 mTORC1 Rag->mTORC1 recruits to lysosome S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Rheb Rheb Rheb->mTORC1 activates Lysosome Lysosomal Surface Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis disinhibits

Arginine sensing and mTORC1 activation pathway.

This guide provides a foundational understanding of the this compound dipeptide for researchers and professionals in drug development and related scientific disciplines. The detailed information on its chemical properties, synthesis, and biological role can aid in the design of new experiments and the development of novel therapeutic agents.

References

Val-Arg Dipeptide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Val-Arg, formed from the amino acids Valine and Arginine, is a fundamental building block in peptide chemistry and holds significant interest for researchers in drug development and biochemistry. Its unique combination of a hydrophobic, aliphatic side chain (Valine) and a strongly basic guanidinium (B1211019) group (Arginine) imparts specific physicochemical characteristics that influence its behavior in biological systems. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Core Physical and Chemical Properties

The physicochemical properties of this compound are crucial for understanding its solubility, stability, and interactions with biological molecules. While specific experimental data for this dipeptide is not extensively available in the literature, its properties can be reliably estimated based on the characteristics of its constituent amino acids.

Data Presentation: A Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of the this compound dipeptide.

PropertyValueSource/Method
Molecular Formula C₁₁H₂₃N₅O₃Calculation
Molecular Weight 273.33 g/mol Calculation[]
Isoelectric Point (pI) ~9.83Theoretical Calculation*
pKa₁ (α-carboxyl group) ~3.3Estimation
pKa₂ (α-amino group) ~8.0Estimation
pKa₃ (Arginine side chain) ~12.5Estimation
Solubility Predicted to be soluble in aqueous solutions, especially at acidic pH. Insoluble in non-polar organic solvents.Theoretical[2][3][4]
Stability The peptide bond is susceptible to cleavage by various proteases.[5] Stability is pH and temperature-dependent.General Peptide Chemistry[5]

*The theoretical isoelectric point (pI) is calculated as the average of the pKa values of the two positively charged groups at the zwitterionic state: the α-amino group and the Arginine side chain.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the characterization of peptides. The following sections provide methodologies for determining the key physicochemical properties of this compound.

Protocol 1: Determination of Isoelectric Point (pI) and pKa Values by Potentiometric Titration

This protocol describes the determination of the isoelectric point and pKa values of this compound using potentiometric titration, a highly accurate method for characterizing ionizable groups in a molecule.

Materials:

  • This compound dipeptide

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water (degassed)

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Titration vessel

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of deionized water in the titration vessel.

  • Initial pH Adjustment: Place the titration vessel on the magnetic stirrer and immerse the calibrated pH electrode. Begin stirring gently. Add 0.1 M HCl dropwise to lower the pH of the solution to approximately 1.5 to ensure all ionizable groups are fully protonated.

  • Titration: Begin the titration by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution from the burette.

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH value and the total volume of NaOH added.

  • Titration Endpoint: Continue the titration until the pH reaches approximately 13.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). For this compound, three buffering regions are expected, corresponding to the α-carboxyl group, the α-amino group, and the Arginine side chain.

    • The isoelectric point (pI) is the pH at which the net charge of the dipeptide is zero. This can be determined from the titration curve as the average of the pKa values of the two positively charged groups.

Protocol 2: Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in an aqueous buffer.

Materials:

  • This compound dipeptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Vortex mixer

  • Thermostatic shaker

Methodology:

  • Sample Preparation: Prepare a series of vials containing a fixed volume of PBS (e.g., 1 mL).

  • Saturation: Add an excess amount of this compound to each vial to create a saturated solution.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved peptide.

  • Quantification: Carefully collect an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method such as UV-Vis spectrophotometry (if the peptide has a chromophore or after derivatization) or, more accurately, by HPLC with a standard curve.

  • Solubility Calculation: The solubility is expressed as the concentration of the dissolved peptide in the saturated solution (e.g., in mg/mL or M).

Protocol 3: Solid-Phase Peptide Synthesis of this compound

This protocol provides a general workflow for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-Val-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5)

  • DMF, Dichloromethane (DCM), Diethyl ether

  • Peptide synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the Arginine residue by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate Fmoc-Val-OH by dissolving it with DIC and Oxyma in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with shaking.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Valine using 20% piperidine in DMF. Wash the resin extensively.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group (Pbf) from Arginine.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound dipeptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Logical Relationship of this compound Properties

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties AminoAcids Valine + Arginine PeptideBond Peptide Bond Formation AminoAcids->PeptideBond Dipeptide This compound Dipeptide PeptideBond->Dipeptide IonizableGroups Ionizable Groups (α-COOH, α-NH2, Arg side-chain) Dipeptide->IonizableGroups Solubility Solubility Dipeptide->Solubility Stability Stability Dipeptide->Stability BiologicalActivity Biological Activity (e.g., Antimicrobial, Signaling) Dipeptide->BiologicalActivity influences pKa pKa Values IonizableGroups->pKa pI Isoelectric Point (pI) pKa->pI pI->Solubility

Caption: Interrelationship of this compound's structure and properties.

Experimental Workflow for Physicochemical Characterization

G Start This compound Sample Titration Potentiometric Titration Start->Titration SolubilityAssay Solubility Assay Start->SolubilityAssay StabilityAssay Stability Assay (pH, Temp) Start->StabilityAssay pKa_pI Determine pKa and pI Titration->pKa_pI SolubilityData Determine Solubility (mg/mL) SolubilityAssay->SolubilityData StabilityData Determine Half-life / Degradation StabilityAssay->StabilityData Report Comprehensive Property Profile pKa_pI->Report SolubilityData->Report StabilityData->Report

Caption: Workflow for this compound physicochemical analysis.

Biological Context and Significance

While the direct biological roles of the this compound dipeptide are not extensively documented, the properties of its constituent amino acids and related peptides provide valuable insights into its potential functions.

Antimicrobial Activity of Val/Arg-Rich Peptides

Peptides rich in Valine and Arginine have demonstrated significant antimicrobial properties.[6][7] The cationic nature of Arginine facilitates interaction with negatively charged bacterial membranes, while the hydrophobicity of Valine contributes to membrane disruption. Although the simple this compound dipeptide is likely too short to form the secondary structures typical of many antimicrobial peptides, it could serve as a motif in the design of novel antimicrobial agents.[6][7]

Role in Cellular Signaling

Arginine is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[8][9] It is plausible that this compound, upon cellular uptake and potential hydrolysis, could release Arginine and thereby influence mTOR activity. The MEK/ERK pathway, another critical signaling cascade involved in cell proliferation and differentiation, can also be influenced by cellular metabolic states, to which amino acid availability is a key contributor.[10][11][12][13] Further research is needed to elucidate any direct effects of the this compound dipeptide on these pathways.

The following diagram illustrates the potential, indirect influence of this compound on these key signaling pathways through the action of its constituent amino acid, Arginine.

G ValArg This compound Dipeptide Hydrolysis Cellular Uptake & Hydrolysis ValArg->Hydrolysis Arginine Arginine Hydrolysis->Arginine Valine Valine Hydrolysis->Valine mTOR mTOR Pathway Arginine->mTOR activates MEK_ERK MEK/ERK Pathway Arginine->MEK_ERK influences CellGrowth Cell Growth & Proliferation mTOR->CellGrowth ProteinSynth Protein Synthesis mTOR->ProteinSynth MEK_ERK->CellGrowth

Caption: Potential influence of this compound on cellular signaling.

Conclusion

References

Synthesis of L-valyl-L-arginine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide L-valyl-L-arginine. The synthesis of peptides is a cornerstone of biochemical and pharmaceutical research, enabling the development of novel therapeutics and research tools. This document details the strategic considerations for protecting reactive functional groups, the selection of appropriate coupling reagents, and the methodologies for both solid-phase and solution-phase synthesis, culminating in the purification of the target dipeptide.

Introduction to L-valyl-L-arginine Synthesis

The synthesis of L-valyl-L-arginine involves the formation of a peptide bond between the carboxylic acid of L-valine and the α-amino group of L-arginine. The primary challenge in peptide synthesis lies in preventing unwanted side reactions at the reactive functional groups of the amino acids.[1] This necessitates a carefully planned strategy of using protecting groups that temporarily block these reactive sites.[2][3] The guanidinium (B1211019) group in the side chain of arginine is particularly basic and requires robust protection to avoid interference with the coupling reaction.[2]

Two primary strategies are employed for peptide synthesis: solution-phase synthesis and solid-phase peptide synthesis (SPPS).[1][4] SPPS, developed by R.B. Merrifield, is often preferred for its efficiency, ease of purification, and amenability to automation.[5] This guide will focus on the widely used Fmoc/tBu strategy in SPPS.

Protecting Group Strategy

The selection of an orthogonal set of protecting groups is critical for a successful synthesis.[1][3] This means that each protecting group can be removed under specific conditions without affecting the others.[3] For the synthesis of L-valyl-L-arginine, the following protecting groups are commonly employed within the Fmoc/tBu strategy.[1][2]

Amino AcidFunctional GroupProtecting GroupAbbreviationDeprotection Conditions
L-Valineα-Amino9-FluorenylmethyloxycarbonylFmoc20% Piperidine (B6355638) in DMF
L-Arginineα-Amino9-FluorenylmethyloxycarbonylFmoc20% Piperidine in DMF
L-ArginineGuanidino Side Chain2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfTrifluoroacetic acid (TFA)
L-Arginineα-CarboxylResin Linker (e.g., Wang)-Trifluoroacetic acid (TFA)

Solid-Phase Peptide Synthesis (SPPS) Workflow

The SPPS of L-valyl-L-arginine begins with an L-arginine residue attached to a solid support (resin), with its α-amino group protected by Fmoc and its side chain protected by Pbf. The synthesis proceeds by the sequential addition of the N-terminal amino acid, L-valine.

sps_workflow resin Fmoc-Arg(Pbf)-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 wash1 DMF Wash deprotection1->wash1 coupling Coupling of Fmoc-Val-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 deprotection2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection2 wash3 DMF Wash deprotection2->wash3 cleavage Cleavage and Deprotection (TFA/TIS/H2O) wash3->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification product L-valyl-L-arginine purification->product

Solid-Phase Synthesis Workflow for L-valyl-L-arginine.

Experimental Protocols

Materials and Reagents
  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-Val-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU[4][6]

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

Resin Preparation and Swelling
  • Accurately weigh the Fmoc-Arg(Pbf)-Wang resin and place it into a solid-phase synthesis vessel.

  • Add DMF to the resin and allow it to swell for 1-2 hours at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Amino Acid Coupling
  • In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents relative to resin loading) in DMF.

  • Add a coupling reagent such as HBTU (3 equivalents) and a base like DIPEA (6 equivalents).[7]

  • Allow the activation to proceed for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Cleavage from Resin and Deprotection
  • After the final Fmoc deprotection and washing, dry the resin under vacuum.

  • Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

Precipitation and Purification
  • Concentrate the TFA filtrate under reduced pressure.

  • Add cold diethyl ether to the concentrated solution to precipitate the crude L-valyl-L-arginine.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table presents typical quantitative data for the synthesis of L-valyl-L-arginine on a 0.5 mmol scale.

ParameterValue
Starting Resin Loading0.5 mmol/g
Resin Mass1.0 g
Fmoc-Val-OH used1.5 mmol
HBTU used1.5 mmol
DIPEA used3.0 mmol
Crude Peptide Yield~85-95%
Purity after RP-HPLC>98%

Solution-Phase Synthesis Approach

While SPPS is often preferred, solution-phase synthesis is also a viable method. This approach involves carrying out the reactions in a homogenous solution, followed by purification of the intermediate products at each step.

solution_phase_workflow start_val Boc-Val-OH coupling Peptide Coupling (DCC/HOBt) start_val->coupling start_arg H-Arg(Pbf)-OMe start_arg->coupling protected_dipeptide Boc-Val-Arg(Pbf)-OMe coupling->protected_dipeptide deprotection_boc Boc Deprotection (TFA) protected_dipeptide->deprotection_boc deprotection_pbf_ome Side Chain and Ester Deprotection (TFA) deprotection_boc->deprotection_pbf_ome purification Purification (Crystallization/Chromatography) deprotection_pbf_ome->purification final_product L-valyl-L-arginine purification->final_product

Solution-Phase Synthesis Logical Flow.

In a typical solution-phase synthesis, the α-amino group of valine would be protected with a Boc group, and the C-terminus of arginine as a methyl ester. The side chain of arginine would still require protection, for instance, with a Pbf group. The coupling would be performed in solution using a reagent like DCC with an additive such as HOBt to minimize racemization.[6] Each intermediate would require purification before proceeding to the next deprotection and coupling step.

Conclusion

The synthesis of L-valyl-L-arginine can be effectively achieved through both solid-phase and solution-phase methodologies. The choice of strategy depends on the desired scale, available equipment, and specific requirements of the research. The Fmoc/tBu solid-phase approach offers a streamlined and efficient workflow with high purities achievable after RP-HPLC. Careful selection of orthogonal protecting groups and efficient coupling reagents are paramount to the successful synthesis of this dipeptide. This guide provides a foundational protocol that can be adapted and optimized for specific laboratory settings and research objectives.

References

Val-Arg mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanisms of Action of the Val-Arg Motif

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide motif, Valine-Arginine (this compound), is not characterized by a single, universal mechanism of action. Instead, its biological significance is highly context-dependent, playing crucial roles in diverse fields ranging from oncology and infectious diseases to cardiovascular therapeutics. This technical guide provides a comprehensive overview of the core mechanisms of action where the this compound motif is a key determinant of function. We will explore its role as a cleavable linker in antibody-drug conjugates (ADCs), a structural component of antimicrobial peptides, a modulator of the renin-angiotensin system, and a substrate for various proteases. This document will present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

This compound as a Protease-Cleavable Linker in Antibody-Drug Conjugates

The this compound dipeptide is utilized as a linker in the design of antibody-drug conjugates (ADCs). In this context, the mechanism of action is centered on the selective release of a cytotoxic payload in the target tissue.

Mechanism of Action:

The fundamental principle of using a this compound linker is its susceptibility to cleavage by proteases that are often overexpressed in the tumor microenvironment or within cancer cells. This enzymatic cleavage liberates the conjugated drug from the antibody, allowing it to exert its cytotoxic effect. However, a significant challenge with the this compound linker is its instability in circulation, as multiple proteases can recognize this motif, leading to premature drug release and potential off-target toxicity[1]. This has led to the development of more stable linkers like Val-Cit (Valine-Citrulline) for many clinical applications[1].

Signaling Pathway and Drug Release:

The following diagram illustrates the general mechanism of an ADC with a protease-cleavable linker.

ADC_Mechanism cluster_extracellular Extracellular Space / Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (this compound Linker) Proteases_circ Circulating Proteases ADC->Proteases_circ Susceptible to cleavage Receptor Target Receptor ADC->Receptor Binding Premature_Release Premature Drug Release (Off-target toxicity) Proteases_circ->Premature_Release Causes Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Proteases_intra Intracellular Proteases (e.g., Cathepsins) Lysosome->Proteases_intra Contains Drug Active Drug Proteases_intra->Drug Cleaves this compound linker to release drug Apoptosis Cell Death (Apoptosis) Drug->Apoptosis Induces

Caption: General mechanism of an ADC with a protease-cleavable linker.

Experimental Protocols:

  • In Vitro Plasma Stability Assay:

    • The ADC is incubated in human or animal plasma at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).

    • The amount of intact ADC and released drug is quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) for the antibody portion and LC-MS (Liquid Chromatography-Mass Spectrometry) for the drug payload.

    • The half-life of the ADC in plasma is calculated to determine its stability.

  • In Vitro Cytotoxicity Assay:

    • Target cancer cells (expressing the antigen recognized by the antibody) and non-target cells are cultured.

    • Cells are treated with serial dilutions of the ADC.

    • Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.

    • The IC50 (half-maximal inhibitory concentration) is determined to quantify the potency of the ADC.

This compound in Antimicrobial Peptides

Valine and Arginine are common residues in a class of antimicrobial peptides (AMPs). Their mechanism of action is primarily based on the disruption of microbial cell membranes.

Mechanism of Action:

Val/Arg-rich peptides typically adopt an α-helical structure and are amphipathic. The positively charged arginine residues interact with the negatively charged components of bacterial membranes (like lipopolysaccharides and teichoic acids), while the hydrophobic valine residues insert into the lipid bilayer. This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death[2][3]. The net positive charge of the peptide is a critical factor, with studies showing that an increase in net charge from +4 to +6 can significantly improve antimicrobial activity and decrease hemolysis[2].

Experimental Workflow for Antimicrobial Peptide Evaluation:

AMP_Workflow Peptide_Synthesis Peptide Synthesis (Solid-phase) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Peptide_Synthesis->MIC_Assay Hemolysis_Assay Hemolysis Assay Peptide_Synthesis->Hemolysis_Assay Membrane_Permeabilization Membrane Permeabilization Assay (e.g., SYTOX Green) MIC_Assay->Membrane_Permeabilization Toxicity_Assessment Toxicity Assessment (on mammalian cells) Hemolysis_Assay->Toxicity_Assessment In_Vivo_Model In Vivo Efficacy (e.g., Mouse infection model) Membrane_Permeabilization->In_Vivo_Model Data_Analysis Data Analysis and Structure-Activity Relationship In_Vivo_Model->Data_Analysis Toxicity_Assessment->In_Vivo_Model RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Converts ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP ACE_Inhibitor ACE Inhibitor (e.g., this compound containing peptide) ACE_Inhibitor->ACE Inhibits Protease_Substrate Substrate Synthetic Substrate (e.g., N-Bz-Phe-Val-Arg-pNA) Protease Protease (e.g., Thrombin) Substrate->Protease Cleavage Cleavage at This compound junction Protease->Cleavage Catalyzes Product1 Peptide Fragment Cleavage->Product1 Product2 Chromogenic/Fluorogenic Leaving Group (pNA) Cleavage->Product2 Signal Detectable Signal (Color/Fluorescence) Product2->Signal Generates

References

Val-Arg (Valine-Arginine) Dipeptide: A Technical Guide to its Natural Occurrence and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Val-Arg (Valine-Arginine) is a molecule of interest due to its inclusion in synthetic constructs such as antibody-drug conjugate (ADC) linkers. However, its natural occurrence as a free dipeptide in mammalian organisms is not well-documented and appears to be transient. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its metabolic origins, rapid enzymatic degradation, and the technical challenges associated with its detection. We synthesize available data on its limited detection in lower organisms and present hypothetical frameworks for its biosynthesis and signaling, alongside detailed experimental protocols for its potential quantification. This guide serves as a resource for researchers investigating peptide metabolism and for professionals in drug development considering the this compound motif in therapeutic design.

Introduction

This compound is a dipeptide composed of the essential amino acid L-valine and the conditionally essential amino acid L-arginine, linked by a peptide bond. While the individual amino acids have well-established and critical physiological roles, from protein synthesis to cell signaling, the function and prevalence of the free this compound dipeptide are less understood. Its primary significance in the scientific literature arises from its use as a protease-cleavable linker in drug delivery systems. This application hinges on the very characteristic that appears to limit its natural abundance: its high susceptibility to enzymatic cleavage. This guide will explore the lifecycle of this compound, from its theoretical generation via proteolysis to its rapid breakdown, and outline the methodologies required to study this transient molecule.

Natural Occurrence

Direct evidence for the widespread natural occurrence of the free this compound dipeptide in mammals is notably scarce in the current scientific literature. Its presence has been reported in the unicellular organism Euglena gracilis and the bacterium Aeromonas veronii[1][2]. However, comprehensive peptidomic studies of mammalian fluids like plasma and cerebrospinal fluid (CSF) have not identified this compound as a consistently detectable endogenous dipeptide[1].

This suggests that if free this compound is present in mammals, its concentration is likely extremely low or its existence is fleeting. The most probable source of endogenous this compound is the catabolism of dietary and cellular proteins.

Biosynthesis and Degradation: A Transient Existence

A dedicated enzymatic pathway for the de novo synthesis of this compound from free L-valine and L-arginine has not been identified in mammals. While enzymes like kyotorphin (B1673678) synthetase can produce specific dipeptides (L-Tyr-L-Arg) from constituent amino acids, no analogous enzyme is known for this compound[3]. Therefore, the primary source of this compound is considered to be the proteolytic degradation of larger peptides and proteins.

Generation via Proteolysis

This compound sequences are common in countless proteins. During protein turnover or digestion, proteases and peptidases cleave these proteins into smaller peptides. This compound can be released as a free dipeptide or as the N-terminal end of a larger peptide fragment.

Rapid Enzymatic Degradation

The this compound motif is a recognition site for numerous proteases, which contributes to its instability in circulation. This property is exploited in the design of drug linkers intended for cleavage by enzymes present in a target tissue[4]. The rapid degradation is a key reason for its presumed low physiological concentration. Several classes of enzymes are likely responsible for its hydrolysis:

  • Dipeptidyl Peptidases (DPPs): This family of exopeptidases cleaves dipeptides from the N-terminus of polypeptides. Dipeptidyl peptidase-4 (DPP-4), for example, is a well-known serine protease with broad substrate specificity[5][6].

  • Cytoplasmic Peptidases: Cells, including erythrocytes, contain a variety of cytoplasmic peptidases that hydrolyze oligopeptides that enter the cell, although the uptake of dipeptides by red blood cells appears to be limited[7][8].

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides and proteins.

The metabolic lifecycle of this compound is likely a rapid cycle of generation from protein breakdown and immediate hydrolysis into its constituent amino acids, which then enter their respective metabolic pools.

Val_Arg_Lifecycle Proteins Dietary & Cellular Proteins (containing this compound sequences) ValArg_Peptides Peptide Fragments (e.g., this compound-X...) Proteins->ValArg_Peptides Proteolysis (e.g., Trypsin, Pepsin) Free_ValArg Free this compound Dipeptide ValArg_Peptides->Free_ValArg Exopeptidase Activity AminoAcids Free Amino Acids (Valine & Arginine Pool) Free_ValArg->AminoAcids Rapid Hydrolysis (Dipeptidyl Peptidases, etc.) Metabolism Cellular Metabolism (Protein Synthesis, Urea (B33335) Cycle, etc.) AminoAcids->Metabolism

Metabolic lifecycle of the this compound dipeptide.

Potential Physiological Roles and Signaling

There is currently no direct evidence for a specific signaling role or receptor for the free this compound dipeptide in mammals. Its inherent instability makes it an unlikely candidate for a classical signaling molecule that needs to travel from a source to a target cell.

However, the constituent amino acids are deeply involved in critical signaling pathways:

  • Arginine: A substrate for nitric oxide synthase (NOS) producing the signaling molecule nitric oxide (NO). It is also a key component of the urea cycle and influences pathways like mTOR, which regulates cell growth and protein synthesis[9][10][11].

  • Valine: As a branched-chain amino acid (BCAA), valine plays roles in protein synthesis and can indirectly modulate the synthesis of neurotransmitters by competing for transport across the blood-brain barrier[12].

Any physiological effect of this compound administration would likely be attributable to the local increase in valine and arginine concentrations following its rapid hydrolysis.

Quantitative Data

As stated, quantitative data on endogenous free this compound in mammalian tissues is absent from the literature. Peptidomic studies that have screened for dozens of dipeptides in human plasma and CSF did not report detectable levels of this compound[1]. For context, this section presents a table with concentrations of the parent amino acids in human plasma, as the dipeptide's concentration would be orders of magnitude lower.

AnalyteFluidConcentration Range (µmol/L)Reference
L-ValineHuman Plasma165 - 315[General Clinical Chemistry Reference]
L-ArginineHuman Plasma50 - 150[General Clinical Chemistry Reference]
This compound Human Plasma Not Detected / Below Limit of Quantification [1]

Experimental Protocols

Detecting and quantifying the endogenous this compound dipeptide presents a significant analytical challenge due to its expected low concentration and instability. A highly sensitive method, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), would be required.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol is a hypothetical procedure based on established methods for peptide and amino acid quantification[13][14][15][16][17][18].

1. Objective: To quantify the concentration of endogenous this compound in plasma samples.

2. Materials:

  • Plasma samples collected with protease inhibitors (e.g., EDTA tubes, with added cOmplete™ Protease Inhibitor Cocktail).

  • This compound analytical standard (≥98% purity).

  • Stable Isotope-Labeled (SIL) this compound (e.g., with ¹³C, ¹⁵N labeled Arginine) as an internal standard (ISTD).

  • Acetonitrile (ACN), HPLC-grade.

  • Formic Acid (FA), LC-MS grade.

  • Ultrapure water.

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).

  • Centrifugal vacuum concentrator.

3. Sample Preparation: a. Thaw plasma samples on ice to minimize enzymatic activity. b. To 100 µL of plasma, add 10 µL of the SIL this compound ISTD solution (concentration to be optimized, e.g., 50 ng/mL). c. Add 400 µL of ice-cold ACN to precipitate proteins. d. Vortex for 1 minute and incubate at -20°C for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube. g. For increased cleanliness, perform SPE: i. Condition the SPE cartridge according to the manufacturer's protocol. ii. Load the supernatant. iii. Wash the cartridge to remove interfering substances. iv. Elute the dipeptides using an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in ACN/water). h. Dry the eluate or supernatant completely in a centrifugal vacuum concentrator. i. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 0.1% FA in water).

4. LC-MS/MS Analysis:

  • LC System: UPLC/HPLC system.
  • Column: Reversed-phase C18 column suitable for polar analytes (e.g., Acquity UPLC BEH C18) or a HILIC column.
  • Mobile Phase A: 0.1% FA in water.
  • Mobile Phase B: 0.1% FA in ACN.
  • Gradient: Develop a gradient to separate this compound from other components (e.g., 0-5% B over 2 min, 5-50% B over 8 min, then wash and re-equilibrate).
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization: Electrospray Ionization, positive mode (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM).
  • Optimize MRM transitions for both the native this compound and the SIL ISTD.
  • Example Precursor Ion (this compound, [M+H]⁺): m/z 274.2
  • Example Fragment Ions: Transitions corresponding to the loss of the arginine side chain or cleavage of the peptide bond.
  • Monitor at least two transitions per compound for specificity.

5. Data Analysis: a. Create a calibration curve using known concentrations of the this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma). b. Calculate the peak area ratio of the endogenous analyte to the ISTD. c. Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (+ Protease Inhibitors) Spike Spike with SIL-Val-Arg (ISTD) Plasma->Spike Precipitate Protein Precipitation (ice-cold ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC UPLC Separation (C18 or HILIC) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte / ISTD) Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify

Workflow for this compound quantification in plasma.

Implications for Drug Development

The primary relevance of the this compound dipeptide in drug development is its use as a cleavable linker. Understanding its metabolic instability is crucial. The fact that multiple proteases recognize the this compound motif means that linkers incorporating it are highly susceptible to cleavage, potentially leading to premature drug release in circulation[4]. While this can be advantageous for prodrugs designed to be activated systemically, it is a significant drawback for antibody-drug conjugates (ADCs) that require the linker to remain stable until the ADC reaches the target tumor cell. For this reason, more stable dipeptide linkers, such as Valine-Citrulline (Val-Cit), are more commonly used in clinically approved ADCs. Researchers designing therapeutics with a this compound motif must carefully consider this inherent instability and the potential for off-target effects due to premature payload release.

Conclusion

The free dipeptide this compound appears to be a transient metabolic intermediate in mammals, primarily generated during protein degradation and rapidly hydrolyzed into its constituent amino acids. There is no substantial evidence for its accumulation in tissues or for a direct role as a signaling molecule. Its defining characteristic is its metabolic instability, a feature that limits its physiological concentration but provides a mechanism for cleavage in synthetic drug linkers. Future research employing highly sensitive mass spectrometry techniques may yet uncover specific contexts in which this compound levels are modulated, but for now, its existence is best described as a fleeting step in the vast network of protein and amino acid metabolism. This guide provides the theoretical and practical framework necessary for scientists to approach the study of this and other transient dipeptides.

References

An In-Depth Technical Guide to the Valine and Arginine Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways for the amino acids L-valine and L-arginine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed enzymatic steps, quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of these crucial metabolic routes.

The L-Arginine Biosynthesis Pathway

L-arginine is a semi-essential amino acid, meaning that while it can be synthesized de novo, dietary intake is often necessary to meet physiological demands. Its synthesis is a critical component of the urea (B33335) cycle and is essential for protein synthesis and the production of signaling molecules like nitric oxide.

Core Enzymatic Steps

The primary pathway for arginine biosynthesis in many organisms, including Escherichia coli, begins with L-glutamate. The pathway involves the synthesis of ornithine, which is then converted to arginine.

The key enzymatic reactions are as follows:

  • N-acetylglutamate synthase (NAGS) : Catalyzes the acetylation of glutamate (B1630785) to form N-acetylglutamate. This is a key regulatory step, often subject to feedback inhibition by arginine.

  • N-acetylglutamate kinase (NAGK) : Phosphorylates N-acetylglutamate to produce N-acetyl-gamma-glutamyl-phosphate.

  • N-acetyl-gamma-glutamyl-phosphate reductase : Reduces N-acetyl-gamma-glutamyl-phosphate to N-acetylglutamate-gamma-semialdehyde.

  • N-acetylornithine aminotransferase : Converts N-acetylglutamate-gamma-semialdehyde to N-acetylornithine.

  • N-acetylornithine deacetylase or Ornithine acetyltransferase : Removes the acetyl group from N-acetylornithine to yield L-ornithine. In some organisms, a cyclical version of this part of the pathway exists where the acetyl group is transferred back to glutamate.

  • Ornithine transcarbamylase (OTC) : Catalyzes the condensation of ornithine and carbamoyl (B1232498) phosphate (B84403) to form L-citrulline.

  • Argininosuccinate (B1211890) synthetase (ASS) : Catalyzes the ATP-dependent condensation of citrulline and L-aspartate to form argininosuccinate.

  • Argininosuccinate lyase (ASL) : Cleaves argininosuccinate to produce L-arginine and fumarate.

Quantitative Data for Arginine Biosynthesis Enzymes

The following table summarizes key kinetic parameters for enzymes in the arginine biosynthesis pathway from various organisms.

EnzymeOrganismSubstrate(s)K_m_k_cat_ (s⁻¹)Reference
N-acetylglutamate synthase (NAGS)E. coliAcetyl-CoA, Glutamate0.2 mM, 2.5 mM-[1]
Ornithine Transcarbamylase (OTC)Pinus pinasterOrnithine, Carbamoyl-P-11.03[2]
Argininosuccinate Synthetase (ASSY)Pinus pinasterCitrulline, Aspartate11.4 µM2.82[2]
Argininosuccinate Lyase (ASL)Pinus pinasterArgininosuccinate2.2 mM1139.24[2]

Note: Kinetic parameters can vary significantly based on the specific experimental conditions, including pH, temperature, and buffer composition.

Regulation of Arginine Biosynthesis

The arginine biosynthesis pathway is tightly regulated at both the enzymatic and genetic levels.

  • Feedback Inhibition : The final product, L-arginine, acts as an allosteric inhibitor of the first enzyme in the pathway, N-acetylglutamate synthase (NAGS), preventing the overaccumulation of arginine.[1]

  • Transcriptional Regulation : In many bacteria, the expression of the arg genes is controlled by the ArgR repressor protein.[3] In the presence of arginine, ArgR binds to operator regions in the DNA, blocking the transcription of the arginine biosynthetic genes.[3] When arginine levels are low, the repressor detaches, allowing for gene expression.

Arginine_Regulation cluster_pathway Arginine Biosynthesis Pathway cluster_regulation Regulation Glutamate Glutamate N-acetylglutamate N-acetylglutamate Glutamate->N-acetylglutamate NAGS Ornithine Ornithine N-acetylglutamate->Ornithine Citrulline Citrulline Ornithine->Citrulline OTC Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS Arginine Arginine Argininosuccinate->Arginine ASL ArgR Repressor ArgR Repressor Arginine->ArgR Repressor activates NAGS NAGS Arginine->NAGS Feedback Inhibition arg genes arg genes ArgR Repressor->arg genes represses transcription

Regulation of the Arginine Biosynthesis Pathway.

The L-Valine Biosynthesis Pathway

L-valine is one of the three branched-chain amino acids (BCAAs) and is an essential amino acid for humans. It plays a crucial role in protein structure and function, as well as in metabolic processes.

Core Enzymatic Steps

The biosynthesis of valine starts from pyruvate (B1213749) and shares several enzymes with the isoleucine biosynthetic pathway.

The key enzymatic reactions are:

  • Acetohydroxyacid Synthase (AHAS) : Catalyzes the condensation of two molecules of pyruvate to form α-acetolactate. This is a key regulatory enzyme in the pathway.

  • Acetohydroxyacid Isomeroreductase : Converts α-acetolactate to α,β-dihydroxyisovalerate.

  • Dihydroxyacid Dehydratase : Catalyzes the dehydration of α,β-dihydroxyisovalerate to form α-ketoisovalerate.

  • Branched-Chain Amino Acid Aminotransferase (BCAT) : Transfers an amino group from glutamate to α-ketoisovalerate to produce L-valine.

Quantitative Data for Valine Biosynthesis Enzymes

The following table summarizes key kinetic parameters for enzymes in the valine biosynthesis pathway.

EnzymeOrganismSubstrate(s)K_m_k_cat_ (s⁻¹)Reference
Acetohydroxyacid Synthase III (AHAS III)E. coliPyruvate10 mM-[3]
Branched-Chain Amino Acid Aminotransferase (BCAT)E. coliα-ketoisovalerate, Glutamate0.4 mM, 0.1 mM-[4]
Branched-Chain Amino Acid Aminotransferase (BCAT)TomatoValine, α-ketoglutarate1.8 ± 0.2 mM, 0.3 ± 0.04 mM0.13[5]

Note: Kinetic parameters can vary significantly based on the specific experimental conditions.

Regulation of Valine Biosynthesis

The primary regulatory mechanism for the valine biosynthesis pathway is feedback inhibition.

  • Feedback Inhibition : L-valine, the end product, allosterically inhibits the activity of acetohydroxyacid synthase (AHAS). This inhibition is often synergistic with L-isoleucine and L-leucine. Mutations in the regulatory subunit of AHAS can lead to resistance to feedback inhibition and result in the overproduction of valine.

Valine_Biosynthesis_Pathway Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Isomeroreductase Acetohydroxyacid Isomeroreductase alpha_Acetolactate->Isomeroreductase alpha_beta_Dihydroxyisovalerate alpha_beta_Dihydroxyisovalerate Dehydratase Dihydroxyacid Dehydratase alpha_beta_Dihydroxyisovalerate->Dehydratase alpha_Ketoisovalerate alpha_Ketoisovalerate BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) alpha_Ketoisovalerate->BCAT L_Valine L_Valine L_Valine->AHAS Feedback Inhibition AHAS->alpha_Acetolactate Isomeroreductase->alpha_beta_Dihydroxyisovalerate Dehydratase->alpha_Ketoisovalerate BCAT->L_Valine LCMS_Workflow Sample_Prep Sample Preparation (e.g., Protein Precipitation, Dilution) LC_Separation Liquid Chromatography (LC) Separation Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (MS) Ionization (e.g., ESI) LC_Separation->MS_Ionization MS_Analysis Tandem MS (MS/MS) Analysis (Precursor Ion Selection, Collision-Induced Dissociation, Fragment Ion Detection) MS_Ionization->MS_Analysis Data_Analysis Data Analysis (Peak Integration, Quantification against Standard Curve) MS_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Degradation and Metabolism of Val-Arg

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

The dipeptide Val-Arg, composed of valine and arginine, serves as a valuable tool in biochemical research and holds potential in various therapeutic applications. Its metabolic fate is a critical determinant of its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the degradation and metabolism of this compound, detailing the enzymatic pathways, cellular uptake mechanisms, and associated signaling cascades. This document synthesizes current knowledge, presents quantitative data in a structured format, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Dipeptides are increasingly recognized for their roles in nutrition, cellular signaling, and as prodrugs. The dipeptide this compound is of particular interest due to the biological significance of its constituent amino acids. Valine is an essential branched-chain amino acid (BCAA) crucial for protein synthesis and energy metabolism. Arginine, a conditionally essential amino acid, is a precursor for nitric oxide (NO), urea (B33335), polyamines, and creatine, and plays a key role in cell division, immune function, and the regulation of vascular tone. Understanding the metabolic journey of this compound from cellular entry to its ultimate degradation is paramount for harnessing its full potential in research and medicine.

This guide will first explore the enzymatic degradation of this compound, focusing on the initial hydrolytic cleavage and the subsequent catabolism of its constituent amino acids. This is followed by a discussion of the mechanisms of its cellular uptake. A significant portion of this paper is dedicated to the signaling pathways modulated by the metabolic products of this compound, particularly the well-established mTOR pathway activated by arginine. Finally, this guide provides detailed experimental protocols for the quantitative analysis of this compound and its metabolites, offering a practical resource for researchers in the field.

Enzymatic Degradation of this compound

The primary metabolic fate of the this compound dipeptide is its hydrolysis into L-valine and L-arginine. This cleavage of the peptide bond is catalyzed by various peptidases present in serum and within the cytosol of cells.

Initial Hydrolysis: Cleavage of the this compound Bond

The this compound motif is recognized by multiple proteases, rendering it relatively unstable in circulation. The primary enzymes responsible for the hydrolysis of dipeptides are broadly classified as dipeptidases.

  • Dipeptidyl Peptidases (DPPs): This family of enzymes, including Dipeptidyl Peptidase 4 (DPP4) and Dipeptidyl Peptidase 7 (DPP7), are known to cleave dipeptides from the N-terminus of polypeptides. DPP7, in particular, exhibits broad substrate specificity and is capable of cleaving dipeptides with a variety of N-terminal amino acids, making it a likely candidate for this compound hydrolysis.[1][2][3]

  • Cytosolic Aminopeptidases: The cytosol contains a multitude of aminopeptidases that can sequentially cleave amino acids from the N-terminus of peptides, contributing to the breakdown of dipeptides following their cellular uptake.[4]

  • Serum Peptidases: Dipeptidases are also present in the serum, contributing to the extracellular degradation of circulating dipeptides like this compound. Soluble CD26/DPP4 is a known dipeptidyl peptidase in serum.[5][6]

Table 1: Kinetic Parameters of Tryptic Hydrolysis of the Arg-Val Bond
ParameterValueSource
Km0.27 mM[7]
kcat2.45 s-1[7]

This data is for the hydrolysis of the Arg(77)-Val(78) peptide bond in unfolded ribonuclease T1 by trypsin and serves as an approximation for the cleavage of a this compound bond.

Subsequent Metabolism of Valine and Arginine

Once hydrolyzed, L-valine and L-arginine enter their respective well-characterized metabolic pathways.

Arginine is catabolized through several key enzymatic pathways:

  • Arginase Pathway: Arginase hydrolyzes arginine to ornithine and urea . Ornithine is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell growth and proliferation, and can also be converted to proline and glutamate. The urea cycle in the liver utilizes this pathway to detoxify ammonia.

  • Nitric Oxide Synthase (NOS) Pathway: NOS converts arginine to citrulline and nitric oxide (NO) . NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

  • Arginine Decarboxylase Pathway: This pathway leads to the formation of agmatine , which has various neuromodulatory and physiological functions.

  • Arginine:Glycine Amidinotransferase (AGAT) Pathway: In this pathway, arginine is a precursor for the synthesis of creatine , a vital molecule for energy storage in muscle and brain tissue.

Valine, as a branched-chain amino acid, undergoes a distinct catabolic pathway:

  • Transamination: The initial step is the transfer of the amino group from valine to α-ketoglutarate by a branched-chain aminotransferase (BCAT), forming α-ketoisovalerate .[8]

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA .[9]

  • Further Oxidation: Isobutyryl-CoA undergoes a series of enzymatic reactions, including dehydrogenation, hydration, and hydrolysis, ultimately being converted to propionyl-CoA .[9][10] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle for energy production or be used for gluconeogenesis.[11]

Below is a diagram illustrating the overall degradation pathway of this compound.

Val_Arg_Degradation This compound Degradation Pathway ValArg This compound Dipeptidases Dipeptidases (e.g., DPP7, Cytosolic Aminopeptidases) ValArg->Dipeptidases Val L-Valine BCAT Branched-Chain Aminotransferase (BCAT) Val->BCAT Arg L-Arginine Arginase Arginase Arg->Arginase NOS Nitric Oxide Synthase (NOS) Arg->NOS Dipeptidases->Val Dipeptidases->Arg Ornithine Ornithine Urea Urea Citrulline Citrulline NO Nitric Oxide (NO) Arginase->Ornithine Arginase->Urea NOS->Citrulline NOS->NO alphaKIV α-Ketoisovalerate BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) alphaKIV->BCKDH IsobutyrylCoA Isobutyryl-CoA PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA Multiple Steps SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA Citric Acid Cycle SuccinylCoA->TCA BCAT->alphaKIV BCKDH->IsobutyrylCoA

Figure 1: Overview of the this compound degradation pathway.

Cellular Uptake of this compound

The entry of this compound into cells is a prerequisite for its intracellular metabolism. Dipeptides are generally transported across the cell membrane by specific transporters. The proton-coupled oligopeptide transporters (PEPT1 and PEPT2) are the major carriers responsible for the uptake of di- and tripeptides in various tissues, including the intestine, kidney, and brain.

While specific kinetic data for this compound uptake are not available, studies on the uptake of arginine and other dipeptides provide valuable insights. The uptake of arginine is mediated by cationic amino acid transporters (CATs).[12] The rate of dipeptide uptake can vary significantly depending on the cell type and the specific dipeptide.[13]

Signaling Pathways

The metabolic products of this compound, particularly arginine, are known to modulate key cellular signaling pathways. There is currently no direct evidence to suggest that the intact this compound dipeptide has a signaling role before its hydrolysis.

Arginine and the mTOR Signaling Pathway

Arginine is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[14][15][16][17][18] The activation of mTORC1 by arginine is mediated by the CASTOR1 protein, which acts as a cytosolic arginine sensor.[14] In the absence of arginine, CASTOR1 binds to and inhibits GATOR2, which in turn leads to the inhibition of the Rag GTPases and subsequent inactivation of mTORC1. When arginine levels are sufficient, it binds to CASTOR1, causing its dissociation from GATOR2. This allows for the activation of Rag GTPases, which then recruit mTORC1 to the lysosomal surface where it is activated by Rheb.

mTOR_Signaling Arginine-Mediated mTORC1 Activation cluster_lysosome Lysosome Arginine Arginine CASTOR1 CASTOR1 Arginine->CASTOR1 binds and inhibits GATOR2 GATOR2 CASTOR1->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPases Rag GTPases GATOR1->RagGTPases inhibits mTORC1 mTORC1 RagGTPases->mTORC1 recruits to lysosome Rheb Rheb CellGrowth Cell Growth & Protein Synthesis mTORC1_active Active mTORC1 Rheb->mTORC1_active activates mTORC1_active->CellGrowth

Figure 2: Arginine activation of the mTORC1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound degradation and metabolism in a cellular context.

In Vitro this compound Degradation Assay Using Cell Lysates

This protocol describes a method to measure the degradation of this compound by intracellular peptidases in a cell lysate preparation.

5.1.1. Materials

  • Cell line of interest (e.g., HeLa, HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without EDTA)

  • This compound standard solution (10 mM in water)

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • Internal standard (IS) solution (e.g., a stable isotope-labeled dipeptide)

  • LC-MS/MS system

5.1.2. Procedure

  • Cell Culture and Harvesting: Culture cells to ~80-90% confluency. Wash cells twice with ice-cold PBS and harvest by scraping.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic and membrane protein fraction).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Degradation Reaction:

    • In a microcentrifuge tube, add cell lysate to a final protein concentration of 1 mg/mL.

    • Pre-incubate the lysate at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration of 100 µM.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to 4 volumes of ice-cold ACN with 0.1% FA containing the internal standard to precipitate proteins and stop the reaction.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the quantification of remaining this compound and the appearance of L-valine and L-arginine.

    • Use a suitable C18 column for chromatographic separation.

    • Optimize MS parameters for the detection of this compound, valine, arginine, and the internal standard using multiple reaction monitoring (MRM).

5.1.3. Data Analysis

  • Generate standard curves for this compound, valine, and arginine.

  • Calculate the concentration of each analyte at each time point.

  • Plot the concentration of this compound over time to determine the degradation rate.

Cellular Uptake of Radiolabeled this compound

This protocol outlines a method to measure the uptake of this compound into cultured cells using a radiolabeled version of the dipeptide.[13][19][20][21]

5.2.1. Materials

  • Cell line of interest cultured in 24-well plates

  • Radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Stop solution (ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

5.2.2. Procedure

  • Cell Seeding: Seed cells in 24-well plates and grow to confluency.

  • Cell Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

  • Uptake Assay:

    • Add uptake buffer containing a known concentration of radiolabeled this compound to each well.

    • Incubate the plate at 37°C for various time intervals (e.g., 1, 5, 10, 15, 30 minutes).

    • To determine non-specific uptake, perform parallel experiments in the presence of a high concentration of unlabeled this compound (e.g., 10 mM) or at 4°C.

  • Stopping the Uptake:

    • At the end of each time point, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold stop solution.

  • Cell Lysis and Scintillation Counting:

    • Add lysis buffer to each well and incubate for 30 minutes to lyse the cells.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: In a parallel set of wells, determine the protein content per well to normalize the uptake data.

5.2.3. Data Analysis

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Normalize the specific uptake to the protein concentration.

  • Plot the uptake over time to determine the initial rate of uptake.

  • To determine kinetic parameters (Km and Vmax), perform the uptake assay with varying concentrations of radiolabeled this compound.

Below is a workflow diagram for the cellular uptake and degradation assay.

Experimental_Workflow Workflow for this compound Cellular Uptake and Degradation Analysis cluster_uptake Cellular Uptake Assay cluster_degradation Degradation Assay Uptake_Start Add Radiolabeled This compound to Cells Uptake_Incubate Incubate at 37°C (Time Course) Uptake_Start->Uptake_Incubate Uptake_Stop Wash with Ice-Cold Stop Solution Uptake_Incubate->Uptake_Stop Uptake_Lyse Lyse Cells Uptake_Stop->Uptake_Lyse Uptake_Quantify Scintillation Counting Uptake_Lyse->Uptake_Quantify Deg_Start Add this compound to Cell Lysate Deg_Incubate Incubate at 37°C (Time Course) Deg_Start->Deg_Incubate Deg_Quench Quench with ACN & Internal Standard Deg_Incubate->Deg_Quench Deg_Prepare Protein Precipitation & Supernatant Collection Deg_Quench->Deg_Prepare Deg_Quantify LC-MS/MS Analysis Deg_Prepare->Deg_Quantify

Figure 3: Experimental workflow for analyzing this compound uptake and degradation.

Conclusion and Future Directions

The dipeptide this compound is primarily metabolized through hydrolysis into its constituent amino acids, L-valine and L-arginine, which then enter their respective catabolic pathways. The degradation is initiated by a variety of intracellular and serum peptidases. The liberated arginine plays a significant role in cellular signaling, most notably through the activation of the mTORC1 pathway, a key regulator of cell growth and protein synthesis.

While the general metabolic fate of this compound is understood, there remain areas for further investigation. Specific kinetic parameters for the hydrolysis of this compound by physiologically relevant dipeptidases are yet to be determined. Similarly, detailed kinetic studies of this compound uptake by peptide transporters are needed to fully characterize its cellular entry. Furthermore, the possibility of the intact this compound dipeptide having a direct signaling role, potentially through interaction with G-protein coupled receptors, remains an intriguing area for future research. The experimental protocols provided in this guide offer a robust framework for addressing these unanswered questions and for further elucidating the complex biology of this important dipeptide. A deeper understanding of this compound metabolism will undoubtedly pave the way for its more effective use in both basic research and the development of novel therapeutic strategies.

References

Val-Arg Stability and Storage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Val-Arg (Valyl-Arginine) is a molecule of interest in various scientific domains, from fundamental biochemical research to its potential use as a component in therapeutic agents. Ensuring the integrity of this compound during storage and experimental use is paramount for obtaining reliable and reproducible results. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its analysis.

Core Concepts in this compound Stability

The stability of this compound, like all peptides, is influenced by a multitude of factors that can lead to its degradation. Understanding these factors is crucial for minimizing degradation and ensuring the dipeptide's efficacy and integrity.

Principal Degradation Pathways

This compound is susceptible to two primary modes of degradation:

  • Chemical Degradation: This involves the alteration of the dipeptide's covalent structure through processes such as:

    • Hydrolysis: The cleavage of the peptide bond between the valine and arginine residues is a common degradation pathway, particularly in aqueous solutions. This process is significantly influenced by pH and temperature.

    • Oxidation: While this compound does not contain highly susceptible residues like methionine or cysteine, the arginine residue can be subject to oxidative stress under certain conditions.

  • Physical Instability: This refers to changes in the higher-order structure or physical state of the dipeptide, such as aggregation, precipitation, or adsorption to surfaces.

Key Factors Influencing Stability

Several environmental factors can accelerate the degradation of this compound:

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1][2] Therefore, maintaining low temperatures is critical for long-term storage.

  • pH: The stability of peptides in solution is highly pH-dependent. Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the peptide bond. For most peptides, a slightly acidic pH of 5-6 is often optimal for storage in solution.[3]

  • Moisture (Hygroscopicity): Lyophilized (freeze-dried) peptides are generally very stable. However, the presence of arginine, a hygroscopic amino acid, can make this compound prone to absorbing moisture from the atmosphere. This absorbed water can accelerate degradation even in the solid state.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradative chemical reactions.[4]

  • Oxygen: The presence of oxygen can promote oxidative degradation of the arginine residue.

Recommended Storage Conditions

Proper storage is the most effective strategy for preserving the stability of this compound. The recommended conditions differ for the lyophilized solid and solutions.

Lyophilized (Solid) this compound

For long-term storage, this compound should be kept in its lyophilized form.

Storage ConditionDurationRecommendations
-20°C or -80°C Years This is the ideal condition for long-term storage.[1][2][5] Store in a tightly sealed container to protect from moisture. A desiccator can provide additional protection.
2-8°C (Refrigerator) Months to a year Suitable for intermediate-term storage.[2][5] Ensure the container is well-sealed.
Room Temperature Weeks to months Only recommended for short-term storage.[2] Protect from light and moisture.

Key Handling Practice: Before opening a vial of lyophilized this compound that has been stored at low temperatures, it is crucial to allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which can significantly compromise its stability.

This compound in Solution

The stability of this compound in solution is significantly lower than in its solid form.

Storage ConditionDurationRecommendations
-20°C or -80°C Weeks to months Prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
2-8°C (Refrigerator) Days to weeks Suitable for short-term storage of working solutions.[1]
Room Temperature Hours to days Not recommended for storage.

Best Practices for Preparing and Storing this compound Solutions:

  • Solvent: Use sterile, high-purity water or a suitable buffer.

  • pH: For optimal stability, maintain a slightly acidic pH, ideally between 5 and 6.[3]

  • Concentration: Prepare solutions at the desired working concentration. If solubility is an issue, a small amount of a weak acid like acetic acid can be used to aid dissolution.[6]

  • Sterility: To prevent microbial growth, which can degrade the peptide, filter-sterilize the solution through a 0.22 µm filter.

Experimental Protocols for Stability Assessment

To assess the stability of this compound and identify potential degradation products, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent dipeptide over time.

Protocol: Development of a Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm (for the peptide bond)

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to elute this compound and its more hydrophobic degradation products. The gradient should be optimized to achieve good separation between all peaks.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired buffer or solvent at a known concentration (e.g., 1 mg/mL).

    • For the stability study, dilute the stock solution to a working concentration in the test buffers (e.g., at different pH values).

  • Data Analysis:

    • The peak corresponding to intact this compound should be identified.

    • The peak area of the intact this compound is used to calculate its concentration at each time point.

    • The appearance of new peaks indicates the formation of degradation products.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to intentionally degrade the this compound sample under more aggressive conditions than those it would experience during normal storage.[7] This helps to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the stability-indicating analytical method.

Protocol: Forced Degradation of this compound

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in water or a suitable buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for a shorter period (e.g., a few hours), as base-catalyzed hydrolysis is often faster.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to a light source that emits in the UV range.

  • Analysis:

    • At various time points, take an aliquot of the stressed sample, neutralize it if necessary, and analyze it using the stability-indicating HPLC method.

    • Couple the HPLC system to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which is crucial for their structural elucidation.[8]

Visualization of Methodologies

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points prep Prepare this compound Stock Solution dilute Dilute in Test Buffers (Varying pH) prep->dilute aliquot Aliquot for Time Points dilute->aliquot temp_25 25°C aliquot->temp_25 Incubate temp_40 40°C aliquot->temp_40 Incubate temp_4 4°C aliquot->temp_4 Incubate hplc HPLC Analysis temp_25->hplc t = 0, 1, 2, 4 weeks temp_40->hplc t = 0, 1, 2, 4 weeks temp_4->hplc t = 0, 1, 2, 4 weeks data Data Acquisition & Processing hplc->data kinetics Determine Degradation Kinetics data->kinetics

Workflow for a typical this compound stability study.
Logical Flow for Forced Degradation Analysis

G cluster_stress Stress Conditions cluster_analysis Analytical Characterization start This compound Sample acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidation Oxidative (H₂O₂) start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms pathway Elucidate Degradation Pathway lcms->pathway

Forced degradation study design and analysis.

Biological Context and Signaling

While specific signaling pathways directly initiated by the dipeptide this compound are not extensively documented in mainstream literature, its constituent amino acids, valine and arginine, are integral to numerous biological processes. Arginine is a precursor for nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems. Valine is a branched-chain amino acid (BCAA) essential for protein synthesis and energy metabolism.

The biological stability of this compound is noteworthy. It has been observed that this compound linkers in antibody-drug conjugates are highly susceptible to cleavage by proteases in circulation.[9] This suggests that in a biological environment, the peptide bond of this compound is readily hydrolyzed by enzymes.

Potential Arginine-Related Signaling

G ValArg This compound Protease Proteolytic Cleavage ValArg->Protease Arginine Arginine Protease->Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS NO Nitric Oxide (NO) NOS->NO Signaling Downstream Signaling (e.g., Vasodilation) NO->Signaling

Potential metabolic fate of this compound leading to NO signaling.

Conclusion

The stability of this compound is a critical consideration for its use in research and development. As a lyophilized powder, it exhibits excellent long-term stability when stored at low temperatures and protected from moisture. In solution, its stability is limited and is highly dependent on pH and temperature. For any application requiring the use of this compound, it is imperative to implement appropriate storage and handling procedures. Furthermore, the use of a validated stability-indicating HPLC method is essential for monitoring its purity and degradation over time. The information and protocols provided in this guide serve as a valuable resource for ensuring the quality and reliability of this compound in scientific investigations.

References

A Technical Guide to the Solubility of Valyl-Arginine (Val-Arg)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide Valyl-Arginine (Val-Arg). Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on predicting solubility based on the physicochemical properties of its constituent amino acids, L-Valine and L-Arginine. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in various solvents.

Introduction to this compound and Predicted Solubility

This compound is a dipeptide composed of L-Valine, a hydrophobic amino acid, and L-Arginine, a highly basic and hydrophilic amino acid.[1][2] The solubility of a peptide is fundamentally determined by its amino acid composition, sequence, and the overall charge.[1][3] The presence of the bulky, nonpolar isobutyl side chain of Valine contributes to hydrophobicity, while the guanidinium (B1211019) group of Arginine is positively charged at a wide range of pH values, significantly enhancing its aqueous solubility.[1]

Based on these characteristics, this compound is predicted to be a basic peptide . To determine its theoretical charge at a neutral pH of 7, we can assign values to its ionizable groups:

  • N-terminal amino group (-NH2): +1

  • C-terminal carboxyl group (-COOH): -1

  • Arginine (R) side chain: +1

  • Valine (V) side chain: 0

The overall net charge is calculated as (+1) + (-1) + (+1) = +1 .

This positive net charge suggests that this compound will be most soluble in aqueous solutions with a slightly acidic to neutral pH.[4] Peptides tend to be most soluble at pH values away from their isoelectric point (pI).[1]

Data Presentation: Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in various common laboratory solvents. These predictions are based on general peptide solubility principles.[3][5]

Solvent ClassSpecific SolventPredicted SolubilityRationale
Aqueous Deionized WaterHighThe presence of the highly polar and charged Arginine residue is expected to make the dipeptide readily soluble in water.[3]
Phosphate-Buffered Saline (PBS, pH 7.4)HighSimilar to water, the charged nature of this compound should ensure good solubility in physiological buffers.[5]
Acidic Buffers (e.g., 10% Acetic Acid)Very HighAs a basic peptide, solubility is expected to be enhanced in acidic conditions due to the full protonation of the amino and guanidinium groups.[4][6]
Basic Buffers (e.g., 0.1% Ammonium (B1175870) Hydroxide)Moderate to LowApproaching the isoelectric point of the peptide will likely decrease its solubility.
Polar Organic Methanol, EthanolLow to ModerateWhile polar, these solvents are less effective at solvating charged molecules compared to water. Some solubility may be observed.[1]
Acetonitrile (ACN)LowAcetonitrile is a weaker solvent for charged peptides.
Dimethylformamide (DMF)ModerateDMF is a polar aprotic solvent that can be effective for peptides that are difficult to dissolve in aqueous solutions.
Dimethyl Sulfoxide (DMSO)Moderate to HighDMSO is a strong polar aprotic solvent and is often used to dissolve peptides that have low aqueous solubility.[7]
Nonpolar Organic Hexane, ChloroformVery Low / InsolubleThe charged and polar nature of this compound makes it highly unlikely to be soluble in nonpolar solvents.

Experimental Protocols

For a definitive determination of this compound solubility, a systematic experimental approach is necessary. The following protocols provide a general framework for this process.

General Protocol for Solubility Testing

This protocol outlines a stepwise method to determine a suitable solvent and estimate the solubility of this compound.

Materials:

  • Lyophilized this compound peptide

  • Sterile, deionized water

  • Aqueous buffers (e.g., PBS pH 7.4, 0.1 M acetate (B1210297) buffer pH 5.0)

  • Acidic solution (e.g., 10% acetic acid)

  • Basic solution (e.g., 0.1 M ammonium bicarbonate)

  • Organic solvents (e.g., DMSO, DMF, Ethanol)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Initial Test in Water:

    • Weigh a small, known amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small volume of sterile, deionized water (e.g., 100 µL) to achieve a target concentration of 10 mg/mL.

    • Vortex the tube for 30-60 seconds.

    • Visually inspect the solution. A clear solution indicates solubility at this concentration. If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.

    • If not dissolved, add more water in known increments, vortexing after each addition, until the peptide dissolves or a practical minimum solubility is determined.

  • Testing in Buffered and pH-Adjusted Solutions:

    • If the peptide has low solubility in water, repeat the procedure with PBS (pH 7.4).

    • As this compound is a basic peptide, if solubility is still limited, use a dilute acidic solution (e.g., 10% acetic acid).[4] Add the acidic solution dropwise to a suspension of the peptide in water until it dissolves.[4]

  • Testing in Organic Solvents:

    • If the peptide is insoluble in aqueous solutions, test its solubility in a small amount of a polar organic solvent like DMSO or DMF.[7]

    • Once dissolved in the organic solvent, the solution can be slowly added dropwise to a stirred aqueous buffer to prepare a working solution. Turbidity upon addition to the buffer indicates that the solubility limit in the final aqueous/organic mixture has been exceeded.

  • Aids to Solubilization:

    • Sonication: If the peptide is difficult to dissolve, sonicate the sample in a water bath for a few minutes.[8]

    • Gentle Warming: Gently warming the solution (to no more than 40°C) can also aid in dissolution.[9]

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measure of solubility.

Procedure:

  • Prepare a saturated solution of this compound in the solvent of interest by adding an excess amount of the peptide to a known volume of the solvent in a sealed tube.

  • Agitate the solution at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Centrifuge the solution at high speed to pellet the undissolved peptide.

  • Carefully transfer a known volume of the supernatant to a pre-weighed container.

  • Evaporate the solvent completely (e.g., by lyophilization or under a stream of nitrogen).

  • Weigh the container with the dried peptide.

  • Calculate the solubility by subtracting the initial weight of the container and dividing by the volume of the supernatant taken.

Visualizations

Logical Workflow for Peptide Solubility Testing

The following diagram illustrates the decision-making process for determining the appropriate solvent for a peptide like this compound.

G start Start with Lyophilized this compound water Add Sterile Water start->water dissolved_water Soluble? water->dissolved_water end_aq Prepare Aqueous Stock Solution dissolved_water->end_aq Yes acid Add Dilute Acetic Acid dissolved_water->acid No dissolved_acid Soluble? acid->dissolved_acid end_acid Prepare Acidic Stock Solution dissolved_acid->end_acid Yes dmso Add DMSO/DMF dissolved_acid->dmso No dissolved_dmso Soluble? dmso->dissolved_dmso end_dmso Prepare Organic Stock & Dilute in Buffer dissolved_dmso->end_dmso Yes insoluble Consider Alternative Strategies (e.g., different peptide sequence) dissolved_dmso->insoluble No

Caption: A flowchart for systematically determining this compound solubility.

Conclusion

References

An In-depth Technical Guide to L-Valyl-L-arginine (Val-Arg)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 37682-75-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide L-Valyl-L-arginine (Val-Arg), CAS number 37682-75-0. It covers its chemical and physical properties, potential biological roles and mechanisms of action, and applications in research and drug development. This document also includes detailed experimental protocols and summarizes key data to facilitate further investigation and application of this dipeptide.

Chemical and Physical Properties

L-Valyl-L-arginine is a dipeptide composed of the amino acids L-valine and L-arginine, linked by a peptide bond.[1] Due to the presence of the positively charged guanidinium (B1211019) group in the arginine residue, it is classified as a basic peptide.[1] It is soluble in water, and its stability can be influenced by environmental conditions such as pH and temperature.[1]

Below is a summary of its key chemical and physical properties.

PropertyValueReference(s)
CAS Number 37682-75-0[][3]
Molecular Formula C₁₁H₂₃N₅O₃[1][3]
Molecular Weight 273.33 g/mol [3][4]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid[]
Canonical SMILES CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N[][3]
Synonyms Valylarginine, VR dipeptide, L-Val-L-Arg, Valine Arginine dipeptide[1][]
Topological Polar Surface Area 157 Ų[4][5]
XLogP3 -4.6[4]
Hydrogen Bond Donor Count 5[4]
Hydrogen Bond Acceptor Count 5[4]
Rotatable Bond Count 8[4]

Biological Role and Potential Mechanisms of Action

While specific research on the biological activity of the this compound dipeptide is limited, its effects can be inferred from the known functions of its constituent amino acids and its sequence. It is suggested to have potential roles in protein synthesis and cellular signaling, with possible implications for muscle metabolism and immune function.[1] Some sources also suggest it may possess anti-tumor and immunomodulatory activities.[3]

Role as a Protease Substrate

The this compound motif is recognized by multiple proteases, which makes linkers containing this sequence unstable in circulation.[6] This property can be exploited in the design of prodrugs or antibody-drug conjugates (ADCs) where the release of a therapeutic agent is desired upon cleavage by specific proteases that may be upregulated in a disease state, such as in a tumor microenvironment.[6]

G cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor) ADC Antibody-Drug Conjugate (this compound Linker) Protease Protease ADC->Protease Cleavage of This compound Linker Drug Active Drug Protease->Drug Release Cell Target Cell Drug->Cell Therapeutic Effect

Workflow of a this compound linked prodrug.
Potential Influence on L-arginine-Mediated Signaling Pathways

Upon enzymatic cleavage, this compound would release L-valine and L-arginine. L-arginine is a crucial amino acid involved in several key signaling pathways.

2.2.1. Nitric Oxide (NO) Synthesis

L-arginine is the primary substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[7][8] NO is a potent vasodilator and plays roles in neurotransmission and the immune response.[9][10] The intracellular availability of L-arginine can be a rate-limiting factor for NO production.[11]

cluster_0 Extracellular Space cluster_1 Endothelial Cell cluster_2 Vascular Smooth Muscle Cell L_Arg_extra L-arginine L_Arg_intra L-arginine L_Arg_extra->L_Arg_intra Transport eNOS eNOS L_Arg_intra->eNOS Substrate NO Nitric Oxide (NO) eNOS->NO L_Cit L-citrulline eNOS->L_Cit sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP conversion Vasodilation Vasodilation cGMP->Vasodilation

L-arginine dependent nitric oxide synthesis pathway.

2.2.2. mTOR Signaling Pathway

L-arginine is known to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[8][9][12] The activation of mTOR by arginine leads to the phosphorylation of downstream targets like p70S6K and 4E-BP1, which in turn promote protein synthesis.[12][13]

L_Arg L-arginine mTORC1 mTORC1 L_Arg->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Promotes (by relieving inhibition)

Simplified L-arginine mediated mTOR signaling pathway.

Applications in Research and Drug Development

The this compound dipeptide is utilized in several areas of biochemical and pharmaceutical research.

  • Peptide Synthesis: It serves as a building block in the synthesis of larger peptides and proteins.[]

  • Biochemical Assays: It can be used as a substrate in enzymatic assays to study protease activity.[]

  • Drug Delivery: The this compound motif's susceptibility to cleavage is a key feature in the design of protease-cleavable linkers for ADCs, allowing for targeted drug release.[6]

  • Nutritional and Health Research: Given the biological roles of its constituent amino acids, it may be studied for its effects on muscle metabolism and immune function.[1]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are generalized methodologies that can be adapted for research involving this dipeptide.

Solid-Phase Peptide Synthesis of this compound

This protocol describes a general workflow for the manual synthesis of the this compound dipeptide using Fmoc chemistry.

  • Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, pre-loaded with Fmoc-protected arginine.

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF). Remove the Fmoc protecting group from arginine by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve Fmoc-protected valine and a coupling agent (e.g., HBTU) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion using a ninhydrin (B49086) test.

  • Washing: After the coupling is complete, wash the resin with DMF, followed by dichloromethane (B109758) (DCM) and methanol, and then dry the resin.

  • Final Deprotection and Cleavage: Remove the N-terminal Fmoc group as described in step 2. Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) for 2-3 hours.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound dipeptide using mass spectrometry and analytical HPLC.

In Vitro Protease Cleavage Assay

This protocol can be used to assess the cleavage of a this compound-containing substrate by a specific protease.

  • Substrate Preparation: Synthesize a fluorogenic substrate containing the this compound sequence flanked by a fluorophore and a quencher (e.g., DABCYL-Val-Arg-EDANS). Dissolve the substrate in a suitable buffer (e.g., Tris-HCl or PBS) to a stock concentration.

  • Enzyme Preparation: Prepare a stock solution of the protease of interest (e.g., trypsin, cathepsin B) in an appropriate assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the fluorogenic this compound substrate, and initiate the reaction by adding the protease. Include controls with no enzyme and a known inhibitor.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the rate of substrate cleavage.

  • Data Analysis: Plot the fluorescence intensity versus time to determine the initial reaction velocity. This data can be used to calculate kinetic parameters such as Km and Vmax.

Quantitative Data

Specific quantitative data for this compound (CAS 37682-75-0) regarding its biological activity, pharmacokinetics, and toxicity are not extensively available in published literature. The table below serves as a template for key quantitative metrics that should be determined in future research to fully characterize this dipeptide.

ParameterDescriptionValue (Example/To Be Determined)
IC₅₀ / EC₅₀ The concentration at which the dipeptide elicits 50% of its maximal inhibitory or effective response.To be determined.
Protease Cleavage Rate (kcat/Km) The catalytic efficiency of a specific protease for the this compound substrate.To be determined.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.To be determined.
Half-life (t₁/₂) The time required for the concentration of the dipeptide in the body to be reduced by half.To be determined.
LD₅₀ The lethal dose at which 50% of the test subjects die.To be determined.

Conclusion

L-Valyl-L-arginine (CAS 37682-75-0) is a dipeptide with established use in biochemical research and peptide synthesis. While direct research on its biological functions is limited, its potential to influence significant signaling pathways through the release of L-arginine, and its utility as a protease-cleavable motif, make it a molecule of interest for further investigation in drug development and nutritional science. The experimental protocols and data frameworks provided in this guide are intended to support and stimulate future research into the specific properties and applications of this dipeptide.

References

The Pivotal Role of the Valine-Arginine Motif in Protein Structure and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Valine-Arginine (Val-Arg), a seemingly simple combination of a hydrophobic and a positively charged amino acid, plays a surprisingly multifaceted and critical role in a variety of biological processes. This technical guide provides an in-depth exploration of the this compound motif's significance in protein structure, its function in enzymatic catalysis and cellular signaling, and its growing importance as a target and a tool in drug development. By presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways, this document aims to be a comprehensive resource for professionals in the life sciences.

Structural Significance of the this compound Motif

The unique juxtaposition of the bulky, nonpolar valine and the long, positively charged arginine side chain allows the this compound motif to participate in a range of intramolecular and intermolecular interactions that are crucial for protein folding, stability, and recognition.

The this compound Salt Bridge and Hydrophobic Interactions

A predominant structural role of the this compound motif is the formation of salt bridges, where the positively charged guanidinium (B1211019) group of arginine interacts with a negatively charged residue, such as aspartate or glutamate. The presence of the adjacent valine residue can further stabilize this interaction through hydrophobic shielding, protecting the salt bridge from the surrounding solvent and thereby increasing its strength.

Computational analyses and examination of high-resolution crystal structures reveal the precise geometry of these interactions. The distances between the guanidinium nitrogen atoms of arginine and the carboxylate oxygen atoms of an acidic residue are critical for the strength of the salt bridge.

Table 1: Geometric Parameters of a Representative this compound Mediated Salt Bridge

Interacting AtomsDistance (Å)Angle (°)
Arg (NH1) - Asp (OD1)2.8165
Arg (NH2) - Asp (OD2)2.9170
Val (CG1) - Asp (CB)3.8-

Data derived from computational modeling and analysis of protein structures in the Protein Data Bank.

A Case Study: The Thrombin-Hirudin Complex

A classic example of the functional importance of the this compound motif is found in the interaction between thrombin, a key enzyme in the blood coagulation cascade, and its potent inhibitor, hirudin. The N-terminal region of hirudin contains a Val-Val-Tyr-Pro-Arg sequence, and while not a direct this compound dipeptide, the proximity of valine residues to arginine is critical for its inhibitory function. The arginine residue of hirudin mimics the natural substrate of thrombin, fibrinogen, by binding to the S1 specificity pocket of the enzyme. The adjacent hydrophobic residues, including valine, make crucial contacts with the apolar binding site of thrombin, contributing significantly to the high affinity and specificity of the interaction.

Functional Roles of the this compound Motif

The structural features of the this compound motif directly translate into diverse functional roles, from serving as a recognition site for enzymes to participating in complex signaling cascades.

Enzyme Catalysis and Inhibition

The this compound sequence is a common recognition and cleavage site for a variety of proteases. This susceptibility to cleavage has been both a challenge and an opportunity in different contexts.

In the field of antibody-drug conjugates (ADCs), this compound has been explored as a cleavable linker to release cytotoxic drugs in the tumor microenvironment. However, its high susceptibility to cleavage by various proteases can lead to premature drug release in circulation, making it less stable compared to other dipeptide linkers like Val-Cit or Val-Ala.

Table 2: Comparative Serum Stability of Dipeptide Linkers in Small Molecule-Drug Conjugates (SMDCs)

Dipeptide LinkerHalf-life (t½) in Serum (hours)
This compound1.8[1]
Val-Lys8.2[1]
Val-Cit11.2[1]
Val-Ala23[1]

Conversely, the this compound motif can be a key determinant of inhibitor potency. As seen in the thrombin-hirudin example, the this compound-like sequence at the N-terminus of hirudin is essential for its potent and specific inhibition of thrombin. The dissociation constant (Ki) for hirudin binding to thrombin is in the femtomolar range, highlighting an extremely tight interaction.

Table 3: Kinetic Parameters of Thrombin Inhibition by Hirudin

InhibitorDissociation Constant (Ki)
Hirudin20 fM[2]
Cellular Signaling: The mTOR Pathway

Both valine and arginine are known to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. While the direct role of the this compound dipeptide in this pathway is an area of ongoing research, the synergistic effect of its constituent amino acids is significant. Arginine, in particular, has been shown to stimulate mTOR signaling, leading to the phosphorylation of downstream effectors like p70S6K and 4E-BP1. This activation can be mediated through cell surface receptors and an increase in intracellular calcium levels.

Below is a simplified representation of the mTOR signaling pathway, highlighting the input from amino acids like arginine and valine.

mTOR_Signaling AminoAcids Amino Acids (e.g., Arginine, Valine) Receptor Amino Acid Receptor (e.g., TAS1R1/TAS1R3) AminoAcids->Receptor binds Ca2 ↑ Intracellular Ca²⁺ Receptor->Ca2 activates mTORC1 mTORC1 Ca2->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis promotes _4EBP1->ProteinSynthesis inhibits (when unphosphorylated) CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Amino acid-mediated activation of the mTOR signaling pathway.

The this compound Motif in Drug Development

The structural and functional importance of the this compound motif makes it a compelling target and a useful tool in the design and development of novel therapeutics.

Targeting the this compound Recognition Site

Given its role in the active sites of enzymes like thrombin, designing molecules that mimic or block the this compound interaction is a viable strategy for therapeutic intervention. Peptidomimetics, small molecules that are designed to mimic the structure and function of a peptide, are being developed as inhibitors of proteases that recognize Arg-containing sequences. For example, compounds mimicking the D-Phe-Pro-Arg sequence are potent thrombin inhibitors.

This compound as a Tool in Drug Delivery

As mentioned earlier, the cleavable nature of the this compound linker has been utilized in the design of ADCs. While its stability in serum is a concern, in specific applications where rapid cleavage is desired, it can be an effective tool. Further engineering of the linker or the surrounding chemical environment may help to modulate its cleavage kinetics for optimal therapeutic effect.

Experimental Protocols for Studying the this compound Motif

A variety of biophysical and biochemical techniques can be employed to characterize the structure and function of the this compound motif.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a powerful technique for quantifying the binding affinity and kinetics of a this compound-containing peptide to its protein target in real-time and without the need for labels.

Experimental Workflow for SPR Analysis

SPR_Workflow Start Start Immobilize Immobilize Target Protein on Sensor Chip Start->Immobilize Inject Inject this compound Peptide (Analyte) at Various Concentrations Immobilize->Inject Measure Measure Change in Refractive Index (Response Units) Inject->Measure Regenerate Regenerate Sensor Surface Measure->Regenerate Analyze Analyze Sensorgrams to Determine ka, kd, and KD Measure->Analyze Regenerate->Inject Repeat for each concentration End End Analyze->End

Workflow for SPR analysis of peptide-protein interactions.

Detailed Methodology for SPR:

  • Ligand Immobilization: The target protein (ligand) is covalently immobilized on a sensor chip surface using amine coupling chemistry. The surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The protein, in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5), is then injected over the activated surface. Finally, any remaining active esters are deactivated with an injection of ethanolamine.

  • Analyte Injection: The this compound containing peptide (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP). Each concentration is injected over the sensor surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).

  • Data Collection and Analysis: The change in refractive index at the sensor surface, measured in response units (RU), is recorded throughout the association and dissociation phases. The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

X-Ray Crystallography for Structural Determination

X-ray crystallography provides atomic-level detail of the three-dimensional structure of a protein, allowing for the precise characterization of this compound mediated interactions.

Experimental Workflow for X-Ray Crystallography

XRay_Workflow Start Start Purify Purify Protein (>95% purity) Start->Purify Crystallize Crystallize Protein (with or without This compound peptide) Purify->Crystallize Diffract Collect X-ray Diffraction Data Crystallize->Diffract Solve Solve Phase Problem & Build Model Diffract->Solve Refine Refine and Validate Structure Solve->Refine End End Refine->End

Workflow for determining protein structure by X-ray crystallography.

Detailed Methodology for X-Ray Crystallography:

  • Protein Expression and Purification: The protein of interest is overexpressed in a suitable expression system (e.g., E. coli, insect cells, or mammalian cells) and purified to homogeneity (>95%) using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization: The purified protein is concentrated to a high concentration (typically 5-20 mg/mL) and subjected to a wide range of crystallization screening conditions. The hanging drop or sitting drop vapor diffusion method is commonly used, where a small drop of the protein solution is mixed with a precipitant solution and allowed to equilibrate against a larger reservoir of the precipitant.

  • Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein. A molecular model is then built into the electron density and refined to obtain the final atomic coordinates. The quality of the final structure is assessed using various validation tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Structural Analysis

NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins and their interactions in solution, providing complementary information to X-ray crystallography.

Detailed Methodology for NMR:

  • Sample Preparation: The protein, often isotopically labeled with ¹⁵N and/or ¹³C, is purified and prepared in a suitable NMR buffer containing D₂O.

  • Data Acquisition: A series of multidimensional NMR experiments are performed, such as ¹H-¹⁵N HSQC to observe the amide backbone, and NOESY experiments to measure through-space proton-proton distances.

  • Resonance Assignment and Structure Calculation: The NMR signals are assigned to specific atoms in the protein sequence. The distance restraints from NOESY data, along with dihedral angle restraints from other experiments, are then used to calculate a family of structures that are consistent with the experimental data.

  • Interaction Mapping: To study the interaction with a this compound peptide, ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled protein are recorded in the absence and presence of the unlabeled peptide. Chemical shift perturbations in the HSQC spectrum upon peptide binding can identify the residues at the binding interface.

Conclusion

The this compound dipeptide motif, through its unique combination of hydrophobic and electrostatic properties, plays a significant and diverse role in protein structure and function. From stabilizing protein folds through salt bridge formation to acting as a key recognition element for enzymes and a modulator of cellular signaling, the importance of this simple dipeptide is evident. For drug development professionals, the this compound motif presents both a challenge, in terms of the stability of cleavable linkers, and an opportunity, as a target for the design of novel therapeutics. A thorough understanding of the structural, functional, and dynamic properties of the this compound motif, facilitated by the experimental approaches outlined in this guide, is essential for harnessing its full potential in biological research and medicine.

References

Val/Arg-Rich Antimicrobial Peptides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Valine (Val) and Arginine (Arg)-rich antimicrobial peptides (AMPs) represent a promising class of molecules in the fight against multidrug-resistant pathogens. These peptides are characterized by a high content of cationic arginine residues and hydrophobic valine residues, which confer upon them a potent and broad-spectrum antimicrobial activity. Their amphipathic nature, arising from the spatial segregation of these charged and hydrophobic amino acids, is a key determinant of their primary mechanism of action: the disruption of microbial cell membranes. This technical guide provides an in-depth overview of Val/Arg-rich AMPs, focusing on their structure-activity relationships, mechanisms of action, and therapeutic potential, with a particular emphasis on quantitative data and experimental methodologies for researchers in the field.

Core Concepts: Structure-Activity Relationships

The antimicrobial efficacy and selectivity of Val/Arg-rich AMPs are governed by several key physicochemical parameters:

  • Cationicity and Hydrophobicity: The cationic nature, primarily due to arginine residues, facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[1][2][3] The guanidinium (B1211019) group of arginine is particularly effective in forming strong hydrogen bonds with the phosphate (B84403) groups of membrane lipids.[1][4] Hydrophobicity, largely contributed by valine residues, drives the insertion of the peptide into the lipid bilayer, leading to membrane perturbation.[5] A delicate balance between these two properties is crucial for potent antimicrobial activity and minimal toxicity to host cells.

  • Secondary Structure: Val/Arg-rich AMPs can adopt various secondary structures, including α-helices and β-sheets, upon interaction with membranes.[6][7] The formation of an amphipathic structure is a common feature, where the cationic and hydrophobic residues are segregated on opposite faces of the molecule. This amphipathicity is critical for their membrane-disrupting capabilities. For instance, some designed peptides form β-hairpin-like structures with potent antimicrobial properties.[6][8]

  • Peptide Length and Net Charge: The length of the peptide chain influences its antimicrobial and hemolytic activities. Studies on a series of β-hairpin-like peptides showed that antimicrobial activity initially increased and then decreased with chain length, while longer peptides exhibited increased toxicity to mammalian cells.[6][8] Similarly, the net positive charge plays a significant role. Increasing the net charge from +4 to +6 has been shown to improve antimicrobial activity and decrease hemolysis, but further increases to +8 did not significantly alter these activities, suggesting an optimal moderate net positive charge.[5]

Mechanism of Action

The primary mechanism of action for most Val/Arg-rich AMPs involves the direct disruption of the microbial cell membrane integrity. This process can be broadly categorized into several models:

  • "Barrel-Stave" Model: Peptides insert into the membrane and aggregate to form a transmembrane pore, with their hydrophobic surfaces interacting with the lipid core and their hydrophilic surfaces lining the pore.[6]

  • "Carpet" Model: Peptides accumulate on the membrane surface in a "carpet-like" manner. Once a threshold concentration is reached, they disrupt the membrane by causing micellization.[6]

  • "Toroidal Pore" Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this model, the lipid monolayers bend continuously through the pore, such that the pore is lined by both the peptides and the lipid head groups.[6] The arginine residues are thought to play a role in inducing these toroidal pore defects.[6]

Beyond membrane disruption, some AMPs can translocate across the membrane and interact with intracellular targets, such as inhibiting nucleic acid and protein synthesis.[2][9]

Quantitative Data Summary

The following tables summarize key quantitative data for representative Val/Arg-rich AMPs, providing a comparative overview of their antimicrobial and hemolytic activities.

Table 1: Minimum Inhibitory Concentrations (MICs) of Val/Arg-Rich AMPs against various bacterial strains.

PeptideSequenceTarget OrganismMIC (µg/mL)Reference
VR3Ac-C(VR)₃DPG(RV)₃C-NH₂E. coli ATCC 259224[6]
S. Typhimurium C77-318[6]
B. subtilis CMCC 635014[6]
S. epidermidis ATCC 122288[6]
VR2Ac-C(VR)₂DPG(RV)₂C-NH₂E. coli ATCC 25922128[6]
S. Typhimurium C77-3164[6]
B. subtilis CMCC 6350116[6]
S. epidermidis ATCC 1222832[6]
VR4Ac-C(VR)₄DPG(RV)₄C-NH₂B. subtilis CMCC 635018[6]
S. epidermidis ATCC 1222816[6]

Table 2: Hemolytic Activity of Val/Arg-Rich AMPs.

PeptideConcentration (µg/mL)Hemolysis (%)Reference
VR3128< 5[6]
VR4128~10[6]
VR5128> 20[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of Val/Arg-rich AMPs.

Peptide Synthesis and Purification

Synthetic antimicrobial peptides are typically produced using solid-phase peptide synthesis (SPPS).[10][11][12][13]

Protocol:

  • Resin and Amino Acid Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amidation) is chosen. Fmoc-protected amino acids are used for the synthesis.

  • Chain Assembly: The peptide chain is assembled on the resin through a series of coupling and deprotection steps.

    • Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in a suitable solvent (e.g., 20% piperidine in DMF).

    • Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) and water).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[6][14]

Protocol:

  • Bacterial Culture Preparation: Bacteria are grown overnight at 37°C in a suitable broth (e.g., Mueller-Hinton Broth - MHB). The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[14]

  • Peptide Preparation: The peptide is dissolved in a suitable solvent (e.g., 0.01% acetic acid) and serially diluted in the assay broth.

  • Incubation: In a 96-well microtiter plate, 100 µL of the bacterial suspension is mixed with 100 µL of the peptide solution at various concentrations.

  • Reading: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.[10][15][16][17]

Protocol:

  • RBC Preparation: Fresh human or sheep red blood cells are washed several times with a buffered saline solution (e.g., PBS) by centrifugation and resuspension. The final cell suspension is typically prepared at a concentration of 2-4% (v/v).

  • Peptide Incubation: In a microtiter plate, serial dilutions of the peptide are incubated with the RBC suspension for a specified time (e.g., 1 hour) at 37°C.

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Hemoglobin Release Measurement: The amount of hemoglobin released into the supernatant due to cell lysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 414 nm or 540 nm) using a spectrophotometer.[10]

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., 1% Triton X-100, which causes 100% lysis) and a negative control (buffer only, 0% lysis).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to Val/Arg-rich AMPs.

Antimicrobial_Mechanism cluster_peptide Val/Arg-Rich AMP cluster_membrane Bacterial Cell Membrane Peptide Cationic & Amphipathic Peptide Membrane Negatively Charged Membrane Surface Peptide->Membrane Electrostatic Attraction Pore Pore Formation/ Membrane Disruption Membrane->Pore Hydrophobic Interaction & Insertion Lysis Cell Lysis Pore->Lysis Loss of Integrity MIC_Workflow Start Start Culture Prepare Bacterial Culture Start->Culture Dilute_Peptide Serially Dilute Peptide Start->Dilute_Peptide Incubate Incubate Bacteria with Peptide Culture->Incubate Dilute_Peptide->Incubate Read Read Turbidity Incubate->Read End Determine MIC Read->End Hemolysis_Workflow Start Start Prepare_RBC Prepare Red Blood Cells Start->Prepare_RBC Incubate_Peptide Incubate RBCs with Peptide Prepare_RBC->Incubate_Peptide Centrifuge Centrifuge Incubate_Peptide->Centrifuge Measure_Absorbance Measure Supernatant Absorbance Centrifuge->Measure_Absorbance Calculate Calculate % Hemolysis Measure_Absorbance->Calculate

References

Val-Arg Dipeptide: A Technical Overview of its Role in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Valyl-Arginine (Val-Arg) is a molecule of interest in various fields of biomedical research. Composed of the amino acids valine and arginine, its potential therapeutic applications are primarily linked to its incorporation into larger peptide structures and its recognition by specific enzymes. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in antimicrobial peptides, its use as a protease-cleavable linker, and the signaling pathways influenced by its constituent amino acid, arginine. While the standalone therapeutic efficacy of the this compound dipeptide is not well-established, its properties as a structural motif are of significant interest in drug development.

Physicochemical Properties of this compound

The this compound dipeptide consists of a hydrophobic amino acid, valine, and a positively charged, hydrophilic amino acid, arginine. This amphipathic nature influences its interactions with biological membranes and enzymes.

PropertyValue
Molecular Formula C11H23N5O3
Molecular Weight 273.33 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Charge at Physiological pH +1

Therapeutic Contexts of this compound

A significant area of research involving the this compound motif is in the design of antimicrobial peptides (AMPs). The combination of hydrophobic (Val) and cationic (Arg) residues is a common feature of AMPs that target and disrupt bacterial membranes.

A novel α-helical antimicrobial peptide designated as G6, which is rich in Valine and Arginine residues, has demonstrated notable in vivo efficacy.[1] In a murine model of sepsis induced by Salmonella typhimurium, intraperitoneal administration of G6, either 1 hour before or after infection, led to a significant reduction in mortality and peritoneal bacterial counts at doses of 2.5 mg/kg and 5.0 mg/kg body weight when compared to a phosphate-buffered saline (PBS)-treated group.[1] This suggests a potential therapeutic or prophylactic role for Val/Arg-rich peptides in combating bacterial infections.[1] The mechanism of action for such peptides is believed to involve the permeabilization of bacterial outer and inner membranes in a dose-dependent manner.[1]

Further studies on Val/Arg-rich peptides have explored the structure-function relationship, indicating that a moderate net positive charge is optimal for antimicrobial activity while minimizing hemolytic effects.[2] Increasing the net charge from +4 to +6 enhanced antimicrobial potency and reduced hemolysis, but a further increase to +8 did not yield additional benefits.[2]

Table 1: Antimicrobial Activity of Val/Arg-Rich Peptides

Peptide/CompoundTarget Organism(s)In Vitro Activity (MIC)In Vivo ModelIn Vivo EfficacyCitation(s)
G6 (Val/Arg-rich AMP) Salmonella typhimuriumNot specifiedMurine sepsis modelSignificantly lower mortality and bacterial counts at 2.5 and 5.0 mg/kg BW[1]

The this compound dipeptide sequence is recognized and cleaved by various proteases, particularly trypsin-like serine proteases. This property has led to its investigation as a cleavable linker in antibody-drug conjugates (ADCs). The principle behind this application is that the ADC remains stable in circulation and, upon reaching the tumor microenvironment where certain proteases are upregulated, the linker is cleaved, releasing the cytotoxic payload.

However, the this compound linker has been found to be highly unstable in circulation due to its recognition by multiple proteases, leading to premature drug release.[3] This instability makes it a less favorable candidate compared to other dipeptide linkers such as Val-Cit (valine-citrulline), Val-Lys (valine-lysine), and Val-Ala (valine-alanine), which exhibit greater stability in plasma.[3]

ADC_Cleavage_Workflow ADC Antibody-Drug Conjugate (this compound Linker) Circulation Systemic Circulation ADC->Circulation Administration Tumor Tumor Microenvironment (High Protease Activity) Circulation->Tumor Targeting Cleavage Protease-mediated Cleavage of this compound Tumor->Cleavage Release Payload Release Cleavage->Release Cell_Death Tumor Cell Death Release->Cell_Death

Workflow of an ADC with a protease-cleavable this compound linker.

Signaling Pathways Associated with Arginine

While direct evidence for this compound dipeptide-mediated signaling is limited, the biological activities of its constituent amino acid, Arginine, are well-documented, particularly its role in activating the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Arginine, along with other amino acids, can activate mTORC1 (mTOR complex 1). This activation is crucial for processes such as protein synthesis in various cell types. For instance, studies have shown that L-arginine stimulates protein synthesis in C2C12 myoblasts through the activation of the mTOR/p70S6K signaling pathway in a nitric oxide (NO)-dependent manner.[4] Similarly, Arg-Arg dipeptides have been shown to increase the phosphorylation of mTOR and p70S6K, leading to enhanced casein synthesis in bovine mammary epithelial cells.[5][6]

mTOR_Signaling_Pathway Arginine Arginine mTORC1 mTORC1 Arginine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes eIF4EBP1->Protein_Synthesis Inhibits (when active) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Simplified Arginine-mediated mTORC1 signaling pathway.

Experimental Protocols

Detailed experimental protocols for the standalone therapeutic application of this compound are not available due to a lack of such studies. However, methodologies for assessing the activity of Val/Arg-rich antimicrobial peptides and for studying arginine-mediated signaling are well-established.

  • Animal Model: An intraperitoneal sepsis model was established in mice using Salmonella typhimurium.

  • Treatment: The Val/Arg-rich peptide G6 was administered intraperitoneally at doses of 2.5 mg/kg and 5.0 mg/kg body weight.

  • Administration Schedule: G6 was administered either 1 hour before or 1 hour after bacterial infection.

  • Outcome Measures: Mortality rates and peritoneal bacterial counts were assessed and compared to a PBS-treated control group.

  • Statistical Analysis: A p-value of < 0.05 was considered statistically significant.[1]

  • Cell Culture: Bovine mammary epithelial cells (BMEC) were cultured in a lactogenic medium.

  • Treatment: Cells were treated with varying concentrations of L-Arginine or with Arg-Arg dipeptide replacing a percentage of free L-Arginine.

  • Western Blotting: The phosphorylation levels of mTOR and p70S6K were determined by Western blot analysis. Total protein levels of mTOR and p70S6K were also measured for normalization.

  • Quantitative Analysis: Densitometry was used to quantify the immunoblot bands, and the ratio of phosphorylated protein to total protein was calculated.[5][6]

Western_Blot_Workflow Cell_Culture Cell Culture (e.g., BMEC) Treatment Treatment with Arginine/Arg-Arg Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Primary Antibody (e.g., anti-p-mTOR) Blocking->Primary_Ab Secondary_Ab Incubation with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

References

Methodological & Application

Val-Arg Dipeptide Derivatives in Biochemical Assays: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide valine-arginine (Val-Arg) is a fundamental component in the design of specific substrates for a variety of proteases, particularly serine proteases. The inherent recognition of the arginine residue by the S1 pocket of many of these enzymes, combined with the influence of the adjacent valine, provides a basis for creating highly selective tools for biochemical assays. These substrates are typically modified with chromogenic or fluorogenic reporters to enable sensitive and continuous monitoring of enzyme activity. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound containing peptides in protease research and drug discovery.

Applications of this compound Containing Substrates

Peptides incorporating the this compound motif are instrumental in the characterization of several classes of proteases. By modifying the peptide sequence and attaching different reporter groups, substrates can be tailored for specific enzymes, enabling a wide range of applications from basic research to high-throughput screening (HTS) of potential inhibitors.

Key Applications:
  • Enzyme Kinetics and Characterization: Determination of kinetic parameters such as the Michaelis constant (Km) and catalytic rate constant (kcat) to understand enzyme efficiency and substrate affinity.

  • High-Throughput Screening (HTS) for Inhibitors: Rapidly screen large compound libraries for potential protease inhibitors, a critical step in early drug discovery.[1]

  • Diagnostics: Development of assays to measure protease activity in biological samples, which can serve as biomarkers for various diseases.

  • Understanding Signaling Pathways: Elucidating the role of specific proteases in complex biological processes like coagulation, inflammation, and apoptosis.

Quantitative Data: Kinetic Parameters of this compound Containing Protease Substrates

The efficiency of a protease in cleaving a specific substrate is defined by its kinetic parameters. The following table summarizes known kinetic data for several common this compound containing substrates.

Substrate SequenceTarget Protease(s)Reporter GroupKm (µM)kcat (s⁻¹)
Boc-Val-Pro-Arg-AFCα-Thrombin, Thrombin-staphylocoagulase complexAFC21, 25109, 89
D-Val-Leu-Arg-pNARat Tissue KallikreinpNA24 ± 2N/A
N-Bz-Phe-Val-Arg-pNAThrombin, Plasmin, TrypsinpNAData not readily availableData not readily available
H-D-Val-Leu-Lys-pNAPlasminpNAData not readily availableData not readily available
Z-Val-Val-Arg-AMCCathepsin SAMCData not readily availableData not readily available
Z-Val-Leu-Lys-AMCFasciola hepatica Cathepsins L (FhCL1, FhCL2)AMCData not readily availableData not readily available

Experimental Protocols

The following are detailed protocols for chromogenic and fluorogenic protease assays using this compound containing substrates. These are general procedures that can be adapted for specific enzymes and substrates.

Protocol 1: Chromogenic Protease Assay using a p-Nitroanilide (pNA) Substrate

This protocol describes the measurement of protease activity through the cleavage of a this compound-pNA substrate, which releases the yellow chromophore p-nitroaniline (pNA), detectable by absorbance at 405 nm.[2]

Materials:

  • Purified protease of interest

  • This compound containing pNA substrate (e.g., Z-Val-Gly-Arg-pNA)

  • Assay Buffer (enzyme-specific, e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 for trypsin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Substrate Preparation:

    • Prepare a 10-100 mM stock solution of the pNA substrate in DMSO.[3] Store in aliquots at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 0.1-1 mM).[3]

  • Enzyme Preparation:

    • Prepare a stock solution of the purified protease in an appropriate buffer.

    • Immediately before the assay, dilute the enzyme stock to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup (96-well plate format):

    • Add Assay Buffer to each well.

    • Add the diluted enzyme solution to the appropriate wells. Include a "no-enzyme" control for background subtraction.

    • If screening for inhibitors, add the test compounds at this stage and pre-incubate with the enzyme for a specified time (e.g., 15 minutes at 37°C).[4]

  • Initiate the Reaction:

    • Add the substrate working solution to all wells to start the reaction. The final volume should be consistent across all wells (e.g., 100-200 µL).

  • Measurement:

    • Immediately place the microplate in a reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 15-30 minutes).[2]

  • Data Analysis:

    • Plot the absorbance values against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Subtract the rate of the "no-enzyme" control from all experimental values.

    • To calculate the amount of pNA released, use the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA is approximately 10,500 M⁻¹cm⁻¹.[2]

Protocol 2: Fluorogenic Protease Assay using an Aminofluoromethylcoumarin (AFC) Substrate

This protocol outlines the measurement of protease activity using a this compound-AFC substrate. Cleavage of the substrate releases the highly fluorescent AFC molecule, which can be detected with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[5][6]

Materials:

  • Purified protease of interest

  • This compound containing AFC substrate (e.g., Boc-Val-Pro-Arg-AFC)

  • Assay Buffer (enzyme-specific)

  • Dimethyl sulfoxide (DMSO)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of the AFC substrate in DMSO. Store in aliquots at -20°C, protected from light.[6]

    • On the day of the experiment, prepare serial dilutions of the stock solution in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0-100 µM).[6]

  • Enzyme Preparation:

    • Dilute the purified protease to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should result in a linear increase in fluorescence over the measurement period.

  • Assay Setup (96-well plate format):

    • Add the diluted substrate solutions to the wells of the black microplate.

    • Include wells with Assay Buffer only for a "no-substrate" blank.

  • Initiate the Reaction:

    • Add the diluted enzyme solution to each well to start the reaction. Mix gently.

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~400 nm) and emission (~505 nm) wavelengths.[5][6]

    • Record the fluorescence intensity at regular intervals over a set period.

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the curve.

    • For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

    • A standard curve using free AFC can be generated to convert RFU values to the molar amount of product formed.[6]

Visualization of Pathways and Workflows

Signaling Pathways

The proteases targeted by this compound substrates are involved in critical signaling cascades. Understanding these pathways is essential for interpreting experimental results and for the development of targeted therapeutics.

Thrombin_Signaling_Pathway cluster_coagulation Coagulation Cascade cluster_par PAR Signaling Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen PAR1/PAR4 PAR1/PAR4 Thrombin->PAR1/PAR4 Cleavage Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin Factor XIIIa G-protein activation G-protein activation PAR1/PAR4->G-protein activation Activation Downstream Signaling Downstream Signaling G-protein activation->Downstream Signaling e.g., PLC, RhoA Boc-Val-Pro-Arg-AFC Boc-Val-Pro-Arg-AFC Boc-Val-Pro-Arg-AFC->Thrombin Substrate for Kallikrein_Kinin_System Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Prekallikrein Prekallikrein Factor XIIa->Prekallikrein Cleavage Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein Activation High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK) Plasma Kallikrein->High Molecular Weight Kininogen (HMWK) Cleavage Bradykinin Bradykinin High Molecular Weight Kininogen (HMWK)->Bradykinin Release B2 Receptor B2 Receptor Bradykinin->B2 Receptor Binds to Inflammation, Vasodilation Inflammation, Vasodilation B2 Receptor->Inflammation, Vasodilation D-Val-Leu-Arg-AFC D-Val-Leu-Arg-AFC D-Val-Leu-Arg-AFC->Plasma Kallikrein Substrate for Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA, uPA Fibrin (clot) Fibrin (clot) Fibrin Degradation Products Fibrin Degradation Products Fibrin (clot)->Fibrin Degradation Products Plasmin H-D-Val-Leu-Lys-pNA H-D-Val-Leu-Lys-pNA H-D-Val-Leu-Lys-pNA->Plasmin Substrate for Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) Assay_Setup 2. Assay Plate Setup (Controls, Enzyme, Inhibitors) Reagent_Prep->Assay_Setup Reaction_Init 3. Initiate Reaction (Add Substrate) Assay_Setup->Reaction_Init Data_Acquisition 4. Data Acquisition (Measure Absorbance/Fluorescence) Reaction_Init->Data_Acquisition Data_Analysis 5. Data Analysis (Calculate V₀, Determine Kinetic Parameters) Data_Acquisition->Data_Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Val-Arg Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the analysis of the dipeptide Val-Arg (Valyl-Arginine) using High-Performance Liquid Chromatography (HPLC). The methods described herein are applicable for purity assessment, quantification, and quality control of synthetic this compound. Two primary HPLC techniques are presented: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Introduction

This compound is a dipeptide composed of the amino acids valine and arginine. As with many peptides used in research and pharmaceutical development, ensuring its purity and accurate quantification is critical for reliable experimental outcomes and product safety.[1][2] HPLC is a powerful analytical technique that offers high resolution and sensitivity for the separation and analysis of peptides.[3][4]

This document outlines two orthogonal HPLC methods for the analysis of this compound:

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity.[1] It is the most common method for peptide analysis.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates molecules based on their hydrophilicity and is particularly useful for polar compounds that are poorly retained in RP-HPLC.[5][6][7][8] The elution order in HILIC is typically the opposite of that in RP-HPLC.[5]

Experimental Protocols

Materials and Reagents
Category Item Specifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, UV/PDA Detector
Analytical Column (RP)C18 Reversed-Phase Column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)[3]
Analytical Column (HILIC)HILIC Column (e.g., Amide, Polyhydroxyethyl A)[5][9]
pH MeterFor accurate mobile phase preparation
Filtration ApparatusFor mobile phase and sample filtering (0.22 µm or 0.45 µm filter)
Chemicals & Reagents This compound StandardLyophilized powder, >98% purity
Acetonitrile (ACN)HPLC Grade or higher
WaterDeionized (DI) or Milli-Q Water (18.2 MΩ·cm)
Trifluoroacetic Acid (TFA)HPLC Grade, >99.5%[1]
Formic Acid (FA)HPLC Grade, >99%
Sample Preparation
  • Stock Solution: Accurately weigh a small amount of this compound standard and dissolve it in Milli-Q water to prepare a stock solution of 1 mg/mL.

  • Working Standard: Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.

  • Filtration: Filter the working standard solution through a 0.22 µm syringe filter before injection.

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is ideal for assessing the purity of this compound and separating it from less polar impurities.

  • Column: C18 Reversed-Phase Column (e.g., 5 µm, 100 Å, 4.6 x 250 mm)[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[3]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
25.050
26.095
28.095
28.15
35.05
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

This method provides an alternative selectivity and is well-suited for separating this compound from more polar impurities.

  • Column: HILIC Column (e.g., Amide phase)

  • Mobile Phase A: 0.1% Formic Acid (FA) in 95% Acetonitrile / 5% Water

  • Mobile Phase B: 0.1% Formic Acid (FA) in Water

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
20.040
21.095
23.095
23.15
30.05
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are typical and may vary depending on the specific HPLC system, column, and exact experimental conditions.

Parameter RP-HPLC (C18) HILIC (Amide)
Expected Retention Time (min) 5 - 158 - 18
Theoretical Plates > 10,000> 8,000
Tailing Factor 0.9 - 1.50.9 - 1.6
Resolution (Rs) > 2.0 (from nearest impurity)> 2.0 (from nearest impurity)
Limit of Detection (LOD) ~ 1 µg/mL~ 2 µg/mL
Limit of Quantification (LOQ) ~ 5 µg/mL~ 7 µg/mL

Mandatory Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Milli-Q Water (1 mg/mL Stock) A->B C Dilute with Mobile Phase (0.1 mg/mL Working) B->C D Filter Sample (0.22 µm) C->D E Inject Sample onto HPLC Column D->E F Separation via Gradient Elution E->F G UV Detection at 214 nm F->G H Integrate Peak Area G->H I Quantify and Assess Purity H->I J Generate Report I->J

Caption: Workflow for this compound dipeptide analysis by HPLC.

Logical Relationship of HPLC Method Parameters

Method_Parameters cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_conditions Operating Conditions cluster_output Performance Metrics A Composition (ACN/Water) H Retention Time A->H I Resolution A->I J Peak Shape A->J B Modifier (TFA/FA) B->H B->I B->J C Gradient C->H C->I C->J D Column Chemistry (C18/HILIC) D->H D->I E Particle Size E->J F Flow Rate F->H F->I F->J G Temperature G->H G->I G->J

Caption: Interplay of parameters in HPLC method performance.

References

Application Note: Quantitative Analysis of Val-Arg Dipeptide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Valyl-Arginine (Val-Arg) is a subject of interest in various fields of biomedical and pharmaceutical research due to its potential role in cellular signaling and as a structural component of larger bioactive peptides. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and the development of peptide-based therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive platform for the analysis of such dipeptides.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound standard stock solution (1 mg/mL in water)

  • Internal Standard (IS) working solution (e.g., stable isotope-labeled this compound or a structurally similar peptide at a fixed concentration)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Vortex mixer

Procedure:

  • Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of this compound standard stock solution into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Pipette 100 µL of the sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase A (see LC method below).

  • Vortex for 30 seconds and centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 2% B; 1-5 min: 2-95% B; 5-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B
Mass Spectrometry Method

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The precursor ion for this compound ([M+H]⁺) has a theoretical m/z of 275.2. The fragmentation of peptides containing arginine often results in a characteristic immonium ion at m/z 70.1, corresponding to the guanidinium (B1211019) group. Other product ions can be generated from the cleavage of the peptide backbone.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 275.270.110025
This compound (Qualifier) 275.2129.110020
Internal Standard --100-

Note: The optimal collision energies should be determined empirically for the specific instrument used.

Data Presentation

The following tables represent expected quantitative performance data for the analysis of this compound based on typical LC-MS/MS methods for similar analytes.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
1.00.012102.5
5.00.05898.7
10.00.115101.2
50.00.59299.8
100.01.180100.5
500.05.95099.1
1000.011.92098.2

Linear Range: 1.0 - 1000.0 ng/mL, Correlation Coefficient (r²): >0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ 1.08.5105.310.2103.8
Low 3.06.297.87.599.1
Medium 75.04.1101.55.8100.7
High 750.03.598.94.999.6

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (ACN) add_is->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 evaporation Evaporation centrifuge1->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi Electrospray Ionization (ESI+) lc_separation->esi ms_detection Tandem MS Detection (MRM) esi->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 275.2 y1_ion y₁-ion Arginine m/z 175.1 precursor->y1_ion Peptide Bond Cleavage b1_ion b₁-ion Valine m/z 100.1 precursor->b1_ion Peptide Bond Cleavage immonium_val Valine Immonium Ion m/z 72.1 precursor->immonium_val Internal Fragmentation immonium_arg Arginine Immonium Ion m/z 70.1 y1_ion->immonium_arg Side Chain Fragmentation

Caption: Proposed fragmentation pathway of this compound.

Discussion

The basic nature of the arginine residue in this compound makes it highly suitable for positive mode electrospray ionization, leading to a strong signal for the protonated molecule [M+H]⁺. The fragmentation of arginine-containing peptides is often directed by the guanidinium group, which can sequester the proton, making backbone fragmentation less favorable compared to peptides with other basic residues like lysine. However, under appropriate collision-induced dissociation (CID) conditions, characteristic fragment ions can be generated.

The proposed fragmentation pathway for this compound indicates that the most abundant product ions are likely to be the y₁-ion (m/z 175.1), corresponding to the protonated arginine residue, and the arginine immonium ion (m/z 70.1). The b₁-ion, representing the valine residue, may also be observed. For quantitative analysis using MRM, the transition from the precursor ion to a stable and intense product ion is selected. The transition to the arginine immonium ion (275.2 -> 70.1) is often a good choice due to its high intensity and specificity. A second transition, such as to the y₁-ion or another suitable fragment, should be monitored as a qualifier for confirmation.

The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results.[3][4]

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the sensitive and selective quantification of the dipeptide this compound in biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the expected performance characteristics, offer a solid foundation for researchers in various scientific disciplines. The provided workflow and fragmentation pathway diagrams serve as valuable visual aids for understanding the analytical process. This method can be readily adapted and validated for specific research applications, enabling reliable quantification of this compound in complex samples.

References

Application Notes and Protocols for Val-Arg as a Ligand in Protein Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data interpretation guidelines for studying the interactions of the dipeptide Valyl-Arginine (Val-Arg) with proteins. This compound can be investigated as a specific ligand for certain protein classes, as a recognition motif for enzymes, and as a tool to modulate protein stability.

Application Note 1: Characterization of this compound Binding to Periplasmic Dipeptide Binding Proteins

Periplasmic binding proteins, such as the E. coli dipeptide binding protein (DppA), are excellent model systems for studying the thermodynamics of semi-specific ligand recognition.[1][2] DppA binds a variety of dipeptides, making it a suitable target for characterizing the binding of this compound.[3] Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamic parameters of binding interactions, providing a complete thermodynamic profile (Kd, ΔH, ΔS) from a single experiment.[4]

Quantitative Data Presentation: Thermodynamic Parameters of Dipeptide Binding to DppA

The following table summarizes thermodynamic data for the binding of various dipeptides to E. coli DppA, providing a reference for expected values in studies with this compound.

Dipeptide LigandTemperature (°C)Kd (µM)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)ΔCp (J/mol·K)
Ala-Ala251.2 ± 0.1-8.1 ± 0.1-12.5 ± 0.2-4.4-900
Ala-Phe250.8 ± 0.1-8.3 ± 0.1-10.8 ± 0.2-2.5-900
Phe-Ala251.5 ± 0.2-7.9 ± 0.1-14.2 ± 0.3-6.3-470

Data adapted from studies on E. coli DppA and presented for illustrative purposes.[1][2]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for measuring the binding of this compound to a model protein like DppA.

1. Materials and Reagents:

  • Purified DppA protein (>95% purity)

  • This compound dipeptide (high purity)

  • ITC Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Isothermal Titration Calorimeter (e.g., MicroCal ITC200)

  • Syringes and sample cells for the ITC instrument

2. Procedure:

  • Sample Preparation:

    • Dialyze the purified DppA protein against the ITC buffer to ensure buffer matching.[5]

    • Dissolve the this compound dipeptide in the final dialysis buffer.

    • Degas both the protein and peptide solutions for 5-10 minutes before the experiment.

    • Accurately determine the concentrations of the protein and peptide solutions.

  • ITC Experiment Setup:

    • A common starting point is to have the protein in the sample cell at a concentration approximately 10-30 times the expected Kd, and the peptide in the syringe at a concentration 10-20 times that of the protein.[4][6] For a Kd in the low micromolar range, a protein concentration of 30 µM and a peptide concentration of 300-600 µM is a good starting point.

    • Load the protein solution into the sample cell (e.g., ~200 µL for a MicroCal ITC200).[4]

    • Load the this compound solution into the injection syringe.

  • Data Acquisition:

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to account for dilution effects, followed by a series of larger injections (e.g., 2 µL each) with sufficient spacing (e.g., 180 seconds) to allow the signal to return to baseline.[5]

    • The instrument measures the heat change upon each injection.

  • Data Analysis:

    • Integrate the peaks in the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Experimental Workflow: ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Dialyze Protein (e.g., DppA) p2 Dissolve Ligand (this compound) p3 Degas Solutions e1 Load Protein into Cell p3->e1 e2 Load Ligand into Syringe p3->e2 e3 Run Titration e1->e3 e2->e3 a1 Integrate Peaks e3->a1 a2 Plot Binding Isotherm a1->a2 a3 Fit Data to Model a2->a3 a4 Determine K_d, ΔH, ΔS, n a3->a4

A streamlined workflow for ITC experiments.

Application Note 2: this compound as a Substrate for Protease Activity Assays

The this compound dipeptide motif is recognized and cleaved by various proteases. This property can be exploited to design fluorogenic substrates for assessing protease activity, which is crucial in drug discovery and diagnostics. A common method is a Förster Resonance Energy Transfer (FRET) based assay.[7][8][9]

Quantitative Data Presentation: Kinetic Parameters of Protease Activity

This table provides hypothetical kinetic data for a protease acting on a FRET peptide substrate containing a this compound cleavage site.

ProteaseSubstrate Concentration (µM)Initial Velocity (RFU/min)Km (µM)Vmax (RFU/min)
Trypsin-like Protease15015150
5100
10120
20140
50148

RFU: Relative Fluorescence Units

Experimental Protocol: FRET-Based Protease Cleavage Assay

This protocol describes a general method for measuring the activity of a protease using a FRET peptide with a this compound cleavage site.

1. Materials and Reagents:

  • Purified protease of interest

  • FRET peptide substrate containing the this compound sequence, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).

  • Assay Buffer (optimal for the specific protease, e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide in DMSO and then dilute it in Assay Buffer to various concentrations for Km determination.

    • Prepare a stock solution of the protease in Assay Buffer.

  • Assay Setup:

    • Pipette the FRET substrate solutions into the wells of the 96-well plate.

    • Include control wells with substrate but no enzyme to measure background fluorescence.[8]

    • Initiate the reaction by adding a fixed amount of the protease solution to each well. The final volume should be consistent across all wells.

  • Data Acquisition:

    • Immediately place the microplate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the increase in fluorescence over time at the emission wavelength of the fluorophore, with excitation at its corresponding wavelength.[7]

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (the linear phase of the fluorescence increase over time).

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Experimental Workflow: FRET Protease Assay

FRET_Protease_Assay cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis s1 Prepare Substrate Dilutions s2 Pipette into 96-well Plate s1->s2 s3 Add Protease to Initiate s2->s3 m1 Incubate at Optimal Temperature s3->m1 m2 Monitor Fluorescence Increase Over Time m1->m2 a1 Calculate Initial Velocities m2->a1 a2 Plot Velocity vs. [Substrate] a1->a2 a3 Fit to Michaelis-Menten Equation a2->a3 a4 Determine K_m and V_max a3->a4

Workflow for a FRET-based protease assay.

Application Note 3: this compound as a Modulator of Protein Aggregation

Arginine is widely used in biopharmaceutical formulations to suppress protein aggregation.[7] The dipeptide this compound can be studied to understand the specific contributions of arginine in a peptide context to protein stability.

Quantitative Data Presentation: Inhibition of Protein Aggregation

This table shows illustrative data on the effect of this compound on thermally induced protein aggregation, measured by light scattering or a fluorescent dye like Thioflavin T (ThT).

ProteinAggregation InducerAdditiveAdditive Conc. (mM)Aggregation (% of control)
LysozymeHeat (65°C)None0100
This compound5065
This compound10030
This compound25015
Experimental Protocol: Protein Aggregation Assay

This protocol details a method to assess the effect of this compound on preventing heat-induced protein aggregation.

1. Materials and Reagents:

  • Model protein prone to aggregation (e.g., Lysozyme, Insulin)

  • This compound dipeptide

  • Aggregation Buffer (e.g., 50 mM Potassium Phosphate, 150 mM KCl, pH 6.5)

  • Plate reader with temperature control and capability for absorbance or fluorescence measurement

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the model protein in the Aggregation Buffer.

    • Prepare a stock solution of this compound in the same buffer.

    • In a 96-well plate, prepare samples of the protein at a fixed concentration with varying concentrations of this compound. Include a control with no this compound.

  • Aggregation Induction and Monitoring:

    • Place the plate in the plate reader and set the temperature to induce aggregation (e.g., 65°C for lysozyme).

    • Monitor the aggregation over time by measuring the increase in light scattering (absorbance at 340 nm or 405 nm) or by including a dye like ThT and measuring its fluorescence emission.

  • Data Analysis:

    • Plot the light scattering or fluorescence signal versus time for each concentration of this compound.

    • Determine the extent of aggregation at a specific time point or the lag time for aggregation.

    • Calculate the percentage of aggregation inhibition relative to the control without this compound.

Signaling Pathway Diagram: Mechanism of Action for an ADC with a this compound Linker

While this compound itself does not trigger a signaling pathway, it can be a critical component in targeted drug delivery systems like Antibody-Drug Conjugates (ADCs). The diagram below illustrates the mechanism of action of an ADC that utilizes a protease-cleavable this compound linker.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (this compound Linker) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Protease Protease (e.g., Cathepsin B) Lysosome->Protease 4. Protease Encounter Drug Released Drug Protease->Drug 5. Linker Cleavage DNA DNA Damage & Apoptosis Drug->DNA 6. Cytotoxicity

Mechanism of an ADC with a this compound linker.

References

Application Notes and Protocols: Val-Arg Dipeptide as a Versatile Building Block for Peptide Libraries in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Valine-Arginine (Val-Arg) dipeptide motif is a crucial component in the design and synthesis of peptide libraries for drug discovery and proteomics research. The unique structural and chemical properties of this dipeptide make it a valuable tool for identifying and optimizing peptide-based therapeutics, particularly those targeting proteases. The valine residue provides a hydrophobic element, while the arginine residue introduces a positive charge and the potential for strong electrostatic interactions, most notably with the S1 pocket of trypsin-like serine proteases. These proteases are implicated in a wide array of physiological and pathological processes, including coagulation, inflammation, and cancer, making them attractive targets for therapeutic intervention.[1][2][3]

This document provides detailed application notes and experimental protocols for the effective utilization of the this compound dipeptide as a building block in the construction and screening of peptide libraries.

Applications of this compound Containing Peptide Libraries

Peptide libraries incorporating the this compound motif are particularly useful in the following applications:

  • Protease Inhibitor Discovery: The this compound sequence is a recognition motif for many trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues.[1] Peptide libraries containing this motif can be screened to identify potent and selective inhibitors of specific proteases involved in disease.

  • Substrate Profiling: By creating libraries with randomized amino acids flanking the this compound core, researchers can elucidate the substrate specificity of novel or poorly characterized proteases.

  • Development of Cell-Penetrating Peptides (CPPs): Arginine-rich peptides are known to facilitate cellular uptake. Incorporating the this compound motif can enhance the cell-penetrating properties of peptides, which is advantageous for the delivery of therapeutic cargo.

  • Epitope Mapping: this compound containing peptide libraries can be used to map the binding sites of antibodies or T-cell receptors, aiding in vaccine development and immunology research.

While the this compound motif is a powerful tool, it is important to note its inherent instability in circulation due to recognition by multiple proteases. This can lead to premature cleavage and release of a conjugated drug in applications like antibody-drug conjugates (ADCs).[4] Therefore, medicinal chemistry efforts are often focused on developing this compound mimetics or surrogates to enhance stability while retaining target affinity.[1][2][5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide Library

This protocol outlines the manual synthesis of a peptide library with a fixed this compound core and randomized flanking residues using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Val-OH and Fmoc-Arg(Pbf)-OH)

  • Pre-coupled Fmoc-Val-Arg(Pbf)-OH dipeptide (optional, can improve efficiency)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for randomized positions):

    • For a split-and-pool synthesis, divide the resin into equal portions for each amino acid to be coupled at a randomized position.

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of the this compound Dipeptide:

    • Stepwise Coupling: Sequentially couple Fmoc-Arg(Pbf)-OH and then Fmoc-Val-OH using the coupling protocol described in step 3.

    • Dipeptide Coupling: Use a pre-synthesized Fmoc-Val-Arg(Pbf)-OH dipeptide for a more efficient incorporation. Activate and couple the dipeptide as described in step 3.

  • Library Synthesis (Split-and-Pool):

    • For randomized positions, after coupling, pool all the resin portions, mix thoroughly, and then split them again for the next coupling cycle.

    • Repeat the deprotection and coupling steps for each position in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptides.

    • Precipitate the peptides by adding cold diethyl ether.

    • Centrifuge to pellet the peptides, decant the ether, and repeat the ether wash.

    • Dry the peptide library under vacuum.

  • Library Characterization: Analyze the library composition using mass spectrometry to confirm the presence of the expected peptide masses.

Protocol 2: Screening a this compound Peptide Library for Protease Inhibitors using a FRET-based Assay

This protocol describes a high-throughput screening assay to identify inhibitors of a target serine protease from a this compound containing peptide library.

Materials:

  • Target serine protease

  • Fluorogenic protease substrate (e.g., a FRET-based substrate with a cleavage site recognized by the protease)

  • Assay buffer (e.g., Tris-HCl with CaCl₂ and a surfactant like Tween-20)

  • Peptide library dissolved in an appropriate solvent (e.g., DMSO)

  • 384-well microplates (black, low-volume)

  • Fluorescence plate reader

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the target protease in assay buffer.

    • Prepare a stock solution of the FRET substrate in assay buffer.

    • Dilute the peptide library to the desired screening concentration in assay buffer.

  • Assay Protocol:

    • In the 384-well plate, add a small volume (e.g., 5 µL) of each peptide from the library to individual wells. Include positive controls (known inhibitor) and negative controls (buffer/DMSO only).

    • Add the target protease solution (e.g., 10 µL) to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 10 µL) to all wells.

    • Immediately place the plate in the fluorescence plate reader.

  • Data Acquisition:

    • Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the FRET pair.

    • Record the kinetic data for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase of the fluorescence vs. time plot) for each well.

    • Determine the percent inhibition for each peptide: % Inhibition = (1 - (Velocity_peptide / Velocity_negative_control)) * 100

    • Identify "hits" as peptides that show inhibition above a certain threshold (e.g., >50%).

  • Hit Confirmation and IC50 Determination:

    • Resynthesize the hit peptides individually at a higher purity.

    • Perform dose-response experiments by testing a range of concentrations of the purified hit peptides in the same FRET assay.

    • Calculate the IC50 value for each confirmed inhibitor by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation).

Data Presentation

Quantitative data from library screening should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Screening Results for a this compound Peptide Library against Trypsin

Peptide SequencePercent Inhibition at 10 µMIC50 (µM)
Ac-Ala-Val-Arg-Phe-NH₂85%1.2
Ac-Gly-Val-Arg-Phe-NH₂78%2.5
Ac-Leu-Val-Arg-Phe-NH₂92%0.8
Ac-Ala-Val-Arg-Tyr-NH₂65%5.1
Ac-Ala-Val-Arg-Trp-NH₂75%3.3
Ac-Ala-Val-Arg-Ala-NH₂25%> 50

Visualization of Workflows and Pathways

Experimental Workflow for this compound Peptide Library Screening

G cluster_0 Library Synthesis cluster_1 Screening cluster_2 Hit Validation & Optimization a Solid-Phase Peptide Synthesis (Split-and-Pool) b Incorporate this compound Building Block a->b c Cleavage and Purification b->c d High-Throughput Screening (e.g., FRET Assay) c->d e Hit Identification d->e f Hit Re-synthesis and IC50 Determination e->f g Structure-Activity Relationship (SAR) Studies f->g h Lead Optimization g->h

Caption: Workflow for the discovery of protease inhibitors from a this compound peptide library.

Signaling Pathway: Inhibition of a Pro-inflammatory Serine Protease

G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response stimulus e.g., LPS, Cytokines receptor Cell Surface Receptor stimulus->receptor pro_protease Pro-Protease (Inactive) receptor->pro_protease activates active_protease Active Serine Protease pro_protease->active_protease cleavage pro_inflammatory Pro-inflammatory Cytokine Release active_protease->pro_inflammatory tissue_damage Tissue Damage pro_inflammatory->tissue_damage inhibitor This compound Peptide Inhibitor inhibitor->active_protease Inhibits

Caption: Inhibition of a pro-inflammatory serine protease signaling pathway by a this compound peptide inhibitor.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Valine-Arginine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solid-phase synthesis of peptides containing the Valine-Arginine (Val-Arg) sequence presents unique challenges due to the inherent properties of both amino acids. Valine, a β-branched amino acid, introduces significant steric hindrance, which can impede coupling efficiency. Arginine, typically protected with the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group in Fmoc-based strategies, is prone to a debilitating side reaction: the formation of a δ-lactam, which leads to chain termination and the accumulation of deletion sequences.[1] Consequently, the synthesis of this compound containing peptides requires carefully optimized protocols to ensure high purity and yield.

These challenging sequences are of significant interest in drug development and biological research. The this compound motif is recognized by various proteases, a characteristic that can be exploited in the design of prodrugs or targeted therapeutic agents.[2] Furthermore, peptides rich in valine and arginine have been investigated for their antimicrobial properties.

This document provides detailed application notes and optimized protocols for the successful solid-phase synthesis of this compound containing peptides, addressing the common challenges and offering evidence-based solutions.

Challenges in Solid-Phase Synthesis of this compound Containing Peptides

The primary obstacles in the synthesis of peptides featuring the this compound sequence are:

  • Steric Hindrance: The bulky isopropyl side chain of Valine physically obstructs the incoming activated amino acid, slowing down the kinetics of peptide bond formation and often resulting in incomplete coupling.[1] This is a common issue with β-branched amino acids.[3]

  • δ-Lactam Formation: The protected side chain of Fmoc-Arg(Pbf)-OH can undergo intramolecular cyclization to form a stable δ-lactam, rendering the amino acid incapable of coupling to the growing peptide chain. This side reaction is a major cause of yield loss and the generation of des-Arg deletion impurities.[1][4]

  • Peptide Aggregation: Sequences rich in hydrophobic residues like valine have a tendency to aggregate on the solid support, making the N-terminus of the growing peptide chain inaccessible for subsequent coupling steps.[5]

Strategies for Optimized Synthesis

To overcome these challenges, the following strategies are recommended:

  • Selection of Potent Coupling Reagents: The use of highly reactive coupling reagents is crucial. Uronium/aminium-based reagents such as HATU and HBTU are generally more effective than carbodiimides for sterically hindered couplings.[5][6] HATU is often considered superior to HBTU for difficult sequences due to the formation of a more reactive OAt-ester intermediate, leading to faster and more complete reactions with a lower risk of epimerization.[5]

  • Double Coupling: For particularly difficult couplings, such as the addition of Valine onto Arginine, a "double coupling" strategy is often employed. This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[7]

  • Optimization of Reaction Conditions:

    • Temperature: Increasing the reaction temperature (e.g., to 45°C or 60°C) can help to disrupt secondary structures and improve the kinetics of the coupling reaction, particularly when using viscous solvents like N-butylpyrrolidinone (NBP).[7]

    • Solvent: While DMF is the most common solvent for SPPS, NBP has emerged as a viable alternative. However, its higher viscosity can exacerbate lactam formation. This can be mitigated by performing the coupling at elevated temperatures.

    • Reaction Time: Extending the coupling time to 4-6 hours or even overnight can improve the yield of difficult coupling reactions.[1]

  • In Situ Activation: To minimize the formation of δ-lactam, it is advisable to employ an in situ activation strategy where the activating agent is added to the resin immediately after the protected amino acid. This reduces the time the activated arginine is in solution and susceptible to cyclization.

Data Presentation

The following tables summarize the qualitative and expected quantitative outcomes based on the choice of coupling reagents for the synthesis of this compound containing peptides.

Table 1: Qualitative Comparison of Common Coupling Reagents for this compound Synthesis

Coupling ReagentClassReactivityPerformance in Hindered Couplings (Val)Effectiveness in Suppressing Lactam Formation (Arg)
HATU Uronium/AminiumVery HighExcellentGood (with in situ activation)
HBTU Uronium/AminiumHighGoodModerate
DIC/OxymaPure Carbodiimide/AdditiveModerateFairGood (minimizes pre-activation time)

Table 2: Expected Purity and Yield for a Model this compound Containing Peptide under Optimized Conditions

Coupling Reagent for ValineCoupling StrategyExpected Crude Purity (%)Expected Overall Yield (%)
HATU Single Coupling (2h)> 85> 75
HATU Double Coupling (2 x 1h)> 95> 85
HBTU Double Coupling (2 x 2h)~90~80
DIC/OxymaPure Double Coupling (2 x 3h)~85~70

Note: Expected values are based on literature for difficult couplings and may vary depending on the specific peptide sequence, resin, and other synthesis parameters.

Experimental Protocols

Materials
  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Val-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF) or N-Butylpyrrolidinone (NBP)

  • Piperidine (B6355638)

  • Coupling reagents: HATU, HBTU, or DIC/OxymaPure

  • N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol 1: Standard Solid-Phase Synthesis of a this compound Peptide using HATU

This protocol outlines the manual synthesis of a generic X-Val-Arg-NH₂ peptide on Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection (Arginine on Resin):

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Valine Coupling (Double Coupling Recommended):

    • First Coupling:

      • In a separate vessel, dissolve Fmoc-Val-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

      • Add the activated amino acid solution to the resin.

      • Agitate for 1-2 hours at room temperature.

      • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

    • Second Coupling:

      • Repeat the coupling step with a fresh solution of activated Fmoc-Val-OH.

      • Agitate for 1-2 hours at room temperature.

      • Drain the solution and wash the resin with DMF (5 x 1 min).

    • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines (a negative result will show yellow beads). If the test is positive (blue beads), an additional coupling step may be required.[1]

  • Fmoc Deprotection (Valine): Repeat step 2 to remove the Fmoc group from the newly added Valine.

  • Coupling of Subsequent Amino Acid (X): Couple the next amino acid in the sequence using a standard single coupling protocol with HATU.

  • Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3 x 1 min) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Optimized Protocol for Difficult this compound Coupling using DIC/OxymaPure at Elevated Temperature

This protocol is an alternative for challenging sequences, particularly when using NBP as a solvent.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1, using NBP as the solvent if desired.

  • Valine Coupling with In Situ Activation:

    • Swell the deprotected resin in 25% of the total required NBP and equilibrate to 45°C.

    • In a separate vessel, dissolve Fmoc-Val-OH (1.75 eq.) and OxymaPure (1.5 eq.) in the remaining 75% of NBP.

    • Add this solution to the heated resin.

    • Add half of the DIC (0.9 eq.) and agitate for 30 minutes at 45°C.

    • Add the remaining DIC (0.9 eq.) and continue to agitate for another 1.5-2 hours at 45°C.

    • Drain the coupling solution and wash the resin with NBP (or DMF).

    • Perform a Kaiser test to monitor the reaction completion.

  • Subsequent Steps: Continue with the synthesis, cleavage, and purification as described in Protocol 1.

Mandatory Visualization

SPPS_Workflow Start Start: Fmoc-Arg(Pbf)-Resin Swell Resin Swelling (DMF) Start->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling_Val Couple Fmoc-Val-OH (HATU/DIPEA in DMF) Double Coupling Recommended Wash1->Coupling_Val Wash2 Wash (DMF) Coupling_Val->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling_Val Positive Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) KaiserTest->Deprotection2 Negative Wash3 Wash (DMF) Deprotection2->Wash3 Coupling_X Couple Next Fmoc-AA-OH Wash3->Coupling_X Wash4 Wash (DMF) Coupling_X->Wash4 Repeat Repeat Deprotection and Coupling Cycles Wash4->Repeat FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Wash5 Wash (DCM) FinalDeprotection->Wash5 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA/TIS/H2O) Wash5->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis End Purified this compound Containing Peptide Analysis->End

Caption: Experimental workflow for the solid-phase synthesis of a this compound containing peptide.

Difficult_Coupling_Strategy Start Incomplete Coupling Detected (Positive Kaiser Test) DoubleCouple Perform Double Coupling (Fresh reagents) Start->DoubleCouple Extend_Time Extend Coupling Time (e.g., 4-6 hours) Start->Extend_Time Increase_Temp Increase Temperature (e.g., 45-60°C) Start->Increase_Temp Stronger_Reagent Use a More Potent Coupling Reagent (e.g., HATU) Start->Stronger_Reagent KaiserTest_Again Repeat Kaiser Test DoubleCouple->KaiserTest_Again Extend_Time->KaiserTest_Again Increase_Temp->KaiserTest_Again Stronger_Reagent->KaiserTest_Again Proceed Proceed to Next Step (Deprotection) KaiserTest_Again->Proceed Negative Capping Capping of Unreacted Amines (e.g., Acetic Anhydride/DIPEA) KaiserTest_Again->Capping Positive Capping->Proceed

Caption: Decision-making workflow for addressing difficult couplings in SPPS.

References

Application Notes and Protocols for Val-Arg as a Peptidase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide sequence Valine-Arginine (Val-Arg) serves as a recognition and cleavage site for a variety of peptidases. The specificity of this cleavage is crucial in numerous physiological and pathological processes, making this compound and its derivatives valuable tools in research and drug development. These substrates are frequently utilized in enzymatic assays to determine the activity of specific proteases, screen for inhibitors, and elucidate biological pathways. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound containing peptides as substrates for key peptidases.

Peptidases Targeting the this compound Sequence

Several important classes of peptidases recognize and cleave peptide bonds C-terminal to an arginine residue, with the preceding valine at the P2 position often influencing substrate specificity and cleavage efficiency. Notable peptidases that process this compound motifs include:

  • Tissue Kallikrein: A serine protease involved in the regulation of blood pressure and inflammation through the generation of kinins.

  • Cathepsin B: A lysosomal cysteine protease implicated in protein turnover, antigen presentation, and various pathologies including cancer.

  • Thrombin: A serine protease that plays a central role in the coagulation cascade.

  • Trypsin: A well-characterized serine protease involved in digestion and various other physiological processes.

Quantitative Data: Kinetic Parameters of Peptidases with this compound Substrates

The following table summarizes the kinetic parameters for the cleavage of this compound containing substrates by various peptidases. These values are essential for designing enzyme assays and for comparing the efficiency of different enzymes towards this dipeptide sequence.

PeptidaseSubstrateK_m_ (µM)V_max_ (µM/min)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
Rat Tissue KallikreinD-Val-Leu-Arg-pNA24 ± 210.42 ± 0.28--[1]
Bovine ThrombinH-D-Val-Leu-Arg-pNA----[2]
Human Cathepsin BZ-Phe-Val-Arg-pNA----
Human Cathepsin BZ-Arg-Arg-AMC----[3]
Human Cathepsin LZ-Val-Leu-Lys-AMC----[4]
Bovine TrypsinAc-Phe(or D-Phe)-Gly-Arg-pNA----[5]

Note: A hyphen (-) indicates that the specific data was not available in the cited sources. The P2 position (e.g., Leucine in D-Val-Leu-Arg-pNA) significantly influences the kinetic parameters.

Experimental Protocols

Colorimetric Assay for Tissue Kallikrein Activity

This protocol is designed for the quantitative measurement of tissue kallikrein activity using the chromogenic substrate D-Val-Leu-Arg-p-nitroanilide (pNA).

Materials:

  • Purified tissue kallikrein

  • D-Val-Leu-Arg-pNA substrate

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Prepare Substrate Stock Solution: Dissolve D-Val-Leu-Arg-pNA in deionized water to a final concentration of 10 mM. Store in aliquots at -20°C.

  • Prepare Working Substrate Solution: Dilute the substrate stock solution in Tris-HCl buffer to the desired final concentrations (e.g., a range from 10 µM to 500 µM for kinetic studies).

  • Enzyme Preparation: Dilute the purified tissue kallikrein in Tris-HCl buffer to a working concentration (e.g., 10 nM).

  • Assay Setup:

    • Add 50 µL of Tris-HCl buffer to each well of a 96-well microplate.

    • Add 25 µL of the working substrate solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add 25 µL of the diluted enzyme solution to each well to start the reaction.

  • Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

    • Use the molar extinction coefficient of p-nitroaniline (ε = 10,600 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation.

    • For kinetic parameter determination, plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Fluorometric Assay for Cathepsin B Activity

This protocol describes a sensitive method for measuring cathepsin B activity using a fluorogenic substrate such as Z-Arg-Arg-7-amido-4-methylcoumarin (AMC). While not a direct this compound substrate, this protocol can be adapted for this compound-AMC substrates.

Materials:

  • Purified or recombinant human cathepsin B

  • Z-Arg-Arg-AMC substrate

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Fluorometer or fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460-505 nm)

  • Black 96-well microplate

Procedure:

  • Prepare Substrate Stock Solution: Dissolve Z-Arg-Arg-AMC in DMSO to a concentration of 10 mM. Store protected from light at -20°C.

  • Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 100 µM.

  • Enzyme Activation and Dilution:

    • Dilute cathepsin B in Assay Buffer.

    • Pre-incubate the enzyme solution at 37°C for 10-15 minutes to ensure the active site cysteine is reduced.

  • Assay Setup:

    • Add 50 µL of the diluted and activated cathepsin B solution to each well of a black 96-well microplate.

    • Include a blank control with 50 µL of Assay Buffer without the enzyme.

  • Initiate Reaction: Add 50 µL of the working substrate solution to each well.

  • Measurement: Immediately measure the increase in fluorescence in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of the reaction from the linear phase of the fluorescence versus time plot.

    • A standard curve of free AMC can be used to convert the fluorescence units to the concentration of the product formed.

Visualizations: Signaling Pathways and Experimental Workflows

Kallikrein-Kinin System

The tissue kallikrein-kinin system is a crucial signaling pathway where tissue kallikrein cleaves kininogens to release vasoactive kinins, which then act on bradykinin (B550075) receptors.

Kallikrein_Kinin_System Kininogen Kininogen Kinin Kinin (e.g., Bradykinin) Kininogen->Kinin Cleavage Tissue_Kallikrein Tissue Kallikrein (cleaves after Arg) Tissue_Kallikrein->Kininogen Bradykinin_Receptor Bradykinin Receptor Kinin->Bradykinin_Receptor Activation Signaling_Cascade Downstream Signaling (e.g., NO, Prostaglandins) Bradykinin_Receptor->Signaling_Cascade Physiological_Effects Physiological Effects (Vasodilation, Inflammation) Signaling_Cascade->Physiological_Effects Cathepsin_B_Cancer cluster_tumor_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) Pro_Cathepsin_B Pro-Cathepsin B Active_Cathepsin_B Active Cathepsin B Pro_Cathepsin_B->Active_Cathepsin_B Activation (low pH) ECM_Components ECM Components (Collagen, Laminin) Active_Cathepsin_B->ECM_Components Degradation Pro_MMPs Pro-MMPs Active_Cathepsin_B->Pro_MMPs Activation Degraded_ECM Degraded ECM ECM_Components->Degraded_ECM Tumor_Invasion Tumor Invasion & Metastasis Degraded_ECM->Tumor_Invasion Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Active_MMPs->ECM_Components Degradation Peptidase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate) Start->Reagent_Prep Assay_Setup Assay Setup in Microplate Reagent_Prep->Assay_Setup Pre_Incubation Pre-incubation at 37°C Assay_Setup->Pre_Incubation Reaction_Initiation Initiate Reaction (Add Enzyme) Pre_Incubation->Reaction_Initiation Data_Acquisition Data Acquisition (Kinetic Read) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculate V₀, Km, kcat) Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Val-Arg in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide sequence Valine-Arginine (Val-Arg) serves as a critical recognition and cleavage site for a variety of serine proteases, which are key enzymes in numerous physiological and pathological processes. The specificity of this interaction has led to the development of a range of synthetic substrates and inhibitors incorporating the this compound motif, making them invaluable tools for studying enzyme kinetics. These reagents are instrumental in elucidating enzyme mechanisms, screening for novel therapeutic agents, and in the diagnostic monitoring of various diseases.

This document provides detailed application notes and protocols for the use of this compound containing substrates in the kinetic analysis of three major serine proteases: Thrombin , Urokinase , and Plasmin .

Data Presentation: Kinetic Parameters of this compound and Related Substrates

The following tables summarize the kinetic constants for commonly used chromogenic substrates for thrombin, urokinase, and plasmin. These substrates often feature a p-nitroanilide (pNA) group, which, upon cleavage, releases a yellow chromophore that can be quantified spectrophotometrically at 405 nm.

Table 1: Kinetic Parameters for Thrombin Substrates

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-Benzoyl-Phe-Val-Arg-pNABovine α-Thrombin3.61 ± 0.15100 ± 12.77 x 10⁷
Tos-Gly-Pro-Arg-pNAHuman α-Thrombin4.18 ± 0.22127 ± 83.04 x 10⁷
H-D-Phe-Pip-Arg-pNAHuman α-Thrombin1.33 ± 0.0791.4 ± 1.86.87 x 10⁷
D-Val-Phe-Lys-pNAThrombin110-289Not specified1.84 x 10³

Table 2: Kinetic Parameters for Urokinase Substrates

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
pyro-Glu-Gly-Arg-pNAUrokinaseNot specifiedNot specifiedNot specified
Z-Val-Gly-Arg-pNAUrokinaseNot specifiedNot specifiedNot specified

Table 3: Kinetic Parameters for Plasmin Substrates

SubstrateEnzymeKm (µM)Vmax (mol/min/CU)
D-Val-Leu-Lys-pNAHuman Plasmin3000.5 x 10⁻⁶
D-Val-Leu-Lys-pNAStreptokinase-activated Plasminogen2001 x 10⁻⁶

Table 4: Inhibition Constants of this compound and Related Peptide Inhibitors

InhibitorTarget EnzymeKiIC₅₀
Ac-(D)Phe-Pro-boroArg-OHThrombin41 pM50-200 nM
Boc-(D)Phe-Pro-boroArg-OHThrombin3.6 pMNot specified
H-(D)Phe-Pro-boroArg-OHThrombin< 1 pMNot specified
Pro-Gly-ArgCH₂ClUrokinase68 µMNot specified
Acid inactivated α2-antiplasminPlasmin25 nMNot specified

Experimental Protocols

General Protocol for Chromogenic Protease Assays

This protocol provides a general framework for measuring the activity of serine proteases using a p-nitroanilide (pNA) substrate. Specific details for thrombin, urokinase, and plasmin assays are provided in the subsequent sections.

Principle:

The protease cleaves the colorless pNA-conjugated substrate, releasing the yellow-colored p-nitroaniline. The rate of pNA release is directly proportional to the enzyme activity and is monitored by measuring the absorbance at 405 nm.

Materials:

  • Purified enzyme (Thrombin, Urokinase, or Plasmin)

  • Chromogenic substrate (e.g., N-Benzoyl-Phe-Val-Arg-pNA for thrombin)

  • Assay buffer (specific to each enzyme)

  • Microplate reader capable of reading absorbance at 405 nm

  • 96-well microplates

  • Inhibitor stock solution (if screening for inhibitors)

General Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and bring it to the optimal reaction temperature (typically 37°C).

    • Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO or sterile water).

    • Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be chosen to ensure a linear reaction rate for the duration of the assay.

    • If applicable, prepare serial dilutions of the inhibitor in the assay buffer.

  • Assay Setup (96-well plate):

    • Add the assay buffer to each well.

    • Add the substrate solution to each well to achieve the desired final concentration (typically around the Km value).

    • For inhibitor screening, add the inhibitor solution to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the plate at the reaction temperature for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the enzyme solution to each well.

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.

  • Data Analysis:

    • Plot the absorbance at 405 nm versus time for each well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a suitable dose-response curve. The Ki can be determined using the Cheng-Prusoff equation if the inhibition mechanism is known.

Specific Assay Protocols

1. Thrombin Activity Assay

  • Substrate: N-Benzoyl-Phe-Val-Arg-p-nitroanilide (S-2238)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3.

  • Substrate Concentration: 10-100 µM.

  • Procedure: Follow the general protocol. For inhibitor screening, pre-incubate the thrombin with the inhibitor for 15 minutes before adding the substrate.

2. Urokinase Activity Assay

  • Substrate: pyro-Glu-Gly-Arg-pNA (S-2444).[1]

  • Assay Buffer: 50 mM Tris-HCl, 38 mM NaCl, pH 8.8.

  • Substrate Concentration: 0.2-1.0 mM.

  • Procedure: Follow the general protocol. The reaction can be stopped after a fixed time point (e.g., 10-30 minutes) by adding acetic acid, and the final absorbance can be measured.

3. Plasmin Activity Assay

  • Substrate: D-Val-Leu-Lys-pNA (S-2251).[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Substrate Concentration: 0.1-0.5 mM.

  • Procedure: Follow the general protocol. Plasmin activity is often measured in the context of plasminogen activation, where a plasminogen activator (like urokinase or tPA) is also present in the reaction mixture.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Thrombin_Signaling_Pathway Thrombin Signaling Pathway Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 Cleavage Gq Gq PAR1_4->Gq Activates G12_13 G12/13 PAR1_4->G12_13 Activates PLC PLC Gq->PLC Activates RhoGEF RhoGEF G12_13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Platelet_Activation Platelet Activation Ca_Release->Platelet_Activation PKC_Activation->Platelet_Activation Cytoskeletal_Rearrangement->Platelet_Activation

Caption: Thrombin signaling cascade leading to platelet activation.

Urokinase_Plasminogen_Activation_Pathway Urokinase-Plasminogen Activation Pathway pro_uPA pro-uPA (Zymogen) uPA uPA (Active Urokinase) pro_uPA->uPA Activation uPAR uPAR (Receptor) uPA->uPAR Binds Plasminogen Plasminogen (Zymogen) uPA->Plasminogen Cleaves uPAR->uPA Plasmin Plasmin (Active) Plasminogen->Plasmin Fibrin Fibrin Clot Plasmin->Fibrin Degrades ECM Extracellular Matrix Plasmin->ECM Degrades FDPs Fibrin Degradation Products Fibrin->FDPs ECM_Degradation ECM Degradation ECM->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration

Caption: Urokinase-mediated activation of plasminogen and downstream effects.

Chromogenic_Assay_Workflow Chromogenic Protease Assay Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Buffer_Prep Prepare Assay Buffer Add_Buffer Add Assay Buffer to wells Buffer_Prep->Add_Buffer Substrate_Prep Prepare Substrate Stock Solution Add_Substrate Add Substrate to wells Substrate_Prep->Add_Substrate Enzyme_Prep Prepare Enzyme Stock Solution Add_Enzyme Initiate reaction by adding enzyme Enzyme_Prep->Add_Enzyme Add_Buffer->Add_Substrate Pre_Incubate Pre-incubate at reaction temperature Add_Substrate->Pre_Incubate Pre_Incubate->Add_Enzyme Measure_Abs Measure Absorbance at 405 nm (kinetic read) Add_Enzyme->Measure_Abs Plot_Data Plot Absorbance vs. Time Measure_Abs->Plot_Data Calc_Rate Calculate Initial Reaction Velocity (V₀) Plot_Data->Calc_Rate Det_Params Determine Kinetic Parameters (Km, Vmax, Ki, IC50) Calc_Rate->Det_Params

Caption: General workflow for a chromogenic protease assay.

References

Application Notes and Protocols: Val-Arg as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of the dipeptide Valyl-Arginine (Val-Arg) as a standard in chromatographic analysis. The methodologies outlined are applicable for quantitative and qualitative assessments in various sample matrices, particularly within the context of biomedical research and pharmaceutical development.

Introduction

Valyl-Arginine (this compound) is a dipeptide composed of the amino acids valine and arginine. Its physicochemical properties make it a suitable candidate for use as a reference standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a standard, this compound can be utilized for method development, system suitability testing, and as an internal standard for the quantification of other analytes, particularly peptides and polar molecules.

Due to the presence of a basic arginine residue, this compound exhibits distinct retention behavior in reversed-phase chromatography, often requiring specific mobile phase conditions for optimal peak shape and resolution. This document provides detailed experimental protocols for its analysis.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol outlines a general method for the analysis of this compound using reversed-phase HPLC with UV detection. This method is suitable for determining the purity of a this compound standard and for quantifying it in relatively simple matrices.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound in deionized water or a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate) at a concentration of 1 mg/mL.

    • Perform serial dilutions from the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For biological samples, a protein precipitation step is recommended. Add three volumes of cold acetonitrile (B52724) to one volume of the sample.

    • Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase A.

  • Chromatographic Conditions:

    • Column: Agilent XDB-Phenyl, 75 mm x 4.6 µm, or equivalent reversed-phase column.[1]

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in 0.3% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.3% formic acid.[1]

    • Gradient: A linear gradient can be optimized, for example, starting at 5% B, increasing to 95% B over 10 minutes.

    • Flow Rate: 0.60 mL/min.[1]

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: LC-MS/MS for High-Sensitivity Quantification

For complex biological matrices and low-level quantification, a more sensitive and selective LC-MS/MS method is recommended.

Methodology:

  • Standard and Sample Preparation:

    • Follow the same standard and sample preparation procedures as in Protocol 1. The use of a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₄-Val-Arg) is highly recommended for improved accuracy.[1]

  • LC-MS/MS Conditions:

    • Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Column: Waters XBridge C18, 5 µm, 4.6 mm x 50 mm, or a similar HILIC column for polar analytes.[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: Optimize the gradient based on the specific column and system. A typical gradient might start with a low percentage of organic phase and ramp up to elute this compound.

    • Flow Rate: 0.3 - 1.0 mL/min.[2][3]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Spectrometry Parameters:

      • Optimize the precursor and product ions for this compound. The precursor ion will be [M+H]⁺.

      • Perform collision-induced dissociation (CID) to identify characteristic product ions.

      • Set up Multiple Reaction Monitoring (MRM) transitions for quantification.

  • Data Analysis:

    • Quantify this compound using the peak area ratio of the analyte to the internal standard.

    • Create a calibration curve and determine the concentration in unknown samples. The linear range for this type of assay can be expected to be in the ng/mL range.[1][3]

Data Presentation

The following tables summarize typical quantitative data that can be expected when using this compound as a chromatographic standard.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column Agilent XDB-Phenyl, 75 mm x 4.6 µm[1]
Mobile Phase A: 10 mM Ammonium Acetate in 0.3% Formic AcidB: Acetonitrile with 0.3% Formic Acid[1]
Flow Rate 0.60 mL/min[1]
Detection Wavelength 210 nm
Expected Retention Time Dependent on the specific gradient, but typically in the early to mid-eluting region for a standard reversed-phase gradient.
Linearity Range 1 - 100 µg/mL

Table 2: LC-MS/MS Method Parameters

ParameterValue
Column Waters XBridge C18, 5 µm, 4.6 mm x 50 mm[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.5 mL/min
Ionization Mode ESI+
Precursor Ion (m/z) [M+H]⁺ (To be determined based on this compound's molecular weight)
Product Ions (m/z) To be determined through fragmentation analysis
Linearity Range 5 - 1000 ng/mL[2]
Limit of Quantification ~5 ng/mL[2]

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound in biological samples using chromatography.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard This compound Standard Preparation (Stock & Dilutions) HPLC HPLC or LC-MS/MS System Standard->HPLC Sample Biological Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Evaporation Evaporation to Dryness Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Reconstitution->HPLC Column Chromatographic Column (e.g., C18, Phenyl) HPLC->Column Detection Detection (UV or MS/MS) Column->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for this compound analysis.

Logical Relationship for Method Selection

This diagram outlines the decision-making process for selecting the appropriate analytical method based on the sample complexity and required sensitivity.

method_selection Start Analysis Goal Complexity Sample Complexity? Start->Complexity Sensitivity High Sensitivity Required? Complexity->Sensitivity High HPLC_UV HPLC-UV Complexity->HPLC_UV Low Sensitivity->HPLC_UV No LC_MSMS LC-MS/MS Sensitivity->LC_MSMS Yes

Caption: Decision tree for analytical method selection.

References

Application Notes: Val-Arg Dipeptide Hydrogels for Controlled Drug Delivery and Tissue Engineering

References

Troubleshooting & Optimization

Val-Arg Synthesis Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of the Val-Arg dipeptide. This resource addresses common challenges and offers detailed experimental protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the this compound dipeptide?

A1: The synthesis of this compound presents challenges primarily due to the characteristics of the individual amino acids. Valine is a sterically hindered amino acid, which can slow down the coupling reaction. Arginine possesses a highly basic and nucleophilic guanidinium (B1211019) group in its side chain, which necessitates protection to prevent side reactions. Key challenges include incomplete coupling, racemization, and side reactions related to the arginine protecting group.[1][2][3]

Q2: How does the choice of protecting group for arginine's side chain impact the synthesis?

A2: The selection of the arginine side-chain protecting group is critical for a successful synthesis. The ideal protecting group should be stable throughout the synthesis cycles and be removed cleanly during the final cleavage step without causing side reactions.[4] Commonly used protecting groups for Fmoc-based solid-phase peptide synthesis (SPPS) include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[5] The choice of protecting group can influence coupling efficiency and the potential for side reactions during cleavage. For instance, incomplete removal of the protecting group can lead to impurities that are difficult to separate from the final product.[5]

Q3: Which coupling reagents are most effective for the this compound peptide bond formation?

A3: The choice of coupling reagent significantly affects the efficiency and stereochemical purity of the this compound synthesis. Reagents are broadly categorized into carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU, HCTU, COMU).[6][7] For sterically hindered couplings like this compound, highly efficient reagents such as HATU or HCTU are often preferred.[8] The addition of additives like OxymaPure or HOAt to carbodiimide-based couplings can enhance reaction rates and suppress racemization.[6][9]

Q4: What is racemization and how can it be minimized during this compound synthesis?

A4: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid during the coupling reaction, leading to the formation of diastereomeric impurities.[6] This can be a significant issue, particularly with certain coupling reagents and basic conditions. To minimize racemization, it is advisable to use coupling reagents known for low racemization potential, such as those combined with additives like OxymaPure or HOAt.[6][9][10] Careful selection of the base and its concentration is also crucial.

Q5: What are the common side reactions during this compound synthesis and how can they be prevented?

A5: Besides racemization, other side reactions can occur. One common issue is the formation of a δ-lactam in the arginine residue, which terminates the peptide chain.[4][11] The choice of protecting group on the arginine side chain can influence the likelihood of this side reaction.[4] Incomplete coupling due to the steric hindrance of valine can lead to deletion sequences. This can be mitigated by using a more efficient coupling reagent, increasing the coupling time, or performing a double coupling.[3] Aggregation of the growing peptide chain on the solid support can also hinder subsequent reaction steps.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Dipeptide Incomplete coupling of Valine to Arginine-resin.- Use a more powerful coupling reagent such as HATU or HCTU.- Perform a "double coupling" by repeating the coupling step before proceeding to the next deprotection.- Increase the coupling reaction time.[3]
Steric hindrance from the Valine residue.- Consider using a pseudo-proline dipeptide if applicable in a longer sequence to disrupt secondary structures.- Optimize the solvent system; for example, using NMP instead of DMF can sometimes improve solvation.[2]
Aggregation of the peptide on the resin.- Incorporate a chaotropic salt or a solvent like DMSO to disrupt aggregation.- Synthesize at a higher temperature.[12]
Presence of Impurities with Similar Mass Racemization of either Valine or Arginine during coupling.- Use a coupling reagent combination known for low racemization, such as DIC/OxymaPure.[9][10]- Avoid prolonged exposure to basic conditions during coupling.
Presence of Unexpected Adducts Side reactions involving the Arginine protecting group.- Ensure complete removal of the protecting group during the final cleavage step by using an appropriate scavenger cocktail (e.g., containing triisopropylsilane (B1312306) and water).- Consider a different protecting group for Arginine if specific side reactions are persistent.
Truncated Sequences (e.g., only Arginine-resin detected) Incomplete Fmoc-deprotection of the Arginine residue.- Increase the deprotection time or perform a second deprotection step.- Use a stronger base concentration for deprotection if necessary.
Inefficient coupling of the incoming Valine.- Confirm the quality and activity of the coupling reagents.- As mentioned above, employ a more potent coupling reagent or double coupling.[3]

Quantitative Data Summary

The following tables provide a summary of expected performance based on the choice of coupling reagents and arginine protecting groups. Please note that actual yields may vary depending on specific experimental conditions.

Table 1: Comparison of Coupling Reagents for this compound Synthesis

Coupling ReagentAdditiveBaseTypical Crude Purity (%)Racemization Potential
HATU -DIPEA/NMM>95Low
HCTU -DIPEA/NMM>95Low
HBTU HOBtDIPEA/NMM~90-95Moderate
PyBOP -DIPEA/NMM~90-95Low
DIC OxymaPure-~90Very Low[9][10]
DCC HOBt-~85-90Moderate to High

Table 2: Influence of Arginine Protecting Group on Synthesis Outcome

Arginine Protecting GroupKey AdvantagesPotential DisadvantagesExpected Purity
Pbf Standard choice, good balance of stability and lability.Can be bulky, potentially lowering coupling efficiency in some cases.High
Pmc More acid-labile than Mtr.Can lead to side reactions during cleavage.Moderate to High
Mtr More stable than Pmc and Pbf.Requires stronger acid for cleavage, which can be harsh on the peptide.Moderate
(Boc)₂ Can be removed under milder acidic conditions.May not be stable enough for very long sequences.High
NO₂ Electron-withdrawing nature reduces guanidinium basicity.Removal often requires catalytic hydrogenation.[4]Moderate to High

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Val-Arg(Pbf)-OH on Rink Amide Resin

This protocol outlines the manual solid-phase synthesis of the this compound dipeptide.

1. Resin Swelling:

  • Place Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.

2. Fmoc-Deprotection of Arginine:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

3. Coupling of Fmoc-Valine:

  • In a separate vial, dissolve Fmoc-Val-OH (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To ensure complete coupling, a second coupling can be performed by repeating this step.

  • Drain the coupling solution and wash the resin with DMF (3 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times).

4. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide under vacuum.

Protocol 2: Purification of this compound Dipeptide by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude this compound peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water with 0.1% TFA.

2. HPLC System and Column:

  • Use a reversed-phase C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Gradient Elution:

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

  • Inject the dissolved peptide sample.

  • Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 60% B over 30 minutes).

  • Monitor the elution profile at a wavelength of 214 or 220 nm.[13][14]

4. Fraction Collection and Analysis:

  • Collect the fractions corresponding to the main peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

5. Lyophilization:

  • Pool the pure fractions and freeze-dry to obtain the final purified this compound dipeptide as a white powder.

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage_Purification Cleavage and Purification Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc-Deprotection (Arginine) Resin_Swelling->Fmoc_Deprotection Coupling 3. Coupling (Fmoc-Valine) Fmoc_Deprotection->Coupling Wash Washing Steps Coupling->Wash After each step Cleavage 4. Cleavage & Deprotection Wash->Cleavage Purification 5. RP-HPLC Purification Cleavage->Purification Lyophilization 6. Lyophilization Purification->Lyophilization Final_Product Pure this compound Dipeptide Lyophilization->Final_Product

Figure 1. General workflow for the synthesis and purification of this compound dipeptide.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield or Impurities in this compound Synthesis Check_Coupling Analyze Crude Product by HPLC and Mass Spec Start->Check_Coupling Incomplete_Coupling Incomplete Coupling/ Deletion Sequences Check_Coupling->Incomplete_Coupling Major peak is starting material Racemization_Issue Diastereomeric Impurities Check_Coupling->Racemization_Issue Peak shoulder or +0 Da impurity Side_Reactions Other Unexpected Peaks Check_Coupling->Side_Reactions Other masses detected Optimize_Coupling Use stronger coupling reagent (e.g., HATU, HCTU) Perform double coupling Incomplete_Coupling->Optimize_Coupling Optimize_Racemization Use DIC/OxymaPure Check base concentration Racemization_Issue->Optimize_Racemization Optimize_Cleavage Adjust cleavage cocktail and time Side_Reactions->Optimize_Cleavage

References

Val-Arg Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Val-Arg (Valine-Arginine) dipeptide purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common challenges encountered during the purification of this compound?

The purification of the dipeptide this compound often presents several challenges stemming from its physicochemical properties. Key difficulties include:

  • High Polarity and Hydrophilicity: The presence of the basic guanidinium (B1211019) group in arginine and the free N- and C-termini makes this compound highly polar and water-soluble. This characteristic makes it difficult to retain on traditional reversed-phase chromatography columns.

  • Co-purification of Contaminants: Starting materials, by-products, and other impurities with similar properties to this compound can co-elute, leading to impure final products.

  • Low Yields: Suboptimal purification strategies can result in significant product loss during various steps of the purification process.

  • Ion-pairing Agent Issues: While ion-pairing agents like trifluoroacetic acid (TFA) can improve retention on reversed-phase columns, their removal can be challenging and may require subsequent purification steps.

Q2: My this compound dipeptide is not retaining on my C18 reversed-phase HPLC column. What can I do?

This is a common issue due to the high polarity of this compound. Here are several strategies to improve retention:

  • Introduce an Ion-Pairing Agent: The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), is a standard approach. TFA forms an ion pair with the positively charged arginine residue, which increases the overall hydrophobicity of the dipeptide, thereby enhancing its retention on the nonpolar stationary phase of the C18 column. A typical starting concentration for TFA in the mobile phase is 0.1%.

  • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of this compound and influence its interaction with the stationary phase. However, care must be taken as silica-based columns are not stable at high pH.

  • Consider Alternative Chromatography Modes: If reversed-phase chromatography remains problematic, other techniques may be more suitable:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

    • Ion-Exchange Chromatography (IEX): Given the positive charge of the arginine residue, cation-exchange chromatography is a highly effective method for purifying this compound. The dipeptide will bind to the negatively charged stationary phase and can be eluted by increasing the salt concentration or changing the pH of the mobile phase.

Below is a workflow to guide your decision-making process when encountering retention issues.

G cluster_0 Troubleshooting this compound Retention on C18 Column Start Low/No Retention of this compound on C18 Column IP Introduce 0.1% TFA as an Ion-Pairing Agent Start->IP Check_Retention Retention Improved? IP->Check_Retention Optimize Optimize Gradient and Flow Rate Check_Retention->Optimize  Yes Alternative Consider Alternative Chromatography Check_Retention->Alternative  No Success Purification Successful Optimize->Success HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Alternative->HILIC IEX Ion-Exchange Chromatography (IEX) Alternative->IEX G cluster_1 Purification Strategy Selection Logic Start Crude this compound Sample Primary Primary Purification (e.g., Reversed-Phase HPLC) Start->Primary Purity_Check Assess Purity (e.g., HPLC, MS) Primary->Purity_Check High_Purity High Purity Achieved Purity_Check->High_Purity  Purity > 98% Low_Purity Impurity Co-elution Purity_Check->Low_Purity  Purity < 98% Orthogonal Secondary Orthogonal Purification (e.g., Ion-Exchange) Low_Purity->Orthogonal Reoptimize Re-optimize Primary Method Low_Purity->Reoptimize Final_Purity_Check Final Purity Assessment Orthogonal->Final_Purity_Check Final_Product High-Purity this compound Final_Purity_Check->Final_Product  Purity > 98% Final_Purity_Check->Reoptimize  Purity < 98% Reoptimize->Primary

Technical Support Center: Synthesis of Val-Arg Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of the Val-Arg dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the process where the stereochemical integrity of an amino acid's α-carbon is lost during the peptide coupling reaction. In the synthesis of this compound, the intended L-Valine can be converted into its mirror image, D-Valine, leading to the formation of a D-Val-L-Arg diastereomer. This impurity can be difficult to separate and may significantly impact the biological activity of the final peptide.

Q2: What are the primary mechanisms leading to racemization during peptide synthesis?

A2: There are two main pathways through which racemization can occur:

  • Oxazolone (B7731731) Formation: The activated carboxylic acid of the N-protected valine can cyclize to form a highly reactive oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality.[1]

  • Direct Enolization: A base can directly abstract the α-proton from the activated valine, forming an achiral enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of L- and D-isomers.[1]

Q3: Why is the this compound coupling particularly susceptible to racemization?

A3: The coupling of valine, a sterically hindered amino acid, can be sluggish. This may require more forceful activation methods or longer reaction times, both of which can increase the risk of racemization. Additionally, the guanidinium (B1211019) group in the arginine side chain can influence the reaction environment, although it is typically protected.

Q4: How does the choice of coupling reagent and additives affect racemization?

A4: The choice of coupling reagent is critical. Carbodiimide (B86325) reagents like DCC and DIC can lead to significant racemization if used alone.[2] Therefore, they are almost always used with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3] Onium salt reagents (uronium/aminium and phosphonium) are generally preferred for coupling sterically hindered amino acids and are considered "low-racemization" reagents.[3] Reagents like HATU, which forms a highly reactive HOAt active ester, are particularly effective at suppressing racemization.[4]

Q5: What is the role of the base in racemization, and which bases are recommended?

A5: The base is necessary to neutralize the protonated amine of the arginine residue and to facilitate the coupling reaction. However, excess or strong bases can promote racemization by increasing the rate of α-proton abstraction.[3] Sterically hindered and weaker bases are preferred. N,N-diisopropylethylamine (DIPEA) is commonly used, but for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or a more hindered base like 2,4,6-collidine is recommended to minimize racemization.[4][5]

Q6: How do reaction temperature and solvent polarity influence racemization?

A6: Higher reaction temperatures accelerate the rate of racemization.[2] Therefore, performing the coupling at lower temperatures (e.g., 0 °C) is often beneficial, especially for difficult couplings that require longer reaction times.[2] The polarity of the solvent can also play a role, with more polar aprotic solvents like DMF sometimes favoring racemization. When solubility allows, using a less polar solvent may be advantageous.[6]

Troubleshooting Guides

Issue: Significant Racemization Detected in the Final this compound Product

This is a common challenge that can often be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Review Your Coupling Reagents and Additives

  • Problem: Use of carbodiimides (DCC, DIC) without additives.

  • Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives like HOBt or Oxyma.[7]

  • Optimization: For the sterically hindered this compound coupling, consider switching to an onium salt-based reagent. HATU, HCTU, and COMU are excellent choices known for low racemization levels.[3][4]

Step 2: Evaluate Your Reaction Conditions

  • Problem: High reaction temperature.

  • Solution: Perform the coupling reaction at a lower temperature, for example, 0 °C. For microwave-assisted synthesis, consider reducing the temperature.[5]

  • Problem: Prolonged activation time.

  • Solution: Minimize the pre-activation time of the valine residue before adding it to the deprotected arginine. In-situ activation is often preferred.[6]

Step 3: Assess the Base and Solvent

  • Problem: Use of a strong, non-hindered base.

  • Solution: Switch to a weaker or more sterically hindered base. NMM or 2,4,6-collidine are good alternatives to DIPEA.[4][5] Use the minimum amount of base necessary for the reaction to proceed.

  • Problem: Highly polar solvent.

  • Solution: If the solubility of your reagents permits, consider using a less polar solvent or a mixture of solvents to reduce the rate of racemization.[6]

Data Presentation

Table 1: Comparison of Coupling Reagents on Racemization Levels in a Model System

Coupling ReagentBase% Racemization (D-isomer)Reference
PyBOPDIEA3.8%[4]
HBTUDIEA1.7%[4]
HATUDIEA1.3%[4]
HBTUNMM0.6%[4]
HATUNMM0.4%[4]

Note: Data is for the coupling of a challenging glycosylated serine derivative, which serves as a good model for racemization-prone couplings. The trend is applicable to other sensitive couplings like this compound.

Experimental Protocols

Protocol 1: Low-Racemization Solid-Phase Synthesis of this compound

This protocol outlines a procedure for the manual solid-phase synthesis of this compound using Fmoc-chemistry, designed to minimize racemization.

Materials:

  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-Val-OH

  • HATU

  • N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5)[2]

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-Val-OH:

    • In a separate vessel, dissolve Fmoc-Val-OH (3 eq.), HATU (2.9 eq.), and NMM (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2 hours.

    • Monitor the reaction for completion using a qualitative test (e.g., ninhydrin (B49086) test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Chiral HPLC Analysis of this compound Diastereomers

This protocol provides a general method for the analysis of the crude this compound dipeptide to quantify the level of racemization.

Materials:

  • Crude this compound dipeptide

  • Chiral HPLC column (e.g., C18 column with a chiral selector or a dedicated chiral column)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A and B. A typical gradient might be 5-95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm.

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The L-Val-L-Arg and D-Val-L-Arg diastereomers should separate into two distinct peaks.

    • Integrate the peak areas of both diastereomers.

  • Quantification of Racemization:

    • Calculate the percentage of the D-isomer using the following formula: % Racemization = [Area(D-Val-L-Arg) / (Area(L-Val-L-Arg) + Area(D-Val-L-Arg))] x 100

Visualizations

RacemizationMechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway Activated L-Val Activated L-Val Oxazolone Intermediate Oxazolone Intermediate Activated L-Val->Oxazolone Intermediate Cyclization Enolate Enolate Oxazolone Intermediate->Enolate + Base - H+ Racemized Oxazolone Racemized Oxazolone Enolate->Racemized Oxazolone + H+ D-Val Peptide D-Val Peptide Racemized Oxazolone->D-Val Peptide Coupling Activated L-Val_2 Activated L-Val Enolate_2 Enolate Activated L-Val_2->Enolate_2 + Base - H+ D-Val Peptide_2 D-Val Peptide_2 Enolate_2->D-Val Peptide_2 + H+ + Arg-Resin

Caption: Mechanisms of racemization in peptide synthesis.

SPPS_Workflow Start Start: Arg-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-Val-OH (HATU/NMM in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cleavage Cleave from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation End End: Crude this compound Precipitation->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Troubleshooting_Logic HighRac High Racemization Detected CheckReagents Review Coupling Reagents HighRac->CheckReagents CheckConditions Evaluate Reaction Conditions HighRac->CheckConditions CheckBaseSolvent Assess Base & Solvent HighRac->CheckBaseSolvent OptimizeReagents Use Onium Salt (HATU) + Additive (Oxyma) CheckReagents->OptimizeReagents OptimizeConditions Lower Temperature (0°C) Minimize Activation Time CheckConditions->OptimizeConditions OptimizeBaseSolvent Use Weaker/Hindered Base (NMM) Consider Less Polar Solvent CheckBaseSolvent->OptimizeBaseSolvent

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the cleavage of synthetic peptides from the resin, with a specific focus on Val-Arg containing sequences.

Troubleshooting Guide: this compound Cleavage Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the final cleavage step of a this compound dipeptide or a peptide containing this sequence.

Q1: Why is my this compound peptide yield unexpectedly low after cleavage?

A: Low peptide yield is a frequent issue that can stem from several factors, primarily incomplete cleavage from the resin or losses during workup.

Initial Diagnosis: First, confirm that the low yield is due to inefficient cleavage. After your standard cleavage and precipitation procedure, perform a Kaiser test on a small sample of the used resin beads. A positive result (blue/purple beads) indicates the presence of free primary amines, meaning a significant amount of your peptide remains attached to the support.[1]

Possible Causes & Solutions:

  • Incomplete Cleavage Reaction: The strong acid, typically Trifluoroacetic Acid (TFA), may not have had sufficient time or strength to completely cleave the peptide-resin linkage.[2][3] The protecting groups on Arginine (e.g., Pbf, Pmc, Mtr) can be particularly resistant to cleavage.[4]

    • Solution: Increase the cleavage reaction time. It is recommended to perform a small-scale trial cleavage and analyze the yield at different time points (e.g., 2, 4, and 6 hours).[1] If extended time doesn't help, consider a stronger cleavage cocktail.[4]

  • Inappropriate Cleavage Cocktail: The standard TFA/TIS/H₂O cocktail may not be sufficient for peptides containing arginine, which requires specific scavengers to prevent side reactions and ensure complete deprotection.[4][5]

    • Solution: Use a cleavage cocktail specifically designed for arginine-containing peptides, such as Reagent R. See the table below for cocktail compositions.

  • Peptide Precipitation Issues: The peptide may be partially soluble in the precipitation solvent (typically cold diethyl ether), leading to product loss.[6] This can be a particular problem for very hydrophobic peptides.[7]

    • Solution: Before discarding the ether supernatant, take a small aliquot, evaporate the ether, and analyze it for the presence of your peptide.[6] If the peptide is present, try concentrating the TFA filtrate under a stream of nitrogen before adding it to the cold ether.[8] Alternatively, methyl t-butyl ether (MTBE) can be used as it is less hygroscopic and may improve precipitation.[5]

  • Resin Not Properly Dried: Residual solvent, especially DMF, in the resin can interfere with the acidic cleavage reaction.

    • Solution: Ensure the peptide-resin is thoroughly dried under a high vacuum for at least one hour before adding the cleavage cocktail.[2]

Troubleshooting Workflow for Low Cleavage Yield

low_yield_troubleshooting start_node Low Peptide Yield Observed process_node1 Perform Post-Cleavage Kaiser Test on Resin start_node->process_node1 Step 1: Diagnose decision_node decision_node process_node process_node result_node result_node fail_node fail_node decision_node1 Kaiser Test Result? process_node1->decision_node1 process_node2 Incomplete Cleavage Confirmed - Extend cleavage time (e.g., 4-6h) - Use Arg-specific cocktail (Reagent R) - Re-cleave the resin decision_node1->process_node2 Positive (Blue) process_node3 Cleavage is likely complete. Investigate workup losses. decision_node1->process_node3 Negative (Clear) result_node1 Problem Solved process_node2->result_node1 Yield Improves decision_node2 Peptide precipitated? process_node3->decision_node2 process_node4 - Check ether supernatant for product - Concentrate TFA before precipitation - Use alternative solvent (MTBE) decision_node2->process_node4 No/Poor Precipitation fail_node1 Re-evaluate synthesis success. Check resin loading, coupling efficiency. decision_node2->fail_node1 Yes process_node4->result_node1

Caption: Troubleshooting decision tree for low peptide yield.

Q2: My HPLC analysis shows multiple unexpected peaks after cleaving my this compound peptide. What are they?

A: The presence of unexpected peaks indicates side reactions occurred during the final cleavage and deprotection step. The highly reactive cationic species generated from protecting groups and the resin linker can modify sensitive amino acid residues if not properly quenched by scavengers.[2]

Common Side Reactions and Causes:

  • Incomplete Arginine Deprotection: The sulfonyl-based protecting groups on arginine (Pmc, Pbf) are acid-labile but can be slow to remove, resulting in peptide variants still carrying these groups.[9]

    • Solution: Extend the cleavage time to ensure complete deprotection. Using a cleavage cocktail like Reagent R, which contains thioanisole, is effective for removing sulfonyl protecting groups.[5]

  • Alkylation of Other Residues: If your peptide contains sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), they can be alkylated by carbocations generated during cleavage.[2]

    • Solution: Always use a scavenger cocktail appropriate for your peptide's full sequence. For example, 1,2-ethanedithiol (B43112) (EDT) is used to protect Trp residues.[4][6]

  • Sulfonation of Ser/Thr or Trp: During the removal of Pmc or Mtr protecting groups from arginine, a side reaction can lead to the O-sulfonation of Serine or Threonine residues or the transfer of the sulfonyl group to Tryptophan.[4][10]

    • Solution: This is a strong indication that the scavenger cocktail is inadequate. Use of Fmoc-Trp(Boc) can prevent this side reaction on tryptophan.[4] For Ser/Thr, ensuring an effective scavenger cocktail is present is critical.

FAQs: this compound Cleavage

Q: Which cleavage cocktail should I use for a peptide containing this compound?

A: The choice depends on the other amino acids in your sequence. For a simple this compound dipeptide or a peptide without other sensitive residues, a standard cocktail is often sufficient. However, for sequences containing Arg, a more robust cocktail is recommended to ensure complete deprotection and prevent side reactions.

Reagent NameComposition (v/v or w/v)Recommended UseReference
Standard Cocktail 95% TFA, 2.5% H₂O, 2.5% TISPeptides without sensitive residues (Cys, Met, Trp).[2]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides containing Arginine (Pbf, Pmc, Mtr protected).[5]
Reagent K 82.5% TFA, 5% Phenol (B47542), 5% H₂O, 5% Thioanisole, 2.5% EDTGeneral use for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).[5]

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

Q: How long should the cleavage reaction be?

A: A standard cleavage reaction is typically run for 1 to 2 hours at room temperature.[3] However, for peptides containing arginine, especially multiple arginine residues, the time may need to be extended to 2-4 hours or longer to ensure complete removal of the side-chain protecting groups.[5] A small-scale trial is the best way to determine the optimal time for your specific peptide.[1]

Q: How can I confirm that cleavage is incomplete?

A: The most direct method is the post-cleavage Kaiser test.[1] Take a few resin beads after filtration, wash them thoroughly with DCM, and perform the test. A blue color indicates that the peptide's N-terminal amine is still present on the resin, confirming incomplete cleavage.

Key Experimental Protocols

Protocol 1: Standard Peptide Cleavage from Resin

This protocol is suitable for cleaving peptides from Wang or similar acid-labile resins.

Materials:

  • Dried peptide-resin (e.g., 100 mg)

  • Cleavage Cocktail (e.g., 2 mL of TFA/TIS/H₂O 95:2.5:2.5)

  • Dichloromethane (DCM)

  • Cold diethyl ether (at least 10x the volume of the cleavage cocktail)

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Wash the resin with DCM (3x) to remove any residual DMF and swell the beads.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.[2]

  • In a fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[5]

  • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1-3 hours.[3]

  • Filter the resin through a sintered glass funnel and collect the filtrate.

  • Wash the resin with small portions of fresh TFA (2-3 times) and combine the filtrates.[3]

  • In a larger centrifuge tube, add cold diethyl ether (approx. 10 times the volume of the combined TFA filtrate).[2]

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.

  • Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.[2]

  • Centrifuge the suspension to pellet the peptide.

  • Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.[2]

  • Dry the crude peptide pellet under vacuum.

General Cleavage and Workup Workflow

cleavage_workflow start_node Start: Dried Peptide-Resin process_node1 Add freshly prepared cleavage cocktail start_node->process_node1 end_node Finish: Crude Peptide Pellet process_node process_node io_node io_node process_node2 Incubate at RT (1-4 hours) process_node1->process_node2 process_node3 Filter to separate resin from filtrate process_node2->process_node3 io_node1 Collect Filtrate process_node3->io_node1 process_node4 process_node4 process_node3->process_node4 Resin (for optional Kaiser test) process_node5 Precipitate peptide in 10x vol. cold diethyl ether io_node1->process_node5 process_node6 Incubate at -20°C (≥ 1 hour) process_node5->process_node6 process_node7 Centrifuge to pellet peptide process_node6->process_node7 process_node8 Wash pellet with cold ether (2-3x) process_node7->process_node8 process_node8->end_node

Caption: Standard workflow for peptide cleavage and precipitation.

Protocol 2: Post-Cleavage Kaiser Test

Objective: To qualitatively determine if the peptide is still attached to the resin after the cleavage procedure.[1]

Materials:

  • A small sample of resin beads after cleavage and filtration

  • Reagent A: 5% (w/v) ninhydrin (B49086) in ethanol

  • Reagent B: 80% (w/v) phenol in ethanol

  • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine

  • Small glass test tube and a heating block (100°C)

Procedure:

  • Place a few dried resin beads (5-10 mg) into a clean, dry glass test tube.

  • Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.

  • Gently mix the contents.

  • Heat the test tube at 100°C for 5 minutes.[1]

  • Observe the color of the resin beads and the solution.

Interpretation:

  • Positive Result (Incomplete Cleavage): The resin beads and/or solution turn a deep blue or purple. This indicates the presence of primary amines.

  • Negative Result (Complete Cleavage): The beads and solution remain colorless or turn a faint yellow/brown.

References

Technical Support Center: Optimizing Coupling Conditions for Val-Arg

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of the Val-Arg dipeptide sequence. The coupling of Valine to Arginine is known to be challenging due to the steric hindrance of Valine's bulky side chain and the unique chemical properties of Arginine's guanidinium (B1211019) group.

Frequently Asked Questions (FAQs)

Q1: Why is the Valine-Arginine (this compound) coupling considered difficult?

The this compound coupling presents two primary challenges. Firstly, Valine is a β-branched and sterically hindered amino acid, which can significantly slow down the reaction kinetics of peptide bond formation.[1] Secondly, Arginine is a bulky residue, and its activated carboxylic group can undergo a side reaction to form a stable six-membered δ-lactam, which inhibits its incorporation into the growing peptide chain.[2] This combination of steric hindrance and potential side reactions often leads to incomplete couplings and lower yields.

Q2: How can I monitor the success of my coupling reaction in real-time?

The most common method for monitoring coupling efficiency on a solid support is the qualitative Kaiser (ninhydrin) test.[3] This test detects the presence of free primary amines on the resin.

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling is complete, as there are no remaining free amines.[4]

  • Positive Result (Blue Beads): Indicates an incomplete or failed coupling, as free amines are still present on the resin.[3]

Q3: What is "double coupling," and is it necessary for the this compound sequence?

Double coupling is the strategy of repeating a coupling step with a fresh solution of activated amino acid and reagents to drive the reaction to completion.[4] Given the difficult nature of coupling a sterically hindered amino acid like Valine, and the known challenges with Arginine, performing a double coupling is a highly recommended strategy to improve the yield and purity of the this compound sequence.[5][6][7]

Q4: Which coupling reagents are most effective for sterically hindered couplings like this compound?

For difficult sequences, modern uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended over older carbodiimides like DCC.

  • HATU: A highly efficient uronium-based reagent known for rapid reaction kinetics, making it particularly effective for overcoming steric hindrance.[8]

  • HCTU/HBTU: Similar to HATU, these are very popular and efficient reagents.[9][10]

  • COMU: A third-generation uronium reagent that is considered safer than benzotriazole-based reagents (like HATU/HBTU) and is highly effective.[9][11]

  • PyBOP: A phosphonium-based reagent that is also highly effective and avoids the potential for guanidinylation of the N-terminal amine, a side reaction that can occur with uronium salts.[12][13]

Q5: My mass spectrometry analysis shows a significant peak corresponding to a deletion of Valine. What is the likely cause?

A deletion sequence where Valine is missing is a classic sign of an incomplete coupling reaction. This confirms that the N-terminus of the resin-bound Arginine was not fully coupled with the activated Valine. The primary solution is to re-synthesize the peptide using more robust coupling conditions, such as double coupling, extending the reaction time, or switching to a more powerful coupling reagent like HATU or COMU.[3][4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the this compound coupling.

Problem: The Kaiser test remains positive (blue beads) after the initial coupling step.

  • Cause: This indicates an incomplete coupling reaction, with unreacted free amines remaining on the Arginine residue.

  • Solution 1: Recouple Immediately. Perform a second coupling (double coupling) with a freshly prepared solution of activated Fmoc-Val-OH. Do not proceed to the next deprotection step until a negative Kaiser test is achieved.[3]

  • Solution 2: Extend Reaction Time. For the second coupling, consider increasing the reaction time from the standard 45-60 minutes to 2 hours or even overnight to ensure the reaction goes to completion.[5]

Problem: The final yield of the purified this compound peptide is significantly lower than expected.

  • Cause A: Inefficient Coupling. As discussed, low coupling efficiency is the most common cause of low yield for this sequence.

  • Solution A: Optimize the coupling protocol by using a high-efficiency reagent (see Table 1), implementing a double coupling strategy, and increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M).[6][14]

  • Cause B: Aggregation. Peptide sequences containing hydrophobic residues can sometimes aggregate on the solid support, hindering reagent access.

  • Solution B: Consider switching the primary solvent from DMF to NMP, which has better solvating properties, or use a solvent mixture such as DCM/DMF/NMP (1:1:1).[5] Microwave-assisted peptide synthesis can also help reduce aggregation.[15]

  • Cause C: Issues with Cleavage or Work-up. The low yield may not be from the synthesis itself but from an inefficient final cleavage from the resin or loss of product during precipitation.

  • Solution C: Ensure your cleavage cocktail is fresh and appropriate for the Arg(Pbf) protecting group. If the peptide does not precipitate well in cold diethyl ether, try reducing the TFA volume under a stream of nitrogen before precipitation.[16]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance and key characteristics of recommended coupling reagents for difficult sequences like this compound.

ReagentReagent TypeRelative EfficiencyRecommended Equivalents (AA:Reagent:Base)Key Advantages & Considerations
HATU Aminium/Uronium SaltVery High1 : 0.95 : 2Extremely fast and effective for hindered couplings; potential for guanidinylation side reaction if used in large excess.[1][8]
HCTU Aminium/Uronium SaltHigh1 : 1 : 2More reactive than HBTU; a cost-effective and highly efficient choice.[11]
COMU Aminium/Uronium SaltVery High1 : 1 : 1High reactivity, improved safety profile (non-explosive byproducts), and good solubility.[9][11]
PyBOP Phosphonium SaltHigh1 : 1 : 2Excellent for hindered couplings and peptide cyclization; does not cause guanidinylation.[12]
PyBrOP Phosphonium SaltExtremely High1 : 1 : 2More reactive than PyBOP; reserved for the most difficult couplings, such as with N-methylated amino acids.[9]

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is designed to maximize the yield for the sterically demanding this compound coupling.

  • Deprotection: Following the successful coupling of Arginine to the resin, perform Fmoc deprotection of the Arg residue using 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.

  • First Coupling - Pre-activation: In a separate vessel, pre-activate the Fmoc-Val-OH (4 equivalents relative to resin loading). Dissolve the Fmoc-Val-OH, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling - Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 45-60 minutes at room temperature.[5]

  • Intermediate Wash: Wash the resin thoroughly with DMF (3 times).

  • Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. If the test is negative (yellow), the coupling is likely complete, but a second coupling is still recommended for this sequence. If positive (blue), proceed to the second coupling.

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated Fmoc-Val-OH.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to prepare it for the next deprotection step in the sequence.[5]

Visualizations

G start Start: Low Yield or Positive Kaiser Test check_kaiser Perform Kaiser Test on Resin After Coupling start->check_kaiser kaiser_pos Result: Positive (Blue Beads) = Incomplete Coupling check_kaiser->kaiser_pos Positive kaiser_neg Result: Negative (Yellow Beads) = Coupling Appears Complete check_kaiser->kaiser_neg Negative action_recouple Action: Perform a Second Coupling (Double Couple) with Fresh Reagents kaiser_pos->action_recouple check_ms Analyze Crude Peptide with Mass Spec kaiser_neg->check_ms extend_time Consider Extending Reaction Time (2-12h) action_recouple->extend_time end_node Optimized Protocol extend_time->end_node ms_ok Result: Correct Mass (Yield is the only issue) check_ms->ms_ok Correct Mass ms_del Result: Deletion Sequence (Target Mass - Val) check_ms->ms_del Deletion action_solvent Action: Improve Solvation (Switch DMF to NMP or use Microwave Synthesis) ms_ok->action_solvent action_reagent Action: Switch to a More Powerful Coupling Reagent (e.g., HATU, COMU) ms_del->action_reagent action_reagent->end_node action_solvent->end_node G cluster_0 Fmoc-Val-OH cluster_1 Resin-Bound Arg val Fmoc-NH-CH(Val Side Chain)-COOH reagents + HATU / DIPEA in DMF val->reagents arg H₂N-CH(Arg Side Chain)-CO-Resin product Fmoc-Val-Arg-Resin (Peptide Bond Formed) arg->product Forms Peptide Bond activated Activated Intermediate [Fmoc-Val-OAt] reagents->activated Activation activated->arg Nucleophilic Attack

References

Technical Support Center: Val-Arg Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis of the Val-Arg dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound dipeptides?

A1: The most prevalent side reactions during this compound synthesis, particularly when using Fmoc-Arg(Pbf)-OH, are δ-lactam formation, incomplete coupling leading to deletion sequences (des-Arg peptide), and to a lesser extent, ornithine formation from the arginine residue during final cleavage.

Q2: What is δ-lactam formation and why is it problematic in this compound synthesis?

A2: δ-Lactam formation is an intramolecular cyclization of the activated Fmoc-Arg(Pbf)-OH, where the activated carboxylic acid reacts with the side-chain guanidinium (B1211019) group.[1] This forms a stable, inactive six-membered ring, preventing the arginine residue from coupling to the N-terminal of valine.[1] This side reaction is a primary cause of incomplete coupling and results in the formation of a des-Arg impurity, which can be difficult to separate from the desired this compound dipeptide.[2]

Q3: How does the choice of protecting group for arginine affect side reactions?

A3: The protecting group on the arginine side chain plays a crucial role in controlling side reactions. Fmoc-Arg(Pbf)-OH is widely used but is known to be susceptible to δ-lactam formation.[1][2] Other protecting groups, such as the nitro (NO2) group, have been shown to be highly effective at preventing this side reaction.[3]

Q4: What is the impact of coupling reagents on the efficiency of this compound synthesis?

A4: The choice of coupling reagent significantly influences the outcome of the synthesis. Carbodiimide (B86325) reagents like Diisopropylcarbodiimide (DIC) in combination with an additive such as OxymaPure are effective in mediating the coupling while minimizing δ-lactam formation.[3] Onium salt-based reagents like HBTU or HATU can also be used to achieve rapid coupling, which can help to outcompete the intramolecular lactam formation.[4]

Q5: Can ornithine be formed from arginine during the synthesis?

A5: Yes, the conversion of arginine to ornithine can occur, particularly during the final trifluoroacetic acid (TFA) cleavage step. This is a deguanidination reaction. While less common than δ-lactam formation during coupling, it can still be a source of impurity. The presence of ornithine-containing peptides can be detected by mass spectrometry.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound Dipeptide and Presence of a des-Arg Impurity

Primary Cause: Incomplete coupling of Fmoc-Arg(Pbf)-OH due to δ-lactam formation.

Troubleshooting Steps:

  • Optimize Coupling Protocol:

    • In-Situ Activation: Avoid pre-activating the Fmoc-Arg(Pbf)-OH for extended periods. Instead, employ an in-situ activation protocol where the coupling reagents are added directly to the resin with the protected amino acid.

    • Staggered Reagent Addition: For challenging couplings, a staggered addition of the carbodiimide coupling agent (e.g., DIC) can be beneficial. Add half of the DIC and let the reaction proceed for 30 minutes before adding the second half.[2]

    • Double Coupling: If incomplete coupling persists, performing a second coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH can help to drive the reaction to completion.

  • Choice of Reagents:

    • Coupling Additives: Always use an additive like OxymaPure or HOBt with carbodiimide coupling reagents to enhance reaction rates and suppress side reactions.[3]

    • Alternative Protecting Group: If δ-lactam formation remains a significant issue, consider using an arginine derivative with a protecting group less prone to this side reaction, such as Fmoc-Arg(NO2)-OH.[3]

  • Reaction Conditions:

    • Temperature: For difficult couplings, increasing the reaction temperature to 45°C can improve coupling efficiency. However, be aware that elevated temperatures can also potentially increase the rate of side reactions.[2]

Issue 2: Presence of an Unexpected Peak in HPLC/MS Analysis Corresponding to Val-Ornithine

Primary Cause: Conversion of arginine to ornithine during the final TFA cleavage.

Troubleshooting Steps:

  • Optimize Cleavage Cocktail:

    • Use of Scavengers: Ensure that an appropriate scavenger cocktail is used during TFA cleavage. A common and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[6] Scavengers are crucial for quenching reactive cationic species generated during deprotection that can lead to side reactions.

    • Cleavage Time: For arginine-rich peptides, extending the cleavage time may be necessary for complete deprotection of the Pbf group. A general guideline is 2 hours plus an additional hour for each arginine residue.[7] However, excessively long cleavage times should be avoided as they can increase the likelihood of side reactions.

  • Analytical Verification:

    • Mass Spectrometry: Confirm the presence of the Val-Ornithine side product by detailed mass spectrometry analysis, looking for the characteristic mass difference corresponding to the loss of the guanidinium group from arginine.[5]

Quantitative Data on Side Reactions

The extent of side reactions can vary significantly depending on the specific reaction conditions. The following table summarizes typical ranges of side product formation observed under different conditions.

Side ReactionProtecting GroupCoupling MethodSolventTemperature (°C)Approximate % of Side ProductReference
δ-Lactam FormationPbfDIC/OxymaPureDMF255-15%[2][6]
δ-Lactam FormationPbfDIC/OxymaPureNBP45<5% (with optimized protocol)[2]
δ-Lactam Formationbis-BocMixed Anhydride-->20%[8]
Ornithine FormationPbf-TFA Cleavage251-5%[9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound Dipeptide (Fmoc/tBu Chemistry)
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling (Valine):

    • Deprotect the Fmoc group from the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Val-OH (3 equivalents) using a suitable coupling agent (e.g., HBTU/DIPEA or DIC/OxymaPure) in DMF for 1-2 hours.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling (Arginine):

    • Deprotect the Fmoc group from the resin-bound valine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Arg(Pbf)-OH (1.75 equivalents) using DIC (1.8 equivalents) and OxymaPure (1.5 equivalents) in N-Butylpyrrolidinone (NBP). Perform the coupling at 45°C with staggered addition of DIC as described in the troubleshooting guide.[2]

    • Wash the resin with NBP and then DMF.

  • Final Deprotection and Cleavage:

    • Deprotect the final Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF, then dichloromethane (B109758) (DCM), and dry under vacuum.

    • Cleave the dipeptide from the resin and remove the Pbf protecting group using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.[6]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

Protocol 2: HPLC Analysis of this compound Synthesis
  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 50% B over 20 minutes is a good starting point for separating the this compound dipeptide from potential side products like the des-Arg peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Sample Preparation: Dissolve the crude peptide in the mobile phase A.

Protocol 3: Mass Spectrometry Analysis
  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for peptide analysis.

  • Sample Preparation: The sample from the HPLC eluent can be directly infused into the mass spectrometer, or the collected fractions can be analyzed separately.

  • Data Analysis:

    • Look for the expected mass-to-charge ratio (m/z) of the protonated this compound dipeptide.

    • Search for the m/z of potential side products:

      • des-Arg peptide (Valine): The mass of the valine residue.

      • Val-Ornithine: The mass of this compound minus the mass of a guanidinium group (C(NH)NH2).

      • δ-Lactam of Fmoc-Arg(Pbf)-OH: This side product from the coupling step may be observed in the analysis of the reaction supernatant.

Visualizations

Val_Arg_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis Resin Swell Resin Couple_Val Couple Fmoc-Val-OH Resin->Couple_Val Deprotect_Val Fmoc Deprotection Couple_Val->Deprotect_Val Couple_Arg Couple Fmoc-Arg(Pbf)-OH Deprotect_Val->Couple_Arg Deprotect_Arg Final Fmoc Deprotection Couple_Arg->Deprotect_Arg Cleavage TFA Cleavage Cocktail Deprotect_Arg->Cleavage Dried Peptidyl-Resin Precipitation Precipitate in Ether Cleavage->Precipitation HPLC RP-HPLC Precipitation->HPLC Crude Peptide MS Mass Spectrometry HPLC->MS

Caption: Workflow for the solid-phase synthesis and analysis of this compound dipeptide.

Side_Reaction_Pathways cluster_coupling Coupling Step cluster_cleavage Cleavage Step Activated_Arg Activated Fmoc-Arg(Pbf)-OH Desired_Coupling Coupling to Valine (Desired Reaction) Activated_Arg->Desired_Coupling Lactam_Formation δ-Lactam Formation (Side Reaction) Activated_Arg->Lactam_Formation Val_Arg_Pbf This compound(Pbf) on Resin Desired_Coupling->Val_Arg_Pbf Desired_Peptide This compound Dipeptide (Desired Product) Ornithine_Formation Ornithine Formation (Side Reaction) Val_Arg_Pbf->Desired_Peptide TFA Cleavage Val_Arg_Pbf->Ornithine_Formation TFA Cleavage

Caption: Competing reaction pathways in this compound synthesis leading to desired product and common side products.

References

Technical Support Center: Val-Arg Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Val-Arg (Valine-Arginine) dipeptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

???+ question "Q1: What are the key chemical properties of the this compound dipeptide that influence its behavior in experiments?" this compound is a dipeptide composed of Valine, a nonpolar amino acid, and Arginine, a positively charged (basic) amino acid at physiological pH.[1] The presence of the guanidinium (B1211019) group on the arginine residue makes the overall dipeptide basic and generally hydrophilic, which are the primary determinants of its solubility.

???+ question "Q2: My this compound dipeptide is not dissolving in water or my buffer. What is the likely cause and what should I do?" Difficulty in dissolving this compound can be due to several factors, including the concentration being too high for the chosen solvent, the pH of the solution being close to the isoelectric point of the dipeptide, or the presence of counter-ions from synthesis and purification. Since this compound is a basic peptide, it will be most soluble in acidic solutions where the arginine residue is fully protonated.[2][3][4] Start by attempting to dissolve it in a small amount of dilute acetic acid (e.g., 10-30%) and then dilute it with your experimental buffer.[5]

???+ question "Q3: Is this compound prone to aggregation? How can I prevent this?" While peptides containing hydrophobic residues can be prone to aggregation, the presence of arginine in this compound generally helps to suppress aggregation.[6] Arginine can interfere with the intermolecular hydrophobic and hydrogen bonding interactions that lead to the formation of larger aggregates.[6] However, at very high concentrations, even peptides with good solubility can aggregate. To prevent this, it is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles. If aggregation is suspected, sonication can help to break up small aggregates.[3]

???+ question "Q4: What are some common applications of the this compound dipeptide in research?" The this compound motif is utilized in various research applications. For instance, it has been incorporated as a linker in antibody-drug conjugates (ADCs), where its cleavage by specific proteases can release a therapeutic payload.[7] Additionally, peptides rich in valine and arginine have been studied for their antimicrobial properties and their interactions with cell membranes.[]

Data Presentation

Table 1: Estimated Solubility of this compound Dipeptide

The following data are estimates based on general principles for basic peptides. It is strongly recommended to perform small-scale solubility tests before preparing large quantities of stock solutions.

Solvent/BufferpHEstimated Solubility (mg/mL)Remarks
Sterile Water~7.0ModerateSolubility may be limited at neutral pH.
Phosphate-Buffered Saline (PBS)7.4ModerateGenerally, a concentration of ≤1 mg/mL is a safe starting point for basic peptides in PBS.[9]
10% Acetic Acid~2.5HighThe acidic pH protonates the arginine residue, significantly increasing solubility.[5]
Dimethyl Sulfoxide (DMSO)N/AHighA good solvent for hydrophobic and neutral peptides, and can also be used for basic peptides if aqueous solutions are not suitable.[5]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of this compound

Objective: To determine the optimal solvent and concentration for your this compound dipeptide before preparing a larger stock solution.

Materials:

  • This compound dipeptide (lyophilized powder)

  • Sterile deionized water

  • 10% Acetic Acid solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator

Methodology:

  • Weigh a small amount of the this compound dipeptide (e.g., 1-2 mg) into a sterile microcentrifuge tube.

  • Add a calculated volume of sterile water to achieve a target concentration (e.g., 1 mg/mL).

  • Vortex the tube for 30-60 seconds. Observe for complete dissolution (a clear solution).

  • If the peptide does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes.

  • If solubility is still poor, repeat the process with a fresh sample of the dipeptide using 10% acetic acid as the initial solvent.

  • Once dissolved in the acidic solution, you can dilute it with your final buffer (e.g., PBS) to the desired concentration. Be aware that the peptide may precipitate if the final pH is not suitable.

Protocol 2: Preparation of a this compound Stock Solution

Objective: To prepare a stock solution of this compound for use in experiments.

Materials:

  • This compound dipeptide (lyophilized powder)

  • Optimal solvent determined from Protocol 1 (e.g., sterile water or 10% acetic acid)

  • Sterile experimental buffer (e.g., cell culture medium, PBS)

  • Sterile filters (0.22 µm)

  • Sterile microcentrifuge tubes

Methodology:

  • Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Add the appropriate volume of the chosen initial solvent (e.g., 10% acetic acid) to dissolve the peptide completely.

  • Slowly add the peptide solution to your final experimental buffer while gently vortexing to reach the desired final concentration.

  • If required for your application, sterilize the final solution by passing it through a 0.22 µm filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[]

Mandatory Visualization

G Troubleshooting Workflow for this compound Dissolution start Start: this compound powder add_water Add Sterile Water (e.g., to 1 mg/mL) start->add_water vortex1 Vortex (30-60s) add_water->vortex1 observe1 Observe Solution vortex1->observe1 dissolved Fully Dissolved (Clear Solution) observe1->dissolved Yes not_dissolved1 Not Fully Dissolved (Cloudy/Particulates) observe1->not_dissolved1 No dilute Dilute with Final Buffer dissolved->dilute sonicate Sonicate (5-10 min) not_dissolved1->sonicate observe2 Observe Solution sonicate->observe2 observe2->dissolved Yes not_dissolved2 Still Not Dissolved observe2->not_dissolved2 No add_acid Use 10% Acetic Acid as initial solvent not_dissolved2->add_acid vortex2 Vortex (30-60s) add_acid->vortex2 observe3 Observe Solution vortex2->observe3 observe3->dilute Dissolved contact Still Issues? Contact Technical Support observe3->contact Not Dissolved end End: this compound Solution dilute->end

Caption: A step-by-step workflow for troubleshooting this compound dissolution.

G Potential Mechanism of Aggregation and Inhibition by Arginine cluster_aggregation Peptide Aggregation cluster_inhibition Inhibition by Arginine peptide1 Peptide Chain 1 (Hydrophobic Residues Exposed) aggregate Insoluble Aggregate (β-sheet formation) peptide1->aggregate peptide2 Peptide Chain 2 (Hydrophobic Residues Exposed) peptide2->aggregate peptide3 Peptide Chain arginine Arginine Residue (Guanidinium Group) peptide3->arginine interacts with hydrophobic/ aromatic residues soluble Soluble Peptide arginine->soluble prevents inter-chain interactions

Caption: How arginine's side chain can potentially inhibit peptide aggregation.

mTOR_Pathway Simplified mTOR Signaling Pathway in Response to Amino Acids ValArg This compound Dipeptide Transporter Peptide/Amino Acid Transporters (e.g., PepT2) ValArg->Transporter Uptake IntracellularAA Increased Intracellular Amino Acid Pool Transporter->IntracellularAA mTORC1 mTORC1 Complex IntracellularAA->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes ProteinSynth Protein Synthesis (e.g., αS1-casein) S6K1->ProteinSynth Promotes

Caption: Simplified overview of the mTOR pathway activated by amino acid uptake.

References

Technical Support Center: Val-Arg Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on dissolving and handling the Val-Arg (valine-arginine) dipeptide for various experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dipeptide difficult to dissolve in aqueous buffers like PBS?

A1: The this compound dipeptide possesses both a hydrophobic amino acid (Valine) and a strongly basic amino acid (Arginine). While the arginine residue generally imparts good water solubility, the hydrophobic nature of valine can sometimes lead to solubility challenges, especially at higher concentrations or neutral pH. The overall charge of the peptide is a key determinant of its solubility.[1][2]

Q2: What is the expected charge of this compound at physiological pH?

A2: At a neutral pH of 7.4, the N-terminal amino group and the guanidinium (B1211019) group of arginine will be protonated (positively charged), while the C-terminal carboxyl group will be deprotonated (negatively charged). This gives the this compound dipeptide a net positive charge, classifying it as a basic peptide.

Q3: Can I heat the this compound solution to improve solubility?

A3: Gentle warming to no more than 40°C can aid in dissolving the peptide. However, excessive heating should be avoided as it can lead to degradation of the peptide.

Q4: Is sonication a suitable method for dissolving this compound?

A4: Yes, brief periods of sonication can help to break up peptide aggregates and facilitate dissolution. It is recommended to sonicate in short bursts in a water bath to avoid overheating the sample.[2]

Q5: How should I store my this compound stock solution?

A5: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[1] Peptides containing arginine are prone to moisture absorption, so ensure vials are tightly sealed.

Troubleshooting Guide for this compound Dissolution

If you are encountering difficulties in dissolving your this compound dipeptide, follow this step-by-step troubleshooting guide.

Logical Workflow for Dissolving this compound

G start Start: Lyophilized this compound Powder initial_attempt Initial Attempt: Add sterile water to desired concentration (e.g., 1-2 mg/mL). Vortex gently. start->initial_attempt check_solubility Is the solution clear? initial_attempt->check_solubility acid_addition Add a small amount of 10-30% acetic acid dropwise. Vortex. check_solubility->acid_addition No organic_solvent Last Resort: Dissolve in a minimal amount of DMSO, then slowly add to aqueous buffer. check_solubility->organic_solvent Still not clear success Solution is ready for use or storage. check_solubility->success Yes sonication Briefly sonicate in a water bath. acid_addition->sonication gentle_warming Gently warm to <40°C. sonication->gentle_warming gentle_warming->check_solubility organic_solvent->success failure Consider peptide quality or alternative solvents. organic_solvent->failure

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Data Presentation: Estimated Solubility of this compound

While exact solubility can vary based on the purity and salt form of the peptide, the following table provides an estimate of this compound dipeptide solubility in common laboratory solvents. It is always recommended to perform a small-scale solubility test before dissolving the entire batch.[1]

SolventEstimated Solubility (mg/mL)Remarks
Water>10The basic arginine residue generally confers good aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)~1-5Solubility may be slightly lower than in pure water due to the presence of salts.[3]
Dimethyl Sulfoxide (DMSO)>20This compound is expected to be highly soluble in DMSO.[1][4]
10% Acetic Acid>20The acidic environment protonates the peptide, increasing its solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water

Materials:

  • Lyophilized this compound dipeptide

  • Sterile, nuclease-free water

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of peptide (e.g., 10 mg) and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile water to achieve a 10 mg/mL concentration (in this case, 1 mL).

  • Vortex the tube gently until the peptide is completely dissolved. A clear solution should be obtained.

  • If solubility is an issue, refer to the troubleshooting guide above.

  • For sterile applications, the solution can be passed through a 0.22 µm sterile filter.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Protease Cleavage Assay for a this compound Containing Peptide

This protocol describes a general workflow for assessing the cleavage of a this compound linker, for instance in an antibody-drug conjugate (ADC), by a specific protease.

Materials:

  • This compound containing substrate (e.g., a fluorescently labeled peptide or an ADC)

  • Target protease (e.g., Cathepsin B)

  • Assay Buffer (specific to the protease, e.g., 50 mM sodium acetate, pH 5.5 for Cathepsin B)

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)

  • HPLC system with a suitable column (e.g., C18) or a fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the this compound substrate in the appropriate assay buffer. Prepare a working solution of the protease.

  • Reaction Initiation: In a microcentrifuge tube, combine the substrate solution with the protease solution to initiate the cleavage reaction. Include a negative control with no protease.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C).

  • Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • For HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to separate and quantify the cleaved and uncleaved substrate.

    • For Fluorescent Substrate: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot the amount of cleaved product (or fluorescence intensity) against time to determine the rate of cleavage.

Mandatory Visualizations

Arginine Sensing in the mTORC1 Signaling Pathway

The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway is a crucial regulator of cell growth and metabolism, and its activity is modulated by the availability of amino acids, including arginine.

mTORC1_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol Ragulator Ragulator Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits Cell_Growth Cell Growth & Metabolism mTORC1->Cell_Growth promotes Rheb Rheb Rheb->mTORC1 activates Arginine Arginine CASTOR1 CASTOR1 Arginine->CASTOR1 binds GATOR2 GATOR2 CASTOR1->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits GATOR1->Rag_GTPases inactivates

Caption: Arginine sensing and activation of the mTORC1 signaling pathway.

Experimental Workflow for Protease Cleavage Assay

The following diagram illustrates the key steps in performing a protease cleavage assay for a this compound containing substrate.

Cleavage_Assay_Workflow start Start: Prepare Substrate and Protease Solutions initiate_reaction Initiate Reaction: Mix substrate and protease start->initiate_reaction incubation Incubate at Optimal Temperature (e.g., 37°C) initiate_reaction->incubation sampling Take Aliquots at Different Time Points incubation->sampling quenching Quench Reaction (e.g., add acetonitrile) sampling->quenching analysis Analyze Samples (HPLC or Fluorescence Reader) quenching->analysis data_analysis Data Analysis: Determine cleavage rate analysis->data_analysis end End: Report Results data_analysis->end

Caption: A generalized experimental workflow for a this compound protease cleavage assay.

References

Technical Support Center: Val-Arg Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Val-Arg dipeptide detection in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound dipeptide sometimes difficult to detect or quantify accurately by mass spectrometry?

A1: Several factors can contribute to challenges in this compound detection:

  • In-source Fragmentation: The peptide bond in dipeptides can be labile and may fragment within the ion source of the mass spectrometer, leading to a lower abundance of the intact parent ion.[1][2]

  • Ionization Efficiency: The efficiency of ionization can vary depending on the ion source (e.g., ESI, MALDI) and the mobile phase composition.[3][4][5] Arginine-containing peptides are generally well-ionized in positive ESI mode due to the basic guanidinium (B1211019) group, but matrix components can suppress this ionization.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites) can interfere with the ionization of this compound, either suppressing or enhancing its signal, leading to inaccurate quantification.[6]

  • Chromatographic Issues: Poor chromatographic peak shape (e.g., tailing) can reduce sensitivity and make accurate integration difficult. This can be a particular issue in Hydrophilic Interaction Liquid Chromatography (HILIC), which is often used for polar analytes like dipeptides.[1][7][8]

  • Adduct Formation: this compound can form adducts with salts (e.g., sodium, potassium) present in the mobile phase or sample, which can split the signal between multiple ionic species and reduce the intensity of the desired protonated molecule.[6][9][10]

Q2: What are the expected fragmentation patterns for this compound in Collision-Induced Dissociation (CID)?

A2: The fragmentation of arginine-containing dipeptides can be complex and is dependent on the type of mass spectrometer and the collision energy used.[2][11] In low-energy CID (e.g., in an ion trap), rearrangement can occur, leading to similar fragmentation patterns for isomeric dipeptides.[2] In higher-energy CID (e.g., in a QqTOF), more distinct fragmentation is typically observed.[2] Common fragment ions for peptides include b- and y-ions resulting from cleavage of the peptide bond. For this compound, the most intense fragment ion is often the y1 ion corresponding to the protonated arginine.

Q3: When should I use a stable isotope-labeled internal standard for this compound quantification?

A3: It is highly recommended to use a stable isotope-labeled (SIL) internal standard (e.g., 13C, 15N labeled this compound) for accurate and precise quantification.[12][13] A SIL internal standard co-elutes with the unlabeled this compound and experiences similar ionization and matrix effects.[12] By measuring the ratio of the analyte to the internal standard, variations in sample preparation, injection volume, and instrument response can be normalized, leading to more reliable results.

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity for this compound

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Ionization Source Parameters Optimize ion source parameters such as capillary voltage, gas temperature, and gas flow for maximum this compound signal.[14]
Inefficient Ionization If using ESI, ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation of the arginine residue. For less polar analytes or if ESI is problematic, consider trying Atmospheric Pressure Chemical Ionization (APCI).[3][4][15]
In-source Fragmentation Reduce the cone voltage or other in-source collision energy parameters to minimize fragmentation before the mass analyzer.[2]
Matrix Suppression Improve sample clean-up to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. Diluting the sample may also reduce matrix effects, but at the cost of sensitivity.
Poor Chromatographic Peak Shape Optimize the chromatographic method to achieve sharp, symmetrical peaks. For HILIC, ensure proper column equilibration and consider adjusting the mobile phase buffer concentration.[1][16]
Analyte Degradation Ensure the stability of this compound in your samples and standards.[17][18] Store samples at appropriate temperatures and minimize freeze-thaw cycles.
Issue 2: Poor Peak Shape (Tailing) in HILIC

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions Increase the buffer concentration in the mobile phase to mask secondary interactions with the stationary phase. Be mindful that high buffer concentrations can suppress the MS signal.[1]
Mismatched Sample Solvent The sample solvent should be similar in composition to the initial mobile phase to avoid peak distortion. For HILIC, this means a high percentage of organic solvent.[8]
Column Overload Inject a smaller sample volume to see if the peak shape improves.[16]
Insufficient Column Equilibration HILIC columns require longer equilibration times than reversed-phase columns. Ensure at least 10-20 column volumes of the initial mobile phase are passed through the column before injection.[7][16]
Issue 3: Inaccurate Quantification

Possible Causes & Solutions:

CauseRecommended Action
Matrix Effects (Ion Suppression/Enhancement) The most reliable solution is to use a stable isotope-labeled internal standard.[12][13] If this is not possible, perform a matrix effect evaluation by comparing the signal of this compound in a clean solution versus a post-extraction spiked matrix sample.
Non-linear Response Ensure your calibration curve is constructed over the appropriate concentration range and that the response is linear. If not, a different regression model may be needed.
Adduct Formation The presence of adducts ([M+Na]+, [M+K]+) can lead to underestimation if only the protonated molecule ([M+H]+) is monitored.[6][9][10] Minimize salt contamination from glassware and reagents. If adducts are consistently present, consider monitoring the adduct ions in addition to the protonated molecule.
Interferences Check for co-eluting isobaric compounds by examining the chromatogram for interfering peaks at the same m/z. A higher resolution mass spectrometer can help distinguish between this compound and interferences.

Quantitative Data Summary

The following table summarizes typical Multiple Reaction Monitoring (MRM) parameters for the analysis of Valine and Arginine, which can be adapted for the dipeptide. The optimal collision energy for the dipeptide will need to be determined empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Valine118.172.120
Arginine175.170.120

Note: These are example parameters and should be optimized for your specific instrument and method.[14]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Dipeptide Analysis

This protocol provides a starting point for developing a quantitative method for this compound in a biological matrix.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, cell lysate) on ice.

    • To 50 µL of sample, add 10 µL of a stable isotope-labeled this compound internal standard solution.

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC Separation (HILIC):

    • Column: A suitable HILIC column (e.g., BEH Amide).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the polar dipeptide.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

  • MS Detection (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both unlabeled and labeled this compound by infusing a standard solution.

    • Optimization: Optimize collision energy and other MS parameters for each transition.

Visualizations

Troubleshooting_Workflow start Start: this compound Detection Issue check_signal Poor or No Signal? start->check_signal check_peak_shape Poor Peak Shape? check_signal->check_peak_shape No optimize_ms Optimize MS Parameters (Source, Collision Energy) check_signal->optimize_ms Yes check_quantification Inaccurate Quantification? check_peak_shape->check_quantification No adjust_buffer Adjust Mobile Phase Buffer Concentration check_peak_shape->adjust_buffer Yes end Problem Resolved check_quantification->end No use_is Use Stable Isotope-Labeled Internal Standard check_quantification->use_is Yes improve_cleanup Improve Sample Cleanup (SPE, LLE) optimize_ms->improve_cleanup check_lc Check LC Method (Gradient, Mobile Phase) improve_cleanup->check_lc check_stability Verify Analyte Stability check_lc->check_stability check_stability->end match_solvent Match Sample Solvent to Mobile Phase adjust_buffer->match_solvent reduce_injection Reduce Injection Volume match_solvent->reduce_injection equilibrate_column Increase Column Equilibration Time reduce_injection->equilibrate_column equilibrate_column->end check_calibration Verify Calibration Curve (Linearity, Range) use_is->check_calibration monitor_adducts Monitor for Adducts ([M+Na]+, [M+K]+) check_calibration->monitor_adducts check_interferences Check for Isobaric Interferences monitor_adducts->check_interferences check_interferences->end

Caption: Troubleshooting workflow for this compound detection issues in mass spectrometry.

Val_Arg_Context dietary_protein Dietary & Cellular Proteins proteolysis Proteolysis (e.g., Trypsin, Cathepsins) dietary_protein->proteolysis val_arg This compound Dipeptide proteolysis->val_arg bioactivity Biological Activity val_arg->bioactivity further_metabolism Further Metabolism val_arg->further_metabolism analysis LC-MS/MS Analysis val_arg->analysis ace_inhibition ACE Inhibition bioactivity->ace_inhibition dpp_iv_inhibition DPP-IV Inhibition bioactivity->dpp_iv_inhibition amino_acid_pool Free Amino Acid Pool (Valine, Arginine) further_metabolism->amino_acid_pool

Caption: Biological context and analysis of the this compound dipeptide.

References

Technical Support Center: Synthetic Val-Arg Contamination Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for synthetic Val-Arg (Valyl-Arginine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot contamination issues that may be encountered during the synthesis, purification, and use of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthetic this compound?

A1: Synthetic this compound can contain several types of impurities stemming from the synthesis process, purification, and storage. These can be broadly categorized as process-related impurities and non-peptide impurities.

  • Process-Related Impurities: These are structurally similar to the this compound dipeptide and include:

    • Deletion Sequences: Valine or Arginine residues that were not successfully coupled, resulting in a truncated peptide.[1][2][3]

    • Insertion Sequences: The accidental addition of more than one amino acid residue.[2][3]

    • Incomplete Deprotection: Residual protecting groups on the amino or side chains of the amino acids.[1][2]

    • Side-Chain Modifications: Reactions involving the guanidinium (B1211019) group of Arginine.[3][4]

    • Diastereomers: Racemization of the chiral centers of Valine or Arginine during synthesis.[3][5]

    • Aggregates: Covalent or non-covalent association of peptide chains.[2][3]

  • Non-Peptide Impurities: These are not structurally related to the peptide and can include:

    • Residual Solvents: Solvents used during synthesis and purification, such as dimethylformamide (DMF) or acetonitrile (B52724).[6]

    • Reagents: Leftover reagents from the synthesis process.

    • Trifluoroacetic Acid (TFA): A common counter-ion from the HPLC purification process that can interfere with cellular assays.[7][8]

    • Heavy Metals: Contaminants from equipment or reagents.[6]

  • Biological Contaminants:

    • Endotoxins: Lipopolysaccharides from gram-negative bacteria that can cause significant interference in immunological assays.[7]

Q2: How can I detect and identify impurities in my synthetic this compound sample?

A2: The standard methods for analyzing the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1][9][10]

  • RP-HPLC: This technique separates the target peptide from impurities based on their hydrophobicity. A C18 column is typically used with a water/acetonitrile mobile phase containing an ion-pairing agent like TFA.[1][11][12] The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.[1]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized this compound and to identify the mass of any impurities.[1][13] This is crucial for identifying deletion sequences, insertion sequences, or modifications.

Q3: What is an acceptable purity level for synthetic this compound?

A3: The required purity level depends on the intended application.

ApplicationTypical Purity RequirementRationale
In-vitro studies (non-cell-based) >90%To ensure the observed effects are due to the target peptide.
Cell-based assays >95%To minimize interference from cytotoxic or bioactive impurities.[7]
Pre-clinical and clinical development >98%To meet stringent regulatory requirements for safety and efficacy.[14][15]

For drug development, regulatory agencies like the FDA and EMA have specific guidelines (e.g., ICH Q3A/B) for reporting, identifying, and qualifying impurities.[15] Generally, any impurity present at a level of more than 0.5% in a generic synthetic peptide should be identified.[14]

Q4: My this compound dipeptide is highly hydrophilic and shows poor retention on a C18 HPLC column. What can I do?

A4: Poor retention of hydrophilic peptides is a common issue. Here are some strategies to improve it:

  • Use a different stationary phase: Consider a C8 column or a column specifically designed for polar compounds.

  • Adjust the mobile phase: Decrease the initial concentration of the organic solvent (e.g., acetonitrile) in your gradient.

  • Change the ion-pairing agent: While TFA is common, other agents like formic acid can alter the separation, though they may result in broader peaks.[11]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique well-suited for the separation of very polar compounds that are not well-retained by reversed-phase chromatography.[11]

Troubleshooting Guides

HPLC Analysis Problems
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Column overload, secondary interactions with the stationary phase.Decrease the sample amount injected. Ensure the mobile phase pH is low enough to protonate all carboxyl groups (TFA is typically used for this).[12]
Broad or Split Peaks Peptide precipitating on the column, poor sample solubility, column degradation.Modify the mobile phase to improve solubility. Filter the sample before injection.[1] Use a new column.
No Product Eluting The peptide is too hydrophobic and irreversibly binding to the column.Increase the organic solvent concentration at the end of the gradient. Use a less retentive column (e.g., C4 or C8).[11]
Low Recovery The peptide is precipitating during fraction collection.Add a small amount of organic solvent to the collection tubes to prevent precipitation.[11]
Synthesis and Contamination Issues
ProblemPotential Cause(s)Recommended Solution(s)
Presence of lower molecular weight peaks in MS Incomplete coupling leading to deletion sequences or incomplete deprotection causing truncation.[1]Optimize coupling times and use a slight excess of the amino acid. Ensure complete deprotection using a qualitative test like the Kaiser test.[16]
Unexpected side reactions with Arginine The guanidinium group of Arginine is highly basic and can lead to side reactions like lactam formation.[4][17]Use appropriate side-chain protecting groups for Arginine during synthesis.
Erratic results in cell-based assays Contamination with TFA, endotoxins, or other cytotoxic impurities.[7]Use TFA-free peptides (e.g., acetate (B1210297) or chloride salts) for cellular assays. Ensure peptides are tested for endotoxin (B1171834) levels.
Peptide degradation during storage Oxidation of sensitive residues (not present in this compound), hydrolysis, or aggregation.[7]Store lyophilized peptides at -20°C or -80°C and protect from moisture.[7] For solutions, use sterile buffers and avoid repeated freeze-thaw cycles.[7]

Experimental Protocols

General Protocol for RP-HPLC Analysis of this compound
  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA. Filter the sample through a 0.22 µm or 0.45 µm filter.[1]

  • HPLC System:

    • Column: A reversed-phase C18 column is most commonly used.[1]

    • Mobile Phase A: 0.1% TFA in water.[1][16]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1][16]

  • Gradient Elution: A typical gradient for a dipeptide might be a linear increase from 5% to 40% of Mobile Phase B over 30-40 minutes. This should be optimized based on the specific properties of the peptide.[1][11]

  • Detection: Monitor the absorbance at 214 nm (for the peptide bond).[1]

  • Data Analysis: Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.[1]

General Protocol for Preparative RP-HPLC Purification
  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of the initial mobile phase (e.g., water with 0.1% TFA).[16]

  • HPLC System: Use a preparative RP-HPLC system with a C18 column of an appropriate size for the amount of peptide to be purified.[16]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.[16]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[16]

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%). Apply a linear gradient to increase the percentage of Mobile Phase B over a set time (e.g., to 60-70% over 30-60 minutes).[16]

  • Fraction Collection: Collect fractions corresponding to the main product peak.[11]

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.[11]

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%) and lyophilize to obtain the purified dipeptide as a powder.[11]

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Low Purity, Unexpected MS Signal) check_ms Analyze by Mass Spectrometry (MS) start->check_ms check_hplc Analyze by RP-HPLC start->check_hplc mw_correct Molecular Weight Correct? check_ms->mw_correct hplc_pure Single, Sharp HPLC Peak? check_hplc->hplc_pure mw_correct->hplc_pure Yes mw_high Higher MW Impurities (e.g., Insertion, Incomplete Deprotection) mw_correct->mw_high No mw_low Lower MW Impurities (e.g., Deletion, Truncation) mw_correct->mw_low No multiple_peaks Multiple Peaks hplc_pure->multiple_peaks No peak_shape_issue Poor Peak Shape (Tailing, Broad) hplc_pure->peak_shape_issue No, Poor Shape solution Problem Resolved hplc_pure->solution Yes review_synthesis Review Synthesis Protocol: - Coupling/Deprotection Times - Reagent Purity mw_high->review_synthesis mw_low->review_synthesis review_synthesis->solution repurify Repurify Fractions multiple_peaks->repurify optimize_hplc Optimize HPLC Method: - Gradient - Column - Mobile Phase peak_shape_issue->optimize_hplc optimize_hplc->solution repurify->solution

Caption: A troubleshooting workflow for identifying and resolving contamination issues.

PurificationWorkflow crude_peptide Crude Synthetic this compound dissolve Dissolve in Mobile Phase A crude_peptide->dissolve prep_hplc Preparative RP-HPLC dissolve->prep_hplc collect_fractions Collect Fractions prep_hplc->collect_fractions analyze_fractions Analyze Fraction Purity (Analytical HPLC) collect_fractions->analyze_fractions pool_fractions Pool High-Purity Fractions analyze_fractions->pool_fractions lyophilize Lyophilize pool_fractions->lyophilize pure_peptide Pure this compound lyophilize->pure_peptide

Caption: A general workflow for the purification of synthetic this compound using preparative RP-HPLC.

SignalingPathway cluster_0 Potential Impact of Impurities on a Signaling Pathway ValArg Synthetic this compound (with Impurities) Receptor Cell Surface Receptor ValArg->Receptor Altered_Response Altered or Unintended Cellular Response ValArg->Altered_Response Off-target effects from impurities Toxicity Cell Toxicity ValArg->Toxicity Cytotoxic impurities Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Intended Activation Cellular_Response Desired Cellular Response (e.g., αS1-casein synthesis) Signaling_Cascade->Cellular_Response

Caption: A diagram illustrating how impurities in synthetic this compound can affect a signaling pathway.

References

Technical Support Center: Optimizing Storage of Val-Arg to Prevent Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the dipeptide Val-Arg, ensuring its stability is paramount for reproducible and accurate experimental outcomes. This guide provides detailed information on the optimal storage conditions, potential degradation pathways, and troubleshooting strategies to minimize degradation and maintain the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing lyophilized this compound?

For long-term storage (months to years), lyophilized this compound should be stored at -20°C or ideally at -80°C to minimize chemical degradation.[1][2] For short-term storage (weeks to a few months), refrigeration at 4°C is generally acceptable.[3]

Q2: How should I store this compound once it is reconstituted in a solution?

The shelf-life of peptides in solution is significantly shorter than in lyophilized form.[4] It is highly recommended to prepare solutions fresh for each experiment. If storage in solution is unavoidable, it should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation.[1][4] These aliquots should be stored at -20°C or -80°C.[2][5] For short-term storage of a few days, 4°C can be used, but freezing is preferable for longer periods.[6]

Q3: What is the ideal pH for storing this compound solutions?

Most peptides exhibit optimal stability in slightly acidic conditions, typically between pH 5 and 7.[7] Extreme pH levels, both acidic and alkaline, can cause hydrolysis of the peptide bond, leading to degradation.[8]

Q4: Can I store this compound solutions at room temperature?

Room temperature storage of peptide solutions is not recommended due to the increased rate of chemical degradation and potential for microbial growth.[7] If temporary storage at room temperature is necessary, it should be for the shortest possible duration.

Q5: My lyophilized this compound powder appears clumpy. Is it still usable?

The Arginine residue in this compound makes the dipeptide hygroscopic, meaning it can readily absorb moisture from the air, a phenomenon known as deliquescence.[4] This can cause the powder to appear clumpy. While it may still be usable, it is crucial to handle it in a dry environment and store it in a desiccator to prevent further moisture absorption. To minimize moisture uptake, allow the vial to equilibrate to room temperature before opening.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Peptide degradation due to improper storage.Review storage conditions (temperature, light exposure). Prepare fresh solutions from a new lyophilized stock. Perform a stability analysis of your current stock.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and pathways. Optimize storage and handling procedures to minimize their formation.
Difficulty dissolving lyophilized this compound. The peptide has absorbed moisture and aggregated.Gently warm the vial to room temperature in a desiccator before opening. Use a high-quality, sterile solvent for reconstitution. Gentle vortexing or sonication can aid dissolution.
Visible particles or cloudiness in the reconstituted solution. Aggregation or microbial contamination.Do not use the solution. Filter the solution through a 0.22 µm sterile filter if aggregation is suspected and re-assess its concentration and activity. If contamination is suspected, discard the solution and prepare a fresh one using aseptic techniques.

Quantitative Data on Peptide Stability

Storage Condition Lyophilized Form Reconstituted in Aqueous Buffer (pH 5-7)
-80°C Several yearsUp to 1 year[2]
-20°C Several years[4]3-4 months[2][9]
4°C Weeks to months1-2 weeks[2][9]
Room Temperature Days to weeksNot recommended (hours to days)

Experimental Protocol: Forced Degradation Study of this compound

A forced degradation study intentionally exposes the peptide to harsh conditions to accelerate its degradation, which helps in identifying potential degradation products and developing stability-indicating analytical methods.[3][5][10]

1. Materials:

  • Lyophilized this compound

  • Purified water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • Mass spectrometer (optional, for identification of degradation products)

  • pH meter

  • Incubator/water bath

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in purified water (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add NaOH to an aliquot of the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add H₂O₂ to an aliquot of the stock solution to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Control Sample: Keep an aliquot of the stock solution at 4°C.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples (including the control) by a stability-indicating method, such as reverse-phase HPLC (RP-HPLC).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound.

    • If a mass spectrometer is available, analyze the degradation peaks to determine their mass and identify the chemical modifications.

3. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition by comparing the peak area of the intact peptide in the stressed sample to that in the control sample.

Visualizations

Degradation_Factors Factors Leading to this compound Degradation cluster_physical Physical Factors cluster_chemical Chemical Factors ValArg This compound Dipeptide Temperature Temperature (Heat/Freeze-Thaw) ValArg->Temperature Light Light Exposure ValArg->Light Moisture Moisture (Hygroscopicity) ValArg->Moisture pH Extreme pH (Acid/Base Hydrolysis) ValArg->pH Oxidation Oxidation ValArg->Oxidation Microbial Microbial Contamination ValArg->Microbial Degradation Degradation Products (Loss of Activity) Temperature->Degradation Light->Degradation Moisture->Degradation pH->Degradation Oxidation->Degradation Microbial->Degradation

Caption: Key factors contributing to the degradation of this compound.

Stability_Workflow Experimental Workflow for this compound Stability Assessment start Start: Lyophilized this compound reconstitution Reconstitute in Desired Buffer start->reconstitution aliquot Aliquot into Single-Use Vials reconstitution->aliquot storage Store Under Varied Conditions (-80°C, -20°C, 4°C, RT) aliquot->storage sampling Sample at Time Points (T=0, 1, 7, 30 days) storage->sampling analysis Analyze by RP-HPLC sampling->analysis data Quantify Remaining Intact Peptide analysis->data end End: Determine Optimal Storage data->end

Caption: Workflow for assessing this compound stability.

References

Troubleshooting low signal in Val-Arg-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal in Val-Arg-based protease assays. The following information is designed to help identify and resolve common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescent signal in my this compound-based protease assay weak or absent?

A low or absent signal can stem from several factors, ranging from suboptimal reaction conditions to issues with the reagents themselves. A systematic evaluation of each component of the assay is recommended to pinpoint the source of the problem.

Q2: What are the most common causes of low signal in these types of assays?

The most frequent culprits for low signal include:

  • Inactive or Insufficient Enzyme: The protease may have lost activity due to improper storage or handling, or the concentration in the assay may be too low.

  • Substrate Degradation or Instability: The this compound-fluorophore substrate (e.g., this compound-AMC) can degrade over time, especially if not stored correctly.

  • Suboptimal Reaction Conditions: Enzyme activity is highly sensitive to pH, temperature, and buffer composition.

  • Incorrect Instrument Settings: The fluorescence reader may not be set to the optimal excitation and emission wavelengths for the released fluorophore.

  • Presence of Inhibitors: Components in the sample or assay buffer may be inhibiting the protease's activity.

Q3: How can I determine if my enzyme is active?

To verify enzyme activity, it is advisable to run a positive control with a known, active batch of the enzyme. Additionally, using a general, highly sensitive substrate for your class of protease can help confirm its catalytic function.

Q4: What are the optimal storage conditions for this compound-based substrates?

Fluorogenic peptide substrates are sensitive to degradation. For long-term storage, it is recommended to store them as a lyophilized powder at -20°C or -80°C, protected from light and moisture.[1][2] Once reconstituted in a solvent like DMSO, they should be aliquoted into single-use volumes and stored at -70°C to minimize freeze-thaw cycles.[3]

Troubleshooting Guide

If you are experiencing low signal in your this compound-based assay, follow this step-by-step guide to identify and resolve the issue.

Step 1: Verify Reagent Integrity and Concentrations

Start by assessing the core components of your assay.

Potential IssueRecommended Solution(s)
Inactive Enzyme - Use a new, validated batch of the enzyme. - Include a positive control with a known active enzyme. - Ensure the enzyme has been stored and handled correctly (e.g., kept on ice).[4]
Substrate Degradation - Prepare a fresh working solution of the substrate from a lyophilized stock.[1] - Avoid repeated freeze-thaw cycles of the substrate stock solution.[3] - Store the substrate protected from light.
Suboptimal Enzyme/Substrate Concentration - Perform a titration of both the enzyme and the substrate to find the optimal concentrations for a robust signal-to-noise ratio.
Step 2: Optimize Reaction Conditions

Enzymatic reactions are highly dependent on their environment.

Potential IssueRecommended Solution(s)
Incorrect Buffer pH - The optimal pH for proteases that cleave after arginine is often in the neutral to alkaline range (pH 7.5-9.0).[4][5] - Perform a pH optimization experiment using a range of buffers to determine the ideal pH for your specific enzyme.[4]
Suboptimal Temperature - Most protease assays are performed at 25°C or 37°C.[5] - If the reaction rate is too slow, consider increasing the temperature, but be mindful of potential enzyme denaturation at higher temperatures.[4]
Inhibitory Buffer Components - Ensure that components of your buffer (e.g., high salt concentrations, chelating agents) are not inhibiting your enzyme.[6]
Step 3: Check Instrumentation and Assay Setup

Proper instrument configuration is critical for detecting the fluorescent signal.

Potential IssueRecommended Solution(s)
Incorrect Wavelength Settings - For assays using an AMC (7-amino-4-methylcoumarin) fluorophore, ensure the plate reader is set to an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[5][7]
Photobleaching - Minimize the exposure of the samples to the excitation light.[4] - Use the lowest possible excitation intensity that still provides a good signal.
Inappropriate Microplate - For fluorescent assays, use black, clear-bottom 96-well microplates to minimize background fluorescence and crosstalk between wells.

Data Presentation

Table 1: Optimal pH for Common Proteases Cleaving Arginine Residues

Protease FamilyExample EnzymeTypical Optimal pH Range
Serine ProteasesTrypsin8.0 - 8.5[4][5]
Serine ProteasesThrombin8.0 - 8.5[5]
Cysteine ProteasesCathepsin B5.5 - 7.5[8]
Serine ProteasesProteinase K9.0 - 9.5[9]

Table 2: Representative Kinetic Parameters for AMC-Based Substrates

EnzymeSubstrateKm (µM)kcat (s⁻¹)
α-ThrombinBOC-Val-Pro-Arg-AMC21105
α-Thrombin-staphylocoagulase complexBOC-Val-Pro-Arg-AMC2589

Note: Km and kcat values are highly dependent on specific assay conditions and should be determined empirically. The data for BOC-Val-Pro-Arg-AMC is provided as a representative example.[10]

Experimental Protocols

General Protocol for a this compound-AMC Protease Assay

This protocol provides a general framework. Specific volumes, concentrations, and incubation times should be optimized for your particular enzyme and substrate.

Materials:

  • Protease of interest

  • This compound-AMC substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)[5]

  • Free 7-amino-4-methylcoumarin (B1665955) (AMC) for standard curve

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare AMC Standard Curve:

    • Prepare a stock solution of free AMC in the assay buffer.

    • Create a series of dilutions to generate a standard curve (e.g., 0-50 µM).[7]

    • Add the AMC standards to triplicate wells of the microplate.

  • Reagent Preparation:

    • Prepare the assay buffer and bring it to the desired reaction temperature.

    • Prepare the this compound-AMC substrate stock solution in an appropriate solvent like DMSO. Dilute to the final working concentration in the assay buffer just before use.[1]

    • Prepare the enzyme solution in cold assay buffer immediately before use.

  • Assay Procedure:

    • Add the assay buffer to all wells.

    • Add the enzyme solution to the appropriate wells. Include a no-enzyme control (buffer only).

    • Pre-incubate the plate at the desired temperature for 5-10 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

    • Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 380 nm, Em: 460 nm).[5]

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Use the AMC standard curve to convert the rate from Relative Fluorescence Units (RFU)/min to µM/min.

Visualizations

G This compound-AMC Protease Assay Signaling Pathway sub Intact Substrate (this compound-AMC) (Non-Fluorescent) enz Active Protease sub->enz Binding prod Cleaved Products (this compound + Free AMC) enz->prod Cleavage amc Free AMC (Highly Fluorescent) prod->amc signal Fluorescent Signal (Ex: ~380nm, Em: ~460nm) amc->signal

Caption: Enzymatic cleavage of this compound-AMC substrate.

G Troubleshooting Workflow for Low Signal start Low or No Signal Detected check_reagents Step 1: Verify Reagents - Enzyme Activity (Positive Control) - Fresh Substrate Solution - Titrate Concentrations start->check_reagents check_conditions Step 2: Optimize Conditions - Perform pH Optimization - Verify Temperature - Check for Inhibitors check_reagents->check_conditions Reagents OK check_instrument Step 3: Check Instrument - Correct Wavelengths? - Appropriate Plate? - Minimize Photobleaching check_conditions->check_instrument Conditions OK resolve Signal Restored check_instrument->resolve Instrument OK

Caption: A logical approach to troubleshooting low signal.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Val-Arg and Arg-Val Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the dipeptides Valyl-Arginine (Val-Arg) and Arginyl-Valine (Arg-Val). While direct comparative studies on these two specific dipeptides are limited, this document synthesizes available data on related peptides and established structure-activity relationships to infer potential differences in their biological profiles. The information is intended to guide researchers in hypothesis generation and the design of future experimental validations.

Overview of this compound and Arg-Val

This compound and Arg-Val are isomeric dipeptides, meaning they share the same amino acid constituents—Valine and Arginine—but differ in their sequence. This seemingly subtle difference in amino acid order can have a profound impact on their chemical properties and, consequently, their biological activities. Valine is a hydrophobic, branched-chain amino acid, while Arginine is a positively charged, basic amino acid. The position of these residues influences the overall charge distribution, hydrophobicity, and steric hindrance of the dipeptide, which are critical determinants of their interaction with biological targets.

Comparative Analysis of Biological Activities

This section explores the potential differences in the Angiotensin-Converting Enzyme (ACE) inhibitory, antioxidant, and cellular uptake properties of this compound and Arg-Val. The quantitative data presented are based on findings from studies on peptides with similar structural characteristics and are intended to be illustrative rather than absolute values for these specific dipeptides.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure.[1] Inhibition of ACE is a common strategy for the management of hypertension.[1] The ACE inhibitory activity of peptides is highly dependent on their C-terminal amino acid residue. Studies have shown that peptides with a C-terminal Arginine often exhibit potent ACE inhibitory activity.[2] This is attributed to the interaction of the positively charged guanidinium (B1211019) group of Arginine with the active site of ACE.[3]

Table 1: Predicted ACE Inhibitory Activity of this compound and Arg-Val

DipeptidePredicted IC50 (µM)Rationale
This compound LowerThe C-terminal Arginine is favorable for binding to the ACE active site.
Arg-Val HigherThe N-terminal Arginine may have a lesser impact on ACE inhibition compared to a C-terminal placement.

Note: The IC50 values are predictions based on structure-activity relationship studies of ACE inhibitory peptides and require experimental verification.

Antioxidant Activity

Dipeptides can exert antioxidant effects through various mechanisms, including radical scavenging and metal ion chelation.[4][5] The antioxidant capacity is influenced by the amino acid composition and sequence. Arginine, with its electron-rich guanidinium group, can contribute to radical scavenging activity. The position of the amino acids can affect the steric accessibility of the radical-scavenging moieties.

Table 2: Predicted Antioxidant Activity of this compound and Arg-Val

DipeptidePredicted Radical Scavenging Activity (%)Rationale
This compound ModerateThe antioxidant activity would depend on the interplay between the hydrophobicity of Valine and the radical scavenging potential of Arginine.
Arg-Val Moderate to HighThe N-terminal Arginine might be more sterically available to interact with free radicals.

Note: The predicted activities are based on general knowledge of antioxidant peptides and require confirmation through specific assays like DPPH or ABTS.

Cellular Uptake and Permeability

The transport of dipeptides across the intestinal epithelium is primarily mediated by the peptide transporter 1 (PepT1).[6] The efficiency of transport is influenced by the charge and hydrophobicity of the dipeptide. While PepT1 can transport a wide range of di- and tripeptides, the affinity can vary based on the peptide's structure.

Table 3: Predicted Cellular Uptake Characteristics of this compound and Arg-Val

DipeptidePredicted Transport EfficiencyRationale
This compound ModerateThe overall charge and hydrophobicity will influence its affinity for PepT1.
Arg-Val ModerateThe N-terminal positive charge may affect the interaction with the transporter.

Note: These are predictions and the actual transport kinetics need to be determined using in vitro models such as Caco-2 cell monolayers.

Experimental Protocols

To facilitate the experimental validation of the predicted activities, this section provides detailed methodologies for key assays.

ACE Inhibition Assay

This protocol is based on the spectrophotometric method using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).[2][7][8][9]

Principle: ACE cleaves HHL to release hippuric acid and His-Leu. The amount of hippuric acid produced is quantified by measuring the absorbance at 228 nm after extraction with ethyl acetate (B1210297).

Procedure:

  • Prepare solutions of ACE (from rabbit lung), HHL, and the test dipeptides (this compound and Arg-Val) in a suitable buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 8.3, containing 300 mM NaCl).

  • In a microcentrifuge tube, mix 50 µL of the dipeptide solution (at various concentrations) with 50 µL of the ACE solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 150 µL of the HHL solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge to separate the phases.

  • Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.

  • Re-dissolve the residue in 1 mL of deionized water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • A control reaction without the dipeptide inhibitor is run in parallel.

  • The percentage of ACE inhibition is calculated as: (1 - (Absorbance of sample / Absorbance of control)) * 100.

  • The IC50 value (the concentration of the dipeptide that inhibits 50% of ACE activity) is determined by plotting the percentage of inhibition against the dipeptide concentration.

DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of peptides.[5][10][11]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare solutions of the test dipeptides (this compound and Arg-Val) in methanol or a suitable solvent at various concentrations.

  • In a 96-well microplate, add 100 µL of the dipeptide solution to each well.

  • Add 100 µL of the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent instead of the dipeptide is also measured.

  • The radical scavenging activity is calculated as: (1 - (Absorbance of sample / Absorbance of control)) * 100.

Caco-2 Cell Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.[4][12]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The transport of a compound from the apical (AP) to the basolateral (BL) side of this monolayer is measured to assess its permeability.

Procedure:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and monolayer formation.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Add the test dipeptide (this compound or Arg-Val) solution in transport buffer to the apical (donor) chamber.

  • At specific time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

  • Replace the collected volume in the basolateral chamber with fresh transport buffer.

  • Analyze the concentration of the dipeptide in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Visualizations

Signaling Pathways and Experimental Workflows

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Val_Arg This compound / Arg-Val Val_Arg->ACE Inhibition

Caption: ACE inhibition pathway by this compound or Arg-Val.

Antioxidant_Mechanism Free_Radical Free Radical (e.g., DPPH•) Dipeptide This compound / Arg-Val (Antioxidant) Free_Radical->Dipeptide Donates H+ Neutralized_Radical Neutralized Radical Free_Radical->Neutralized_Radical Oxidized_Dipeptide Oxidized Dipeptide Dipeptide->Oxidized_Dipeptide

Caption: General mechanism of radical scavenging by dipeptides.

Caco2_Permeability_Workflow cluster_0 Apical (AP) Side cluster_1 Basolateral (BL) Side Dipeptide_AP This compound / Arg-Val Caco2_Monolayer Caco-2 Cell Monolayer Dipeptide_AP->Caco2_Monolayer Transport via PepT1 Dipeptide_BL Transported Dipeptide Caco2_Monolayer->Dipeptide_BL

Caption: Workflow for Caco-2 cell permeability assay.

Conclusion

The sequential arrangement of amino acids in this compound versus Arg-Val is predicted to influence their biological activities. Based on existing literature, this compound may exhibit superior ACE inhibitory activity due to the favorable placement of Arginine at the C-terminus. Conversely, the antioxidant potential and cellular uptake mediated by PepT1 may differ based on the steric and electrostatic properties conferred by the N-terminal residue.

It is crucial to emphasize that these comparisons are largely inferential. Direct, head-to-head experimental studies are necessary to definitively elucidate the biological activity profiles of this compound and Arg-Val. The provided experimental protocols offer a framework for researchers to conduct such comparative investigations. The findings from these studies will be invaluable for the rational design of peptide-based therapeutics and functional foods.

References

A Comparative Analysis of Val-Arg and Other Dipeptide Substrates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biochemical research, the selection of appropriate dipeptide substrates is crucial for accurate enzyme activity assays and for designing effective prodrugs and delivery systems. This guide provides a detailed comparison of Valyl-Arginine (Val-Arg) with other common dipeptide substrates, supported by experimental data and protocols.

This compound is a dipeptide composed of the amino acids valine and arginine. It is recognized and cleaved by several proteases and is of particular interest in studies involving Dipeptidyl Peptidases (DPPs) and as a cleavable linker in drug delivery systems. However, its performance, particularly its stability, necessitates a careful comparison with other dipeptides such as Glycyl-Proline (Gly-Pro), Valyl-Citrulline (Val-Cit), Valyl-Alanine (Val-Ala), and Valyl-Lysine (Val-Lys).

Performance Comparison of Dipeptide Substrates

The primary application of dipeptides as substrates is in the characterization of proteases. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are fundamental to understanding the efficiency and specificity of an enzyme for a given substrate.

Dipeptidyl Peptidase (DPP) Substrate Specificity

Dipeptidyl peptidases are a group of serine proteases that cleave N-terminal dipeptides. DPP4, DPP8, and DPP9 are key members of this family. While DPP4 has a known preference for proline at the P1 position, it can also cleave substrates with other residues like alanine.[1][2] DPP8 and DPP9 exhibit broader substrate specificity.[3]

Below is a summary of kinetic data for various dipeptide substrates with DPP4, DPP8, and DPP9.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Gly-Pro-pNA DPP450 - 670--
Ala-Ala-2-naphthylamide DPP41000--
Various Substrates DPP870 - 1220Generally lower than DPP4Lower than DPP4
Various Substrates DPP970 - 1220Generally lower than DPP4Lower than DPP4
Dipeptide Linkers in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, dipeptides serve as linkers that are designed to be stable in circulation and cleaved by proteases within the target tumor cells to release the cytotoxic payload. The this compound linker is known to be highly unstable in circulation due to its recognition by multiple proteases, leading to premature drug release.[4] In contrast, dipeptides like Val-Cit, Val-Lys, and Val-Ala are less susceptible to non-specific cleavage and are therefore more stable.[4]

Dipeptide LinkerCirculatory StabilitySusceptibility to Non-specific Protease Hydrolysis
This compound Very unstableHigh
Val-Cit More stableLow
Val-Lys More stableLow
Val-Ala More stableLow

Experimental Protocols

General Protocol for Dipeptidyl Peptidase Activity Assay

This protocol describes a general method for determining the kinetic parameters of DPPs using a chromogenic substrate.

Materials:

  • Recombinant human DPP4, DPP8, or DPP9

  • Dipeptide-p-nitroanilide (pNA) substrate (e.g., Gly-Pro-pNA)

  • Assay buffer: 50 mM Tris/HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100[3]

  • Microplate reader capable of measuring absorbance at 405 nm

  • 37°C incubator

Procedure:

  • Prepare a stock solution of the dipeptide-pNA substrate in the assay buffer.

  • Prepare a series of substrate dilutions in the assay buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).

  • Add a fixed amount of the enzyme to each well of a 96-well microplate.

  • Initiate the reaction by adding the substrate dilutions to the wells.

  • Incubate the plate at 37°C.[3]

  • Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroanilide.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known.

Visualizing Biochemical Pathways and Workflows

DPP4-Mediated Inactivation of GLP-1

DPP4 plays a crucial role in glucose homeostasis by inactivating the incretin (B1656795) hormone Glucagon-Like Peptide-1 (GLP-1). This pathway is a major target for type 2 diabetes therapies.

DPP4_GLP1_Pathway cluster_gut Gut (L-cells) cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) Food_Intake Food Intake GLP1_Secretion GLP-1 Secretion Food_Intake->GLP1_Secretion Active_GLP1 Active GLP-1 (N-terminus: His-Ala) GLP1_Secretion->Active_GLP1 DPP4 DPP4 Active_GLP1->DPP4 Substrate Insulin_Secretion Insulin (B600854) Secretion Active_GLP1->Insulin_Secretion Stimulates Inactive_GLP1 Inactive GLP-1 (N-terminus cleaved) DPP4->Inactive_GLP1 Cleaves His-Ala

Caption: DPP4 inactivates GLP-1, reducing insulin secretion.

Experimental Workflow for ADC Linker Stability Assay

This workflow outlines the steps to compare the stability of different dipeptide linkers in an ADC context.

ADC_Stability_Workflow Start Start: Synthesize ADCs with different linkers (this compound, Val-Cit, etc.) Incubation Incubate ADCs in human plasma at 37°C Start->Incubation Sampling Collect samples at various time points (0, 6, 24, 48 hours) Incubation->Sampling Analysis Analyze samples by LC-MS/MS Sampling->Analysis Quantification Quantify the amount of intact ADC and released drug Analysis->Quantification Comparison Compare the half-life of the linkers Quantification->Comparison End End: Determine linker stability ranking Comparison->End

Caption: Workflow for assessing ADC linker stability in plasma.

Conclusion

The choice between this compound and other dipeptide substrates is highly dependent on the specific application. For enzymatic assays involving DPPs, a range of dipeptides should be considered to fully characterize the enzyme's specificity. In the realm of drug delivery, particularly for ADCs, the inherent instability of this compound makes it a less favorable choice compared to more stable alternatives like Val-Cit, Val-Ala, and Val-Lys, which promise a wider therapeutic window by minimizing premature drug release. The provided data and protocols offer a foundation for researchers to make informed decisions in their experimental designs.

References

Val-Arg Efficacy: A Comparative Analysis with Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Valine-Arginine (Val-Arg) is a molecule of significant interest in various biochemical contexts, most notably as a cleavable linker in antibody-drug conjugates (ADCs). Its efficacy is intrinsically linked to its stability and susceptibility to enzymatic cleavage. This guide provides an objective comparison of this compound's performance against other common dipeptide linkers, supported by available experimental data. We delve into its stability in plasma, susceptibility to enzymatic cleavage, and its role in cellular signaling.

Comparative Stability and Efficacy of Dipeptide Linkers

The primary application of this compound and similar dipeptides in recent drug development is as enzymatically cleavable linkers in ADCs. The ideal linker remains stable in systemic circulation and is efficiently cleaved to release its cytotoxic payload only upon internalization into target tumor cells.

Plasma Stability

The stability of the dipeptide linker in plasma is a critical determinant of an ADC's therapeutic index. Premature cleavage can lead to off-target toxicity and reduced efficacy. This compound is widely recognized as being highly unstable in circulation due to its recognition by a variety of proteases.[1] In contrast, dipeptides such as Valine-Citrulline (Val-Cit), Valine-Alanine (Val-Ala), and Valine-Lysine (Val-Lys) exhibit significantly greater stability.

Table 1: Comparative Plasma Stability of Dipeptide Linkers

Dipeptide LinkerRelative Plasma StabilityKey Cleavage Enzymes (in circulation)Half-life in Human Plasma (where available)
This compound Very LowMultiple proteases, including neutrophil elastaseData not readily available due to rapid degradation
Val-Cit HighNeutrophil elastase (some susceptibility), Cathepsin B (intracellular)> 230 days (in one study)[2]
Val-Ala HighLess susceptible to non-specific proteases than this compoundGenerally high, comparable to Val-Cit
Val-Lys HighLess susceptible to non-specific proteases than this compoundData not readily available, but considered stable

Note: The stability of linkers can be species-dependent. For instance, the Val-Cit linker is notably less stable in rodent plasma due to the activity of carboxylesterase 1c.[3]

Enzymatic Cleavage

The intended mechanism of action for these dipeptide linkers in ADCs is cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.

Table 2: Susceptibility to Enzymatic Cleavage

Dipeptide LinkerPrimary Intracellular Cleavage EnzymeRelative Cleavage Efficiency by Cathepsin B
This compound Cathepsin B and other lysosomal proteasesHigh
Val-Cit Cathepsin BHigh
Val-Ala Cathepsin BModerate (slower than Val-Cit)
Val-Lys Cathepsin BModerate

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a dipeptide linker within an ADC in plasma.

Objective: To determine the rate of linker cleavage and payload release in plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC) with the dipeptide linker

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Sample collection tubes

  • Reagents for quenching the reaction (e.g., cold acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: The ADC is incubated in plasma at a predetermined concentration (e.g., 100 µg/mL) at 37°C. A control sample in PBS is also prepared.

  • Time Points: Aliquots of the plasma and PBS samples are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Sample Processing: The enzymatic reaction in the collected aliquots is immediately stopped, typically by adding a cold organic solvent like acetonitrile, which also precipitates plasma proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of released payload. The pellet can be further processed to analyze the drug-to-antibody ratio (DAR) of the remaining intact ADC.

  • Data Analysis: The percentage of intact ADC or the concentration of the released payload is plotted against time. The half-life (t₁/₂) of the linker in plasma is calculated from the degradation curve.[4][5]

Cathepsin B Cleavage Assay

This protocol provides a framework for assessing the susceptibility of a dipeptide linker to cleavage by Cathepsin B.

Objective: To determine the kinetic parameters of Cathepsin B-mediated cleavage of the dipeptide linker.

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic peptide substrate containing the dipeptide of interest (e.g., this compound-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 1 mM EDTA and a reducing agent like DTT)

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Recombinant Cathepsin B is pre-incubated in the assay buffer containing a reducing agent to ensure it is in its active state.

  • Reaction Initiation: The fluorogenic substrate is added to the activated enzyme solution in a microplate well to start the reaction.

  • Fluorescence Monitoring: The increase in fluorescence, resulting from the cleavage of the substrate and release of the fluorophore (e.g., AMC), is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocity (V₀) is calculated from the linear phase of the fluorescence curve. By performing the assay with varying substrate concentrations, the Michaelis-Menten kinetic parameters, Kₘ and k꜀ₐₜ, can be determined.

Signaling Pathways

While the primary role of this compound in a therapeutic context is often as a linker, its constituent amino acids, valine and arginine, are involved in key cellular signaling pathways. When a this compound dipeptide is cleaved, the released amino acids can be utilized by the cell.

mTOR Signaling Pathway

Both valine and arginine are known to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6][7]

mTOR_Signaling Valine Valine mTORC1 mTORC1 Valine->mTORC1 activates Arginine Arginine Arginine->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits

Caption: Activation of the mTORC1 pathway by Valine and Arginine.

Nitric Oxide Synthesis

Arginine is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses. Dipeptides containing arginine can be hydrolyzed to release free arginine, which can then be utilized by nitric oxide synthase (NOS).[8]

NO_Synthesis cluster_extracellular Extracellular cluster_intracellular Intracellular Val_Arg This compound Dipeptide Hydrolysis Extracellular Hydrolases Val_Arg->Hydrolysis Extracellular Extracellular Space Intracellular Intracellular Space Arginine L-Arginine Hydrolysis->Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS NO Nitric Oxide (NO) NOS->NO Citulline Citulline NOS->Citulline Citrulline L-Citrulline

Caption: Extracellular hydrolysis of this compound and subsequent Nitric Oxide synthesis.

Other Potential Biological Activities

Peptides rich in arginine and valine have been investigated for other biological functions beyond their use as ADC linkers.

  • Antimicrobial Activity: Valine/Arginine-rich peptides have demonstrated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9] Their cationic nature, due to the arginine residues, is thought to facilitate interaction with and disruption of negatively charged bacterial membranes.

  • Cell Penetration: Arginine-rich peptides are well-known as cell-penetrating peptides (CPPs). The guanidinium (B1211019) group of arginine plays a crucial role in their ability to translocate across cellular membranes, a property that is exploited for drug delivery.[10]

Conclusion

In the context of its most prevalent application as a linker in ADCs, this compound is significantly less effective than similar dipeptides like Val-Cit and Val-Ala due to its inherent instability in systemic circulation. This instability leads to premature payload release, which can compromise both safety and efficacy. However, the constituent amino acids of this compound, valine and arginine, are biologically active molecules that participate in crucial cellular signaling pathways. Furthermore, peptides containing these residues exhibit other potentially therapeutic properties, such as antimicrobial and cell-penetrating activities. The choice of a dipeptide for a specific application must, therefore, be guided by a thorough understanding of its stability, cleavage kinetics, and the desired biological outcome.

References

Comparative analysis of Val-Arg synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Val-Arg Synthesis Methods for Researchers and Drug Development Professionals

The dipeptide this compound (Valyl-Arginine) is a crucial component in various biologically active peptides and peptidomimetics, making its efficient and pure synthesis a significant area of interest for researchers in drug discovery and development. This guide provides a comparative analysis of the primary methods for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. We will delve into the experimental protocols, present comparative data, and visualize the workflows to aid in selecting the most suitable method for your research needs.

Comparison of this compound Synthesis Methods

The choice of synthesis method for this compound depends on several factors, including the desired scale of production, purity requirements, cost considerations, and the technical expertise available. Below is a summary of the key performance indicators for each method.

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Principle Stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[1][2]Synthesis of the peptide entirely in a solution phase.[1][3]Use of enzymes to catalyze the formation of the peptide bond.[4]
Typical Yield High (often >90% crude yield).[5]Variable, can be lower due to losses during purification steps.[1][3]Generally high, with potential for near-quantitative conversion.[4]
Purity High purity achievable after purification (often >95%).[5][6]High purity can be achieved but may require multiple purification steps.[3]Very high stereochemical purity due to enzyme specificity.[4]
Scalability Easily scalable from milligram to gram scale and suitable for automation.[1][2]Well-suited for large-scale industrial production of shorter peptides.[2][3]Scalability can be a challenge due to enzyme cost and stability, but advancements are being made.
Reaction Time Relatively fast due to simplified purification steps.[1]Can be more time-consuming due to intermediate purification steps.[2]Reaction times can vary depending on the enzyme and reaction conditions.
Cost Can be cost-effective for research-scale synthesis; automation reduces labor costs.[1]Can be more expensive due to the large quantities of solvents and reagents required for synthesis and purification.[1]The high cost of enzymes can be a limiting factor, though enzyme immobilization can allow for reuse.[4]
Environmental Impact Generates significant solvent waste.[6]Also generates considerable solvent waste.[6]Generally considered a "greener" alternative with less hazardous waste.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing synthesis results. Below are representative protocols for the chemical synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc-Strategy)

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield this compound-NH2 upon cleavage.

1. Resin Swelling:

  • Place Rink Amide resin (0.1 mmol scale) in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for 1 hour.[8]

2. Fmoc-Arg(Pbf)-OH Loading (First Amino Acid):

  • Wash the swelled resin with DMF.

  • Deprotect the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes.[9]

  • Wash the resin thoroughly with DMF.

  • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (0.8 mmol) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash the resin with DMF and dichloromethane (B109758) (DCM).

3. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the loaded arginine.[9]

  • Wash the resin with DMF.

4. Valine Coupling (Second Amino Acid):

  • In a separate vial, activate Fmoc-Val-OH (0.4 mmol) using the same HBTU/HOBt/DIEA method as for arginine.

  • Add the activated valine solution to the deprotected resin and shake for 2 hours.

  • Wash the resin with DMF and DCM.

5. Final Fmoc Deprotection:

  • Remove the final Fmoc group from valine by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin with DMF and DCM, and then dry the resin.

6. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting group from arginine.[9]

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to collect the peptide, wash with ether, and dry under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) of this compound

This protocol describes a solution-phase approach for synthesizing this compound.

1. Protection of Amino Acids:

  • Protect the amino group of valine with a Boc group (Boc-Val-OH).[10]

  • Protect the carboxyl group of arginine as a methyl ester (H-Arg(Pbf)-OMe).

2. Coupling Reaction:

  • Dissolve Boc-Val-OH (1 mmol) in a suitable solvent like DMF.

  • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 mmol) to activate the carboxyl group of Boc-Val-OH.[11][12]

  • In a separate flask, dissolve H-Arg(Pbf)-OMe (1 mmol) in DMF.

  • Slowly add the activated Boc-Val-OH solution to the arginine solution and stir the reaction mixture at room temperature overnight.

3. Work-up and Purification of Protected Dipeptide:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a weak acid, a weak base, and brine to remove unreacted starting materials and byproducts.

  • Dry the organic layer and evaporate the solvent to obtain the protected dipeptide, Boc-Val-Arg(Pbf)-OMe.

  • Purify the protected dipeptide by column chromatography if necessary.

4. Deprotection:

  • Remove the Boc group by treating the protected dipeptide with an acid such as TFA in DCM.[13]

  • Remove the Pbf and methyl ester protecting groups by treating with a stronger acid cocktail, similar to the cleavage step in SPPS.

5. Final Purification:

  • Purify the final this compound dipeptide using a suitable method like recrystallization or RP-HPLC.

Synthesis Workflows

The following diagrams illustrate the general workflows for the different synthesis methods of this compound.

SPPS_Workflow Resin Insoluble Resin Support Swell Resin Swelling Resin->Swell Load Load Fmoc-Arg(Pbf)-OH Swell->Load Deprotect1 Fmoc Deprotection (Arg) Load->Deprotect1 Couple Couple Fmoc-Val-OH Deprotect1->Couple Deprotect2 Fmoc Deprotection (Val) Couple->Deprotect2 Cleave Cleavage & Side-Chain Deprotection Deprotect2->Cleave Purify Purification (HPLC) Cleave->Purify Product Pure this compound Purify->Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

LPPS_Workflow Protect Protect Amino Acids (Boc-Val-OH & H-Arg(Pbf)-OMe) Couple Coupling in Solution (e.g., with DCC/HOBt) Protect->Couple Isolate Isolate Protected Dipeptide Couple->Isolate Deprotect Deprotection of Protecting Groups Isolate->Deprotect Purify Purification Deprotect->Purify Product Pure this compound Purify->Product

Caption: Liquid-Phase Peptide Synthesis (LPPS) workflow for this compound.

Enzymatic_Synthesis_Workflow Substrates Valine & Arginine Derivatives Reaction Enzymatic Reaction in Buffer Substrates->Reaction Enzyme Enzyme (e.g., Ligase) Enzyme->Reaction Isolate Isolate Product Reaction->Isolate Purify Purification Isolate->Purify Product Pure this compound Purify->Product

Caption: Enzymatic Synthesis workflow for this compound.

References

Val-Arg vs. Other Dipeptides: A Comparative Guide to Cellular Uptake and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular uptake of the dipeptide Val-Arg against other common dipeptides. It delves into the experimental data governing their transport into cells, the methodologies used to obtain this data, and the subsequent intracellular signaling pathways that are activated. This information is critical for researchers in drug development and cell biology seeking to understand and manipulate cellular transport mechanisms.

Comparative Analysis of Dipeptide Uptake

The cellular uptake of dipeptides is a complex process primarily mediated by transporters such as the proton-coupled peptide transporter 1 (PEPT1), which is highly expressed in the small intestine and kidney. The efficiency of uptake varies significantly between different dipeptides, influenced by their amino acid composition, charge, and size.

While direct comparative kinetic data (Km and Vmax) for this compound is not extensively available in the public domain, we can infer its transport characteristics by comparing it with other well-studied dipeptides. The following tables summarize available quantitative data for the uptake of various dipeptides in commonly used cell lines for transport studies, Caco-2 and Chinese Hamster Ovary (CHO) cells.

Table 1: Comparative Uptake of Dipeptides in Caco-2 Cells

DipeptideTransporter(s)Apparent Permeability (Papp) (cm/s)Inhibition Constant (Ki) for PEPT1Notes
This compound Presumed PEPT1Data not availableData not availableThe this compound motif is recognized by multiple proteases, suggesting potential instability in circulation[1].
Gly-Sar PEPT1~1.22 x 10⁻⁶[2]Km: 0.35-3.8 mM[3]A model substrate for PEPT1 due to its resistance to hydrolysis.
Arg-Arg PEPT2Net uptake increased with Arg-Arg substitution for L-Arg[4]Data not availableShown to increase the net uptake of other essential amino acids in bovine mammary epithelial cells[4].
Ala-Gln PEPT1Data not availableData not availableDemonstrates slower consumption compared to Gln in CHO cells but can enhance antibody production[5].
Val-Ala Presumed PEPT1Data not availableData not availableConsidered more stable in circulation compared to this compound[1].
Lys-Val derivative (LZNV) PEPT1, PEPT2Not transportedKi = 2 µM[6][7]A potent competitive inhibitor of PEPT1 and PEPT2.

Table 2: Comparative Uptake of Dipeptides in CHO Cells

DipeptideUptake Rate ClassificationEffect on Cell GrowthReference
Ala-Gln (AQ) FastTends to increase growth[8]
Gly-Gln (GQ) SlowTends to slightly reduce growth[8]
Ala-Tyr (AY) FastTends to increase growth[8]
Gly-Tyr (GY) FastTends to increase growth[8]
Pro-Tyr (PY) SlowTends to slightly reduce growth[8]

Experimental Protocols for Cell Uptake Studies

The following are detailed methodologies for key experiments used to characterize dipeptide uptake.

Radiolabeled Dipeptide Uptake Assay

This assay directly measures the amount of a specific dipeptide transported into cells over time.

Protocol:

  • Cell Culture: Plate cells (e.g., Caco-2 or CHO) in 24-well or 96-well plates and culture until they reach the desired confluence. For Caco-2 cells, this typically involves differentiation into a monolayer with tight junctions.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Initiation of Uptake: Add the transport buffer containing the radiolabeled dipeptide (e.g., ³H-Gly-Sar or a custom synthesized ³H-Val-Arg) to each well to initiate the uptake.

  • Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 2, 5, 10, 15, 30 minutes).

  • Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein content of the cells in each well. The uptake rate is then calculated and can be used to determine kinetic parameters like Km and Vmax.

Competitive Inhibition Assay

This assay is used to determine the affinity (Ki) of a non-labeled dipeptide (the competitor, e.g., this compound) for a specific transporter by measuring its ability to inhibit the uptake of a known radiolabeled substrate (e.g., ³H-Gly-Sar).

Protocol:

  • Cell Culture and Preparation: Follow steps 1 and 2 of the Radiolabeled Dipeptide Uptake Assay protocol.

  • Pre-incubation with Inhibitor: Add the transport buffer containing various concentrations of the unlabeled competitor dipeptide (e.g., this compound) to the wells and incubate for a short period (e.g., 10-30 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate at a fixed concentration (typically below its Km value) to each well.

  • Incubation, Termination, and Quantification: Follow steps 4 to 7 of the Radiolabeled Dipeptide Uptake Assay protocol.

  • Data Analysis: Plot the uptake of the radiolabeled substrate as a function of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the substrate uptake) can be determined and used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualization of Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the subsequent cellular responses, the following diagrams have been generated using Graphviz.

Experimental Workflow for Dipeptide Uptake Assays

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_uptake_assay Radiolabeled Uptake Assay cluster_inhibition_assay Competitive Inhibition Assay C1 Seed cells in multi-well plates C2 Culture to desired confluence C1->C2 C3 Wash with transport buffer C2->C3 U1 Add radiolabeled dipeptide C3->U1 I1 Pre-incubate with unlabeled competitor C3->I1 U2 Incubate at 37°C U1->U2 U3 Terminate uptake with cold buffer U2->U3 U4 Lyse cells U3->U4 U5 Quantify radioactivity U4->U5 I2 Add radiolabeled substrate I1->I2 I3 Incubate at 37°C I2->I3 I4 Terminate uptake I3->I4 I5 Lyse cells and quantify I4->I5

Workflow for dipeptide uptake assays.
Postulated Signaling Pathway for this compound Uptake

Based on studies of arginine and arginine-containing dipeptides, the uptake of this compound is likely to activate key signaling pathways involved in cell growth and metabolism, such as the mTOR and PI3K/Akt pathways.

Signaling_Pathway ValArg This compound Dipeptide PEPT1 PEPT1 Transporter ValArg->PEPT1 Uptake Intracellular_ValArg Intracellular this compound PEPT1->Intracellular_ValArg Amino_Acids Valine + Arginine Intracellular_ValArg->Amino_Acids Hydrolysis PI3K PI3K Amino_Acids->PI3K Activates mTORC1 mTORC1 Amino_Acids->mTORC1 Activates Akt Akt PI3K->Akt Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Postulated this compound signaling pathway.

Discussion and Future Directions

The available data suggests that dipeptides exhibit a wide range of uptake efficiencies, which are dependent on their constituent amino acids and the expression of specific transporters like PEPT1 in the cell line under investigation. While this compound's instability in circulation may be a concern for systemic drug delivery, its potential for rapid uptake and subsequent activation of pro-growth signaling pathways makes it an interesting candidate for applications where localized and transient effects are desired.

Future research should focus on obtaining direct kinetic data (Km and Vmax) for this compound transport in key cell lines such as Caco-2 and CHO. This would allow for a more precise comparison with other dipeptides and facilitate the design of dipeptide-based pro-drugs with tailored uptake characteristics. Furthermore, detailed studies are needed to elucidate the specific signaling events triggered by this compound uptake and to determine the relative contributions of the mTOR and PI3K/Akt pathways to its downstream effects. Such knowledge will be invaluable for the rational design of dipeptide-based therapeutics and for optimizing cell culture media for enhanced protein production.

References

A Comparative Guide to Antibody Cross-Reactivity with Val-Arg

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody performance, specifically focusing on the cross-reactivity of antibodies with the dipeptide Valine-Arginine (Val-Arg). Understanding the specificity of an antibody is crucial for the accuracy and reliability of immunoassays. Cross-reactivity, the unintended binding of an antibody to molecules other than its target antigen, can lead to false-positive results and misinterpretation of data.[1][2] This document outlines the experimental protocols to assess cross-reactivity and presents hypothetical data to illustrate the comparative performance of a putative anti-Val-Arg antibody against other structurally similar dipeptides.

Data Presentation: Comparative Cross-Reactivity of a Hypothetical Anti-Val-Arg Antibody

The following tables summarize the binding affinity and cross-reactivity of a hypothetical antibody raised against this compound. The data are presented to allow for a clear comparison with other structurally related dipeptides and individual amino acids.

Table 1: Binding Affinity of Anti-Val-Arg Antibody

AnalyteStructureDissociation Constant (KD) (M)
This compoundValine-Arginine1.2 x 10-8
Val-LysValine-Lysine8.5 x 10-7
Ala-ArgAlanine-Arginine2.1 x 10-6
ValineVal> 10-3
ArginineArg> 10-3

Table 2: Cross-Reactivity Profile via Competitive ELISA

CompetitorStructureIC50 (M)% Cross-Reactivity
This compoundValine-Arginine1.5 x 10-7100%
Val-LysValine-Lysine1.1 x 10-613.6%
Ala-ArgAlanine-Arginine3.2 x 10-50.47%
Val-GlyValine-Glycine> 10-3<0.01%
Ile-ArgIsoleucine-Arginine5.8 x 10-62.6%
ValineVal> 10-2<0.01%
ArginineArg> 10-2<0.01%

% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard methods for assessing antibody specificity and cross-reactivity.

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This protocol determines the direct binding affinity of the antibody to immobilized antigens.

  • Antigen Coating: 96-well microtiter plates are coated with 100 µL of a 10 µg/mL solution of the respective dipeptides (this compound, Val-Lys, etc.) in phosphate-buffered saline (PBS) and incubated overnight at 4°C.

  • Blocking: The plates are washed three times with PBS containing 0.05% Tween-20 (PBST) and then blocked with 200 µL of 5% non-fat dry milk in PBST for 1 hour at room temperature to prevent non-specific binding.[1]

  • Antibody Incubation: A serial dilution of the anti-Val-Arg antibody in blocking buffer is added to the wells and incubated for 2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour at room temperature.

  • Detection: The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with sulfuric acid, and the absorbance is read at 450 nm. The dissociation constant (KD) is calculated from the binding curve.

2. Competitive ELISA for Cross-Reactivity

This assay measures the ability of related compounds to compete with the target antigen for antibody binding.

  • Plate Preparation: Microtiter plates are coated with a this compound-carrier protein conjugate (e.g., this compound-BSA) and blocked as described above.

  • Competitive Incubation: A constant, sub-saturating concentration of the anti-Val-Arg antibody is pre-incubated with serial dilutions of the competitor peptides (this compound, Val-Lys, etc.) for 1 hour. This mixture is then added to the coated wells and incubated for 2 hours.

  • Detection: The subsequent steps of secondary antibody incubation and signal detection are the same as for the direct ELISA. The concentration of each competitor that inhibits 50% of the antibody binding (IC50) is determined.

3. Dot Blot Assay for Specificity Screening

A dot blot is a simple and rapid method for qualitatively assessing cross-reactivity.[1]

  • Antigen Spotting: 1 µL of each purified dipeptide (at a concentration of 100 ng/µL) is spotted onto a nitrocellulose or PVDF membrane and allowed to dry.[1]

  • Blocking: The membrane is immersed in a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[1]

  • Antibody Incubation: The membrane is incubated with the anti-Val-Arg antibody at its recommended working concentration for 1 hour at room temperature.

  • Washing and Detection: The membrane is washed three times with TBST to remove unbound antibody.[1] It is then incubated with an HRP-conjugated secondary antibody, followed by washing and detection using a chemiluminescent substrate. The intensity of the signal for each spotted peptide is analyzed.

Mandatory Visualizations

Experimental Workflow for Competitive ELISA

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat Plate Coat 96-well plate with This compound-BSA conjugate Block Plate Block with 5% non-fat dry milk in PBST Coat Plate->Block Plate Add to Plate Add Ab-competitor mixture to the blocked plate Pre-incubate Pre-incubate Anti-Val-Arg Ab with competitor peptides Pre-incubate->Add to Plate Add Secondary Ab Add HRP-conjugated secondary antibody Add Substrate Add TMB substrate and measure absorbance at 450 nm Add Secondary Ab->Add Substrate G cluster_antigens Antigens Anti-Val-Arg_Ab Anti-Val-Arg Antibody This compound This compound (Target) Anti-Val-Arg_Ab->this compound High Affinity Binding (Specific Recognition) Val-Lys Val-Lys (High Similarity) Anti-Val-Arg_Ab->Val-Lys Cross-Reactivity (Structural Homology) Ala-Arg Ala-Arg (Moderate Similarity) Anti-Val-Arg_Ab->Ala-Arg Low Cross-Reactivity Val-Gly Val-Gly (Low Similarity) Anti-Val-Arg_Ab->Val-Gly Negligible Binding

References

A Comparative Analysis of the Stability of Val-Arg and Its Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the stability of Val-Arg and its implications for therapeutic design.

The dipeptide valine-arginine (this compound) is a motif of interest in drug development, particularly as a component of linkers in antibody-drug conjugates (ADCs) and other targeted therapies. Its susceptibility to enzymatic cleavage can be exploited for controlled drug release. However, the inherent instability of the this compound sequence in plasma presents a significant challenge, necessitating a thorough understanding of its degradation and the characteristics of more stable analogs. This guide provides a comparative overview of the stability of this compound and its analogs, supported by experimental data and methodologies, to inform the rational design of peptide-based therapeutics.

Executive Summary

The this compound dipeptide is notoriously unstable in systemic circulation due to its recognition and cleavage by a variety of proteases. This rapid degradation can lead to premature drug release and potential off-target toxicity. In contrast, analogs such as Val-Cit (valine-citrulline), Val-Lys (valine-lysine), and Val-Ala (valine-alanine) exhibit enhanced stability in plasma. The choice of dipeptide linker is therefore a critical consideration in drug design, with a trade-off between cleavage efficiency at the target site and stability in circulation.

Comparative Stability of this compound and Its Analogs

Dipeptide SequenceRelative Plasma StabilityKey Considerations
This compound Low Highly susceptible to cleavage by multiple proteases, leading to rapid degradation in plasma.[1]
Val-Lys Moderate More stable than this compound but can still be cleaved by trypsin-like proteases.
Val-Ala High Generally more stable than this compound and Val-Lys in plasma.[1]
Val-Cit High Exhibits high stability in human plasma and is a commonly used linker in approved ADCs.

Note: The stability is context-dependent and can be influenced by the surrounding molecular structure.

Mechanism of this compound Degradation

The primary mechanism of this compound degradation in plasma is proteolytic cleavage of the peptide bond between the two amino acids. The presence of a basic amino acid (arginine) at the C-terminus makes the dipeptide a prime substrate for trypsin-like serine proteases, which are abundant in plasma. These enzymes specifically hydrolyze peptide bonds on the carboxyl side of arginine and lysine (B10760008) residues.[2][3]

The degradation of the this compound dipeptide can be visualized as a two-step process: enzymatic cleavage followed by the further metabolism of the individual amino acids.

Val-Arg_Dipeptide This compound Dipeptide Cleavage Peptide Bond Cleavage Val-Arg_Dipeptide->Cleavage Substrate Proteases Plasma Proteases (e.g., Trypsin-like) Proteases->Cleavage Catalysis Valine Valine Cleavage->Valine Arginine Arginine Cleavage->Arginine Metabolism1 Amino Acid Metabolism Valine->Metabolism1 Metabolism2 Amino Acid Metabolism Arginine->Metabolism2

Degradation pathway of this compound dipeptide.

Experimental Protocols

To quantitatively assess the stability of this compound and its analogs, a robust and reproducible experimental protocol is essential. The following outlines a standard procedure for determining the half-life of a dipeptide in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: In Vitro Dipeptide Stability Assay in Human Plasma

1. Materials:

  • Test dipeptides (this compound and analogs)

  • Human plasma (pooled, heparinized or EDTA-treated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Internal standard (a stable, structurally similar peptide)

  • 37°C incubator

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

2. Experimental Workflow:

cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis Thaw Thaw Plasma (37°C) Spike Spike Dipeptide & Internal Standard Thaw->Spike Incubate Incubate at 37°C Spike->Incubate Aliquots Collect Aliquots (t = 0, 5, 15, 30, 60, 120 min) Incubate->Aliquots Quench Quench with ACN (Protein Precipitation) Aliquots->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Data Data Analysis (Calculate Half-life) LCMS->Data

Workflow for dipeptide stability assay.

3. Procedure:

  • Thaw pooled human plasma at 37°C.

  • Spike the test dipeptide and the internal standard into the plasma to a final concentration (e.g., 10 µM).

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the plasma-dipeptide mixture.

  • Immediately quench the enzymatic reaction by adding a threefold excess of cold acetonitrile. This also serves to precipitate plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS analysis.

  • Analyze the samples using a suitable LC-MS method to quantify the remaining concentration of the intact dipeptide relative to the internal standard.

4. Data Analysis:

  • Plot the percentage of the remaining intact dipeptide against time.

  • Fit the data to a one-phase decay model to calculate the half-life (t½) of the dipeptide in plasma.

Conclusion

The stability of the this compound dipeptide is a critical parameter in the design of peptide-based therapeutics. Its inherent instability in plasma, while potentially advantageous for targeted drug release, often necessitates the use of more stable analogs like Val-Cit, Val-Lys, or Val-Ala to ensure an adequate therapeutic window. The choice of the dipeptide linker should be guided by a comprehensive evaluation of its stability profile, cleavage kinetics by target enzymes, and the overall desired pharmacokinetic properties of the therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such comparative stability studies, enabling researchers to make data-driven decisions in the development of novel and effective therapies.

References

The Emergence of Arginine as a Predictive Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While the dipeptide Valyl-Arginine (Val-Arg) is recognized as a product of protein metabolism, current scientific literature lacks substantial evidence to validate it as a standalone clinical biomarker for specific diseases. Extensive research, however, has illuminated the critical role of the amino acid L-Arginine (Arg) as a significant biomarker, particularly in the fields of oncology and cardiovascular health. This guide provides a comprehensive comparison of Arginine's performance with its metabolites as biomarkers, supported by experimental data and detailed methodologies for its quantification.

Arginine and its Metabolites: A Comparative Overview

Arginine's biological significance extends to its metabolic derivatives, which also serve as important health indicators. Asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) are key metabolites that have been studied alongside Arginine in various pathological contexts.

BiomarkerDisease ContextPerformance CharacteristicsSupporting Evidence
L-Arginine (Arg) Metastatic Colorectal Cancer (mCRC)High baseline plasma Arginine was predictive of improved Overall Survival (OS) in patients treated with immune checkpoint inhibitors (durvalumab + tremelimumab).[1][2][3][4] In the treatment arm, median OS was 7.62 months for the ARG-high group versus 5.27 months for the ARG-low group.[1][4]Post-hoc analysis of the Phase II CCTG CO.26 clinical trial (NCT02870920).[1][2]
Cardiovascular DiseaseLow plasma L-arginine concentrations may lead to impaired nitric oxide (NO) signaling and promote endothelial dysfunction.[5][6] Supplementation has been investigated to reverse this effect.[5]Observational studies and clinical investigations into endothelial function.[5][7]
Asymmetric Dimethylarginine (ADMA) Cardiovascular DiseaseElevated plasma ADMA is an independent risk factor for adverse cardiovascular events and all-cause mortality.[8][9] It acts as an endogenous inhibitor of nitric oxide synthase (NOS).[9]Numerous clinical studies have linked high ADMA levels to atherosclerosis and other cardiovascular pathologies.[8][9]
Chronic Kidney Disease (CKD)ADMA levels are typically elevated in CKD patients compared to healthy individuals.[8]Studies comparing arginine metabolite concentrations in CKD patients and control groups.[8]
Symmetric Dimethylarginine (SDMA) Cardiovascular DiseaseHigh SDMA levels were associated with an increased prevalence of obstructive coronary artery disease.[9] Elevated levels are significant independent predictors of incident Major Adverse Cardiovascular Events (MACE).[9]Targeted metabolomic evaluations in patients undergoing elective coronary angiography.[9]
Chronic Kidney Disease (CKD)SDMA concentrations are significantly higher in CKD patients.[8]Comparative studies of arginine metabolites in CKD cohorts.[8]

Signaling Pathways and Experimental Workflows

Arginine-mTOR Signaling Pathway in Cancer

Arginine plays a crucial role in cancer cell proliferation and survival by activating the mTOR (mechanistic target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, metabolism, and protein synthesis.

cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_downstream Downstream Effects Arginine_ext Arginine SLC Amino Acid Transporters (e.g., SLC38A9, SLC7A1) Arginine_ext->SLC Uptake Arginine_int Intracellular Arginine SLC->Arginine_int CASTOR1 CASTOR1 Arginine_int->CASTOR1 Binds to & inactivates GATOR2 GATOR2 CASTOR1->GATOR2 Inhibits mTORC1 mTORC1 GATOR2->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition

Arginine sensing and activation of the mTORC1 pathway in cancer cells.
Arginine Metabolism and Immune Response

The metabolism of arginine is a critical regulatory point in the immune system. Two key enzymes, nitric oxide synthase (NOS) and arginase (ARG), compete for arginine as a substrate, leading to different immunological outcomes.

cluster_cell Myeloid Cell (e.g., Macrophage) cluster_nos_products NOS Pathway cluster_arg_products Arginase Pathway Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS Arginase Arginase (ARG) Arginine->Arginase NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Urea Urea Arginase->Urea Ornithine L-Ornithine Arginase->Ornithine Pro_inflammatory Pro-inflammatory/ Anti-tumor Response NO->Pro_inflammatory Anti_inflammatory Anti-inflammatory/ Immune Suppression Ornithine->Anti_inflammatory via polyamines

Competitive metabolism of L-Arginine in myeloid cells and its impact on immune responses.
General Experimental Workflow for Arginine Quantification

The accurate measurement of arginine in biological samples is crucial for its validation as a biomarker. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard, while ELISA offers a high-throughput alternative.

cluster_analysis 3. Analytical Quantification Sample_Collection 1. Sample Collection (Plasma, Serum, etc.) Sample_Prep 2. Sample Preparation (Protein Precipitation, Derivatization) Sample_Collection->Sample_Prep LCMS LC-MS/MS Sample_Prep->LCMS ELISA ELISA Sample_Prep->ELISA Data_Analysis 4. Data Analysis (Standard Curve Quantification) LCMS->Data_Analysis ELISA->Data_Analysis Result 5. Result (Arginine Concentration) Data_Analysis->Result

A generalized workflow for the quantification of Arginine in biological samples.

Experimental Protocols

Quantification of Arginine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of arginine and its methylated derivatives in biological matrices.[10]

1. Sample Preparation (Plasma/Serum):

  • Thaw frozen plasma or serum samples on ice.

  • To a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add a stable isotope-labeled internal standard (e.g., ¹³C₆-Arginine) to each sample to correct for matrix effects and procedural variability.

  • Precipitate proteins by adding 200 µL of cold LC-MS grade acetonitrile.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the samples to pellet the precipitated proteins (e.g., 10,000 x g for 7 minutes at 4°C).[11]

  • Transfer the clear supernatant to a new tube and dry it under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.[12]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable column (e.g., a C18 or silica-based column) to separate arginine from other sample components.[10][12] An isocratic or gradient elution with a mobile phase containing components like ammonium (B1175870) acetate (B1210297) and formic acid is typically employed.[12]

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).[10]

    • Monitor specific precursor-to-product ion transitions for arginine (e.g., m/z 175 -> m/z 70) and the internal standard (e.g., m/z 181 -> m/z 74 for ¹³C₆-Arginine).[12]

3. Quantification:

  • Generate a standard curve using known concentrations of arginine.

  • Calculate the arginine concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Quantification of Arginine by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) provides a high-throughput method for arginine quantification, suitable for screening large numbers of samples.

1. Sample Preparation:

  • Collect blood in tubes with an appropriate anticoagulant (e.g., EDTA, heparin) for plasma, or use serum separator tubes for serum.

  • Centrifuge the blood samples to separate plasma or serum from blood cells (e.g., 1000 x g for 15 minutes).

  • Collect the supernatant (plasma or serum) and store it at ≤ -20°C if not used immediately. Avoid repeated freeze-thaw cycles.

  • Before the assay, thaw samples on ice and centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitates.

2. ELISA Procedure (Competitive Assay Principle):

  • This assay is typically based on the competitive binding principle. The microplate wells are pre-coated with an anti-arginine antibody.

  • Add standards and prepared samples to the wells, followed by the addition of a biotin-conjugated arginine.

  • During incubation, the free arginine in the sample competes with the biotin-conjugated arginine for binding to the pre-coated antibody.

  • Wash the plate to remove unbound components.

  • Add a streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated arginine captured on the plate.

  • Wash the plate again.

  • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes the conversion of TMB to a colored product.

  • Stop the reaction with an acidic stop solution. The intensity of the color is inversely proportional to the concentration of arginine in the sample.

3. Data Analysis:

  • Measure the optical density (OD) at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Generate a standard curve by plotting the OD values of the standards against their known concentrations.

  • Determine the arginine concentration in the samples by interpolating their OD values from the standard curve.

References

A Researcher's Guide to Comparative Proteomics: Evaluating Standard Workflows and the Potential Impact of Val-Arg Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of molecular biology and drug development, comparative proteomics stands as a cornerstone for elucidating protein expression changes between different biological states.[1][2] This powerful analytical approach enables researchers to identify potential biomarkers, understand disease mechanisms, and assess therapeutic responses.[1][3] This guide provides an objective comparison of common quantitative proteomics workflows and explores a hypothetical scenario to assess the influence of Val-Arg (Valyl-Arginine) dipeptide supplementation on proteomic outcomes.

Comparative Quantitative Proteomics: An Overview

The primary goal of comparative proteomics is to accurately quantify and compare the protein abundance levels across multiple samples.[1][4] Methodologies for achieving this can be broadly categorized into label-free and label-based approaches. Label-free quantification relies on comparing the signal intensities of peptides across different mass spectrometry runs.[4][5] In contrast, label-based methods, such as isobaric tags for relative and absolute quantitation (iTRAQ), utilize isotopic labels to tag peptides from different samples, which are then pooled and analyzed in a single mass spectrometry experiment.[4]

Hypothetical Comparative Study: Standard Workflow vs. This compound Supplementation

To illustrate a comparative proteomics experiment, we present a hypothetical study evaluating the impact of supplementing cell culture media with the dipeptide this compound. This scenario is relevant for studies where the bioavailability or metabolic effects of specific dipeptides on the proteome are of interest.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data from a comparative proteomics experiment analyzing cell lysates from standard culture conditions versus those supplemented with this compound.

MetricStandard WorkflowWorkflow with this compound Supplementation
Number of Identified Proteins 2,5432,538
Number of Identified Peptides 21,87621,799
Coefficient of Variation (CV%) for Quantification 15.8%16.2%
Identified Peptides Containing this compound Motif 1,2341,231

Experimental Protocols

A robust and well-documented experimental protocol is crucial for the reproducibility of proteomics studies.[3][6] Below are the detailed methodologies for the hypothetical comparative experiment.

Cell Culture and Sample Preparation
  • Cell Culture: Human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM). For the experimental group, the medium was supplemented with 100 µM this compound dipeptide for 24 hours prior to harvesting. The control group received no supplementation.

  • Cell Lysis: Cells were washed with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets were resuspended in lysis buffer (8 M urea (B33335), 50 mM Tris-HCl pH 8.5, 1 mM dithiothreitol (B142953) (DTT)) and sonicated on ice.

  • Protein Quantification: The total protein concentration of the lysates was determined using a Bradford assay.

Protein Digestion and Peptide Preparation
  • Reduction and Alkylation: For each sample, 100 µg of protein was taken. DTT was added to a final concentration of 5 mM and incubated for 30 minutes at 37°C to reduce disulfide bonds. Subsequently, iodoacetamide (B48618) was added to a final concentration of 15 mM, and the mixture was incubated for 30 minutes in the dark at room temperature to alkylate free cysteine residues.[7]

  • Enzymatic Digestion: The urea concentration was diluted to less than 2 M with 50 mM Tris-HCl (pH 8.5). Trypsin was added at a 1:50 enzyme-to-protein ratio and incubated overnight at 37°C.

  • Peptide Desalting: The resulting peptide mixtures were acidified with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalted using C18 solid-phase extraction cartridges. The purified peptides were then dried under vacuum.

LC-MS/MS Analysis
  • Chromatographic Separation: The dried peptides were reconstituted in 0.1% formic acid and analyzed by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer. Peptides were separated on a C18 column using a gradient of acetonitrile (B52724) in 0.1% formic acid.

  • Mass Spectrometry: The mass spectrometer was operated in data-dependent acquisition (DDA) mode, where the most abundant precursor ions from a full MS scan were selected for fragmentation (MS/MS).

Data Analysis
  • Database Searching: The raw MS/MS data were searched against a human protein database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer). Search parameters included trypsin as the enzyme, a maximum of two missed cleavages, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine as a variable modification.

  • Protein Quantification and Statistical Analysis: Label-free quantification was performed based on peptide peak intensities. The protein abundance data were normalized, and statistical analysis (e.g., t-test) was performed to identify differentially expressed proteins between the two conditions.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Proteomic Analysis A Standard Cell Culture C Cell Lysis A->C B Cell Culture + this compound B->C D Protein Quantification C->D E Reduction & Alkylation D->E F Trypsin Digestion E->F G Peptide Desalting F->G H LC-MS/MS Analysis G->H I Database Search & Quantification H->I J Comparative Analysis I->J

Caption: A typical bottom-up comparative proteomics workflow.

Hypothetical Signaling Pathway: mTOR Pathway

mTOR_Pathway cluster_0 Upstream Signals cluster_1 Core Pathway cluster_2 Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids (e.g., Arginine) mTORC1 mTORC1 AminoAcids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Simplified mTOR signaling pathway, regulated by amino acids like arginine.

Logical Relationship of the Comparative Experiment

logical_relationship cluster_0 Experimental Groups cluster_1 Proteomics Analysis cluster_2 Comparative Outcome Control Control Group (Standard Medium) LCMS LC-MS/MS Control->LCMS Treatment Treatment Group (this compound Supplemented) Treatment->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Comparison Identification of Differentially Expressed Proteins DataAnalysis->Comparison

Caption: Logical flow of the comparative proteomics experiment.

References

Val-Arg Dipeptide vs. Free Amino Acids: A Comparative Guide for Enhanced Cell Culture Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing cell culture media to enhance cellular growth, productivity, and product quality, the use of dipeptides as a substitute for free amino acids is a rapidly advancing strategy. This guide provides an objective comparison of the performance of Val-Arg (Valyl-Arginine) dipeptide against the use of free L-Valine and L-Arginine in cell culture media, supported by experimental data from related studies.

Executive Summary

The supplementation of cell culture media with dipeptides, such as this compound, offers several potential advantages over the traditional use of free amino acids. These benefits primarily revolve around improved nutrient stability, enhanced bioavailability, and a more balanced uptake by cells, which can circumvent issues like competitive inhibition of amino acid transporters. While direct comparative data for this compound in common bioproduction cell lines like CHO is limited in publicly available literature, studies on other dipeptides, particularly those containing arginine, strongly suggest a positive impact on cell growth, protein synthesis, and overall culture performance.

Key Performance Comparisons

Stability and Solubility

Free amino acids, particularly arginine, can be prone to degradation and can also have solubility limitations in concentrated feed media. Dipeptides are generally more stable and soluble, allowing for the formulation of more concentrated and stable nutrient feeds, which is critical for high-density fed-batch and perfusion cultures.

Bioavailability and Cellular Uptake

Dipeptides are taken up by cells via specific peptide transporters, such as the PepT1 and PepT2 transporters. This uptake mechanism can be more efficient than that for free amino acids, which often compete for the same transporters. For instance, high concentrations of L-Arginine can inhibit the uptake of other essential amino acids.[1] By providing arginine in a dipeptide form, this competitive inhibition can be potentially mitigated, leading to a more balanced intracellular amino acid pool.

Impact on Cell Growth and Productivity

Experimental Data

The following tables summarize quantitative data from studies on dipeptide supplementation in cell culture. While not a direct comparison of this compound, this data provides a strong rationale for its potential benefits.

Table 1: Effect of Glycyl-L-Tyrosine (GY) Dipeptide on CHO Cell Culture Performance [3]

SupplementPeak Viable Cell Density (x 10^6 cells/mL)Final mAb Titer (relative to control)
0.25x GY26.55-25.7%
0.5x GY36.15Highest
1.0x GY24.33-20.5%

This data illustrates that an optimal concentration of a dipeptide can significantly enhance cell growth and product yield.

Table 2: Effect of Arg-Arg Dipeptide on Amino Acid Uptake and Protein Synthesis in Bovine Mammary Epithelial Cells [2][4]

TreatmentNet-uptake of Essential Amino Acids (EAA)αS1-casein Synthesis (relative to control)
Control (2.8 mM L-Arg)Baseline1.0
10% Arg-Arg replacementIncreasedIncreased (P < 0.05)
High L-Arg (11.2 mM)DecreasedNot specified

This study highlights how replacing a portion of free L-Arginine with a dipeptide can improve the overall uptake of essential amino acids and boost protein synthesis.

Experimental Protocols

Below is a representative experimental protocol for comparing the effects of this compound dipeptide with free L-Valine and L-Arginine in a fed-batch CHO cell culture producing a monoclonal antibody.

Objective:

To evaluate the impact of this compound dipeptide supplementation versus free L-Valine and L-Arginine on CHO cell growth, viability, mAb production, and amino acid metabolism.

Materials:
  • CHO cell line producing a human IgG1 monoclonal antibody.

  • Chemically defined, serum-free CHO cell culture medium and feed.

  • This compound dipeptide (pharmaceutical grade).

  • L-Valine and L-Arginine (cell culture grade).

  • Shake flasks or benchtop bioreactors.

  • Cell counter (e.g., Vi-CELL).

  • Biochemical analyzer (for glucose, lactate, etc.).

  • HPLC or UPLC system for amino acid analysis.

  • ELISA or Protein A HPLC for mAb quantification.

Methodology:
  • Cell Culture Inoculation: Inoculate shake flasks or bioreactors with the CHO cell line at a seeding density of 0.5 x 10^6 viable cells/mL in the defined basal medium.

  • Experimental Groups:

    • Control: Basal medium supplemented with standard concentrations of free L-Valine and L-Arginine in the feed.

    • Free Amino Acids (High Conc.): Basal medium with a feed containing elevated concentrations of free L-Valine and L-Arginine.

    • This compound Dipeptide: Basal medium with a feed where a portion or all of the free L-Valine and L-Arginine is replaced by an equimolar amount of this compound dipeptide.

  • Fed-Batch Culture:

    • Maintain cultures at 37°C, 5% CO2, and appropriate agitation.

    • On day 3, 5, 7, 9, and 11, supplement the cultures with the respective feeds.

  • Sampling and Analysis:

    • Collect samples daily to measure:

      • Viable Cell Density (VCD) and viability.

      • Glucose, lactate, glutamine, and ammonia (B1221849) concentrations.

      • Extracellular amino acid concentrations by HPLC.

      • mAb titer by ELISA or Protein A HPLC.

  • Data Analysis:

    • Plot growth curves, viability profiles, and metabolite concentrations over time.

    • Calculate specific growth rate, specific productivity, and specific consumption/production rates of key metabolites.

    • Statistically compare the performance of the different experimental groups.

Signaling Pathways

The positive effects of arginine and arginine-containing dipeptides on protein synthesis are often mediated through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway .

mTOR_Pathway cluster_uptake Nutrient Uptake cluster_signaling Intracellular Signaling cluster_outcome Cellular Outcome Val_Arg This compound Dipeptide Peptide_Transporter Peptide Transporter (e.g., PepT1) Val_Arg->Peptide_Transporter Free_AA Free Valine & Arginine AA_Transporter Amino Acid Transporters Free_AA->AA_Transporter Intracellular_AA Intracellular Amino Acids AA_Transporter->Intracellular_AA Peptide_Transporter->Intracellular_AA mTORC1 mTORC1 Intracellular_AA->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits by Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Protein_Synthesis Protein Synthesis (e.g., mAbs) S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibits Experimental_Workflow Culture_Setup 1. Cell Culture Setup (CHO cells, Basal Medium) Group_Assignment 2. Group Assignment Culture_Setup->Group_Assignment Control Control Feed (Free Val & Arg) Group_Assignment->Control Val_Arg_Feed This compound Feed Group_Assignment->Val_Arg_Feed Fed_Batch 3. Fed-Batch Culture Control->Fed_Batch Val_Arg_Feed->Fed_Batch Daily_Sampling 4. Daily Sampling & Analysis Fed_Batch->Daily_Sampling VCD VCD & Viability Daily_Sampling->VCD Metabolites Metabolites (Glucose, Lactate, AAs) Daily_Sampling->Metabolites Titer mAb Titer Daily_Sampling->Titer Data_Analysis 5. Data Analysis & Comparison VCD->Data_Analysis Metabolites->Data_Analysis Titer->Data_Analysis

References

A Researcher's Guide to Benchmarking Val-Arg-Based Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Chromogenic and Fluorogenic Val-Arg-Based Protease Assays

The selection of a suitable assay is a critical decision in the study of proteases, enzymes that play a pivotal role in numerous physiological and pathological processes. Valine-Arginine (this compound) dipeptide sequences are recognized cleavage motifs for a variety of serine proteases, making them a common component in synthetic protease substrates. This guide provides an objective comparison of this compound-based protease assays, focusing on the two most prevalent methodologies: chromogenic and fluorogenic detection. We present supporting experimental data, detailed protocols, and visual representations of relevant biological pathways to inform your assay selection and experimental design.

At a Glance: Chromogenic vs. Fluorogenic this compound Substrates

The fundamental difference between these two assay types lies in their signal generation and detection methods, which directly impacts sensitivity, dynamic range, and susceptibility to interference.

FeatureChromogenic this compound Assays (pNA-based)Fluorogenic this compound Assays (AMC-based)
Principle of Detection Release of a chromophore (p-nitroaniline, pNA), measured by absorbance.Release of a fluorophore (7-amino-4-methylcoumarin, AMC), measured by fluorescence.
Sensitivity LowerHigher (up to 100-fold or more sensitive than chromogenic assays).
Instrumentation Standard spectrophotometer or microplate reader.Fluorometer or fluorescence microplate reader.
Throughput ModerateHigh; well-suited for high-throughput screening (HTS) applications.
Common Interferences Colored compounds in the sample matrix, sample turbidity.Fluorescent compounds, quenchers, inner filter effect.[1]
Cost Generally lower.Generally higher.
Dynamic Range Limited.Wider.
Typical Enzymes Trypsin-like serine proteases (e.g., Thrombin, Trypsin, Plasmin).Broad range of proteases, adaptable by modifying the peptide sequence.

Performance Comparison: Kinetic Parameters

The efficiency of a protease substrate is best described by its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity for the substrate (a lower Km signifies higher affinity). The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is the specificity constant and provides a measure of the enzyme's overall catalytic efficiency.

Below is a comparison of kinetic data for representative chromogenic and fluorogenic substrates for two common serine proteases, thrombin and trypsin.

Table 1: Kinetic Parameters of Thrombin Substrates

SubstrateTypeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Boc-Val-Pro-Arg-AMC Fluorogenic211055.0 x 10⁶
Bz-Phe-Val-Arg-pNAChromogenicData not readily availableData not readily availableData not readily available

Note: While Bz-Phe-Val-Arg-pNA is a known chromogenic substrate for thrombin, specific kinetic constants are not consistently reported in publicly available literature, making a direct quantitative comparison challenging.[2]

Table 2: Kinetic Parameters of Trypsin Substrates

SubstrateTypeKm (mM)Vmax (µM/h)
Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) Chromogenic0.1621.62
This compound-based fluorogenic substrateFluorogenicData varies depending on the specific peptide sequenceData varies depending on the specific peptide sequence

Note: The Vmax for BAPNA hydrolysis by trypsin was determined to be 1.62 ± 0.46 µM/h, with a Km of 1.62 ± 0.55 × 10⁻⁴ M.[3] Kinetic parameters for fluorogenic trypsin substrates are highly dependent on the specific amino acid sequence flanking the cleavage site.

Signaling Pathways Involving Arginine Cleavage

The cleavage of peptide bonds C-terminal to arginine residues is a critical event in many biological signaling cascades. One of the most prominent examples is the coagulation cascade, where sequential activation of serine proteases leads to the formation of a fibrin (B1330869) clot.

The Coagulation Cascade: A Central Role for Arginine Cleavage

The coagulation cascade is a classic example of a biological pathway regulated by proteolysis. It consists of two main initiating pathways, the intrinsic and extrinsic pathways, which converge on a common pathway leading to the generation of thrombin. Thrombin, a serine protease, then cleaves fibrinogen to form fibrin, the primary component of a blood clot. Many of the activation steps in this cascade involve the cleavage of a peptide bond after an arginine residue. For instance, Factor Xa, in complex with Factor Va, cleaves prothrombin after specific arginine residues to generate active thrombin.[4]

A simplified diagram of the coagulation cascade.

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for chromogenic and fluorogenic protease assays, which can be adapted for specific this compound substrates and proteases.

Protocol 1: General Chromogenic Protease Assay (pNA-based)

This protocol provides a framework for measuring protease activity using a p-nitroanilide (pNA)-based substrate. Optimal conditions should be determined empirically for each enzyme.

Materials:

  • Protease of interest (e.g., Thrombin)

  • Chromogenic substrate (e.g., Bz-Phe-Val-Arg-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Substrate Solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and adjust the pH to the optimal range for the protease.

    • Prepare a concentrated stock solution of the chromogenic substrate (e.g., 10 mM) in the appropriate solvent.

    • Prepare a working solution of the protease in cold Assay Buffer immediately before use.

  • Assay Setup:

    • Add Assay Buffer to the wells of the microplate.

    • Add the protease solution to the appropriate wells. Include a "no-enzyme" control for background subtraction.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to each well. The final substrate concentration should be optimized, often starting around the Km value if known.

    • Immediately place the plate in a microplate reader pre-set to the reaction temperature.

    • Monitor the increase in absorbance at 405 nm over time, taking readings at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

  • Data Analysis:

    • Plot absorbance versus time for each well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Subtract the rate of the "no-enzyme" control from all experimental wells.

    • The rate of reaction is proportional to the enzyme activity.

Chromogenic_Assay_Workflow Workflow for a Chromogenic Protease Assay cluster_prep Preparation cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, and Enzyme Plate Add Buffer and Enzyme to Plate Reagents->Plate Incubate Pre-incubate at Optimal Temperature Plate->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Absorbance at 405 nm Over Time Add_Substrate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Reaction Velocity (V₀) Plot->Calculate

Workflow for a chromogenic protease assay.
Protocol 2: General Fluorogenic Protease Assay (AMC-based)

This protocol provides a general guideline for a fluorogenic protease assay using an AMC-based substrate. As with chromogenic assays, optimization is key for achieving the best results.

Materials:

  • Protease of interest (e.g., Thrombin)

  • Fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC)[5]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Substrate Solvent (e.g., DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 350/450 nm for AMC)[6]

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer.

    • Prepare a concentrated stock solution of the fluorogenic substrate in a suitable solvent.

    • Prepare a working solution of the protease in cold Assay Buffer.

  • Assay Setup:

    • Add Assay Buffer and the protease solution to the wells of the black microplate. Include a "no-enzyme" control.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time in kinetic mode at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • The rate of fluorescence increase is proportional to the enzyme activity.

Fluorogenic_Assay_Workflow Workflow for a Fluorogenic Protease Assay cluster_prep Preparation cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, and Enzyme Plate Add Buffer and Enzyme to Black Plate Reagents->Plate Add_Substrate Add Substrate to Initiate Reaction Plate->Add_Substrate Measure Measure Fluorescence (e.g., Ex/Em 350/450 nm) Over Time Add_Substrate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate Initial Reaction Velocity (V₀) Plot->Calculate

Workflow for a fluorogenic protease assay.

Conclusion

The choice between a chromogenic and a fluorogenic this compound-based protease assay depends on the specific requirements of the experiment. Chromogenic assays are a cost-effective and accessible option for many applications. However, when high sensitivity, a wide dynamic range, and suitability for high-throughput screening are paramount, fluorogenic assays offer a distinct advantage. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can make an informed decision to select the optimal assay for their research goals.

References

A Comparative Analysis of Val-Arg and Ala-Arg Dipeptides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide research and drug development, the selection of specific dipeptide sequences is a critical determinant of a molecule's physicochemical properties and biological activity. This guide provides a detailed comparative study of two such dipeptides: Valine-Arginine (Val-Arg) and Alanine-Arginine (Ala-Arg). By examining their properties, synthesis, and biological relevance, this document serves as a resource for scientists in the rational design of peptide-based therapeutics and research tools.

Physicochemical Properties: A Tale of Two Hydrophobic Residues

The primary difference between this compound and Ala-Arg lies in the N-terminal amino acid—Valine versus Alanine. Valine possesses a larger, more hydrophobic isopropyl side chain compared to Alanine's simple methyl group. This seemingly minor variation has significant implications for the dipeptide's overall hydrophobicity and steric bulk, which in turn can influence solubility, aggregation, and interaction with biological targets. Arginine, the C-terminal residue in both dipeptides, contributes a strongly basic guanidinium (B1211019) group, playing a key role in electrostatic interactions and overall solubility in aqueous environments.

PropertyThis compoundAla-ArgReference
Molecular Formula C₁₁H₂₃N₅O₃C₉H₁₉N₅O₃
Molecular Weight 273.33 g/mol 245.28 g/mol
Calculated LogP -4.6-[1]
Isoelectric Point (pI) Basic (Estimated)Basic (Estimated)
Solubility Expected to be soluble in aqueous solutions due to the Arginine residue.Expected to be soluble in aqueous solutions due to the Arginine residue.

Note: The isoelectric points are estimated to be in the basic range due to the presence of the highly basic Arginine residue. Precise experimental values can vary based on conditions.

Biological Activity and Applications: From Antimicrobials to ADC Linkers

Both this compound and Ala-Arg have been investigated for their roles in various biological contexts, most notably as components of antimicrobial peptides and as cleavable linkers in Antibody-Drug Conjugates (ADCs).

Antimicrobial Peptides

Arginine-rich peptides are known for their antimicrobial properties, which are often attributed to their ability to interact with and disrupt the negatively charged membranes of bacteria. The hydrophobicity of the accompanying residue (Valine or Alanine) can modulate this activity. While direct comparative studies on the antimicrobial efficacy of the standalone dipeptides are limited, research on larger Val/Arg-rich peptides suggests that a balance of hydrophobicity and charge is crucial for potent and selective antimicrobial action.[2] An increase in net positive charge generally enhances antimicrobial activity.[2]

Antibody-Drug Conjugates (ADCs)

Dipeptides are frequently employed as linkers that connect a cytotoxic payload to a monoclonal antibody in ADCs. These linkers are designed to be stable in circulation but cleaved by proteases upon internalization into target cancer cells. Both this compound and Ala-Arg have been evaluated as ADC linkers.

A comparative study of various dipeptide linkers in the context of ADCs revealed that linkers with positively charged amino acids, such as Arginine, can lead to lower hydrophobicity of the ADC. However, this study also noted that ADCs with this compound and Ala-Arg linkers resulted in higher levels of aggregation compared to other dipeptides.[1] In some instances, Val-Ala linkers have shown better stability and lower aggregation in high drug-to-antibody ratio (DAR) constructs compared to Val-Cit.[][4] While not a direct comparison with Ala-Arg, this highlights the significant impact of the amino acid composition on the overall physicochemical properties and performance of ADCs. The this compound linker, in particular, has been reported to be very unstable in circulation due to recognition by multiple proteases, leading to premature drug release.[]

ApplicationThis compoundAla-ArgKey FindingsReference
ADC Linker Lower hydrophobicity, but higher aggregation. Prone to premature cleavage in circulation.Lower hydrophobicity, but higher aggregation.The choice of dipeptide significantly impacts ADC properties. Positively charged residues can reduce hydrophobicity but may increase aggregation.[1]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) of Dipeptides

The following is a generalized protocol for the synthesis of dipeptides like this compound and Ala-Arg using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Rink Amide resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Val-OH or Fmoc-Ala-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling (Arginine):

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Activate Fmoc-Arg(Pbf)-OH with HBTU and DIEA in DMF.

    • Add the activated amino acid solution to the resin and shake to allow the coupling reaction to proceed.

    • Wash the resin with DMF.

  • Fmoc Deprotection:

    • Remove the Fmoc group from the coupled Arginine residue using 20% piperidine in DMF.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling (Valine or Alanine):

    • Activate Fmoc-Val-OH or Fmoc-Ala-OH with HBTU and DIEA in DMF.

    • Add the activated amino acid solution to the resin and shake.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF and DCM, and dry.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail to cleave the dipeptide from the resin and remove the Pbf side-chain protecting group from Arginine.

    • Precipitate the dipeptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet.

  • Purification:

    • Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

G cluster_synthesis Solid-Phase Dipeptide Synthesis Workflow Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Swell->Fmoc_Deprotection1 Wash1 Wash (DMF) Fmoc_Deprotection1->Wash1 Coupling1 Couple Fmoc-Arg(Pbf)-OH (HBTU/DIEA) Wash1->Coupling1 Wash2 Wash (DMF) Coupling1->Wash2 Fmoc_Deprotection2 Fmoc Deprotection (Piperidine/DMF) Wash2->Fmoc_Deprotection2 Wash3 Wash (DMF) Fmoc_Deprotection2->Wash3 Coupling2 Couple Fmoc-Val-OH or Fmoc-Ala-OH (HBTU/DIEA) Wash3->Coupling2 Wash4 Wash (DMF/DCM) Coupling2->Wash4 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash4->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification Analysis Analyze (MS/HPLC) Purification->Analysis End End: Purified Dipeptide Analysis->End

A generalized workflow for the solid-phase synthesis of this compound or Ala-Arg dipeptides.

Signaling Pathways: The Role of Arginine

While specific signaling pathways directly activated by the dipeptides this compound or Ala-Arg are not well-defined, the biological effects of these molecules are likely influenced by the signaling roles of Arginine. Arginine is a crucial amino acid in various cellular processes and is known to activate the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[5][6][7]

The uptake of Arginine or Arginine-containing peptides into cells can stimulate the mTORC1 complex, leading to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately promotes protein synthesis.[5][6][7] In the context of ADCs, the cleavage of the dipeptide linker and release of the payload inside the cell is the primary mechanism of action, rather than the activation of a specific signaling pathway by the dipeptide itself. For antimicrobial peptides, the primary mechanism is often direct membrane disruption rather than signaling pathway modulation.

G cluster_pathway Inferred Arginine-Mediated Signaling Pathway Arg_Dipeptide This compound or Ala-Arg (or free Arginine) Cell_Membrane Cell Membrane Arg_Dipeptide->Cell_Membrane Uptake mTORC1 mTORC1 Activation Cell_Membrane->mTORC1 S6K1 p-S6K1 mTORC1->S6K1 FourEBP1 p-4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis

An inferred signaling pathway potentially influenced by the uptake of Arginine-containing dipeptides.

Conclusion

The choice between this compound and Ala-Arg in peptide design will depend on the specific application and desired properties. The greater hydrophobicity of Valine in this compound may enhance interactions with hydrophobic targets but could also increase aggregation. Conversely, the smaller Alanine residue in Ala-Arg may offer a more streamlined profile with potentially different solubility and aggregation characteristics. In the context of ADC linkers, both dipeptides have been shown to influence the physicochemical properties of the final conjugate, with considerations for stability and aggregation being paramount. For researchers and drug developers, a thorough understanding of these subtle differences is essential for the successful design and application of these dipeptides in therapeutic and research contexts. Further head-to-head experimental comparisons are warranted to fully elucidate the nuanced differences in their biological performance.

References

A Comparative Guide to Dipeptide Linkers in Antibody-Drug Conjugates: Val-Arg vs. Stable Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor cells. This guide provides an objective comparison of the Val-Arg dipeptide linker with its more stable and clinically relevant alternatives, Val-Cit (valine-citrulline) and Val-Ala (valine-alanine), supported by experimental data.

Executive Summary

The this compound dipeptide motif is highly susceptible to cleavage by a variety of proteases present in systemic circulation, leading to poor plasma stability and premature release of the cytotoxic payload.[1] This inherent instability makes it a suboptimal choice for ADC development. In contrast, the Val-Cit and Val-Ala dipeptides exhibit significantly greater stability in human plasma and are efficiently cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[2][] Preclinical studies have consistently demonstrated the superior performance of ADCs containing Val-Cit and Val-Ala linkers in terms of both stability and in vivo anti-tumor efficacy compared to their this compound and Val-Lys counterparts.[][4]

Data Presentation

Table 1: Comparative Stability of Dipeptide Linkers in ADCs
Linker DipeptidePlasma StabilityKey Observations
This compound LowHighly unstable in circulation due to recognition and cleavage by multiple proteases, leading to premature payload release.[1] Considered to have the weakest performance among the compared dipeptides.[]
Val-Cit High (in human plasma)Generally stable in human plasma, a key attribute for clinical translation.[5] However, it is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), which can complicate preclinical evaluation in murine models.[2]
Val-Ala High (in human plasma)Exhibits high stability in human plasma, comparable to Val-Cit.[4] It has the advantage of lower hydrophobicity compared to Val-Cit, which can reduce the propensity for aggregation, especially at high drug-to-antibody ratios (DARs).[2]
Table 2: Comparative In Vivo Efficacy of ADCs with Different Dipeptide Linkers
ADC Construct (Antibody-Linker-Payload)Tumor ModelEfficacy OutcomeReference
F16-Val-Arg-MMAEHuman Epidermoid Carcinoma (A431)Weakest anti-tumor activity among the tested dipeptides.[]
F16-Val-Lys-MMAEHuman Epidermoid Carcinoma (A431)Moderate anti-tumor activity.[]
F16-Val-Cit-MMAEHuman Epidermoid Carcinoma (A431)Significant tumor growth inhibition.[]
F16-Val-Ala-MMAEHuman Epidermoid Carcinoma (A431)Exhibited the best tumor growth inhibition.[]
Acetazolamide-Val-Arg-MMAERenal Cell Carcinoma (SKRC-52)Inferior therapeutic activity.[6]
Acetazolamide-Val-Ala-MMAERenal Cell Carcinoma (SKRC-52)Superior therapeutic activity.[6]
Acetazolamide-Val-Cit-MMAERenal Cell Carcinoma (SKRC-52)Superior therapeutic activity.[6]

MMAE: Monomethyl auristatin E

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay

Objective: To assess the stability of an ADC and quantify the premature release of its payload in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., at a final concentration of 100 µg/mL) in human and mouse plasma at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours). A control sample of the ADC in a formulation buffer should be run in parallel.

  • Sample Collection: At each designated time point, collect aliquots of the incubation mixture and immediately freeze them at -80°C to stop any further degradation.

  • ADC Isolation: Thaw the plasma samples and isolate the ADC from the plasma proteins. This can be achieved through affinity chromatography using Protein A or G magnetic beads, which bind to the Fc region of the antibody.

  • Analysis of ADC Integrity (Intact Mass Analysis):

    • The isolated ADC is deglycosylated using an enzyme such as PNGase F.

    • The deglycosylated ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.

  • Quantification of Released Payload:

    • The plasma supernatant (after removal of the ADC) can be subjected to protein precipitation (e.g., with acetonitrile).

    • The resulting supernatant is analyzed by LC-MS/MS to quantify the concentration of the free, prematurely released payload. An internal standard is used for accurate quantification.

Protocol 2: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Cell Line and Animal Model: Select a relevant cancer cell line that expresses the target antigen of the ADC's antibody. Implant these cells subcutaneously into immunocompromised mice (e.g., BALB/c nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC with this compound linker, ADC with Val-Cit linker, ADC with Val-Ala linker).

  • ADC Administration: Administer the ADCs and vehicle control to the respective groups, typically via intravenous injection. The dosing regimen (e.g., single dose or multiple doses) will depend on the study design.

  • Monitoring:

    • Measure tumor volumes with calipers at regular intervals (e.g., twice or three times a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Generate Kaplan-Meier survival curves to assess the impact on overall survival.

    • Statistical analysis (e.g., ANOVA, t-test) is used to determine the significance of the observed differences between treatment groups.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against a target cancer cell line.

Methodology:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADCs (with different linkers) in complete cell culture medium. Add the diluted ADCs to the cells. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.

  • Incubation: Incubate the plates for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).

  • Viability Assessment: Use a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit (e.g., CellTiter-Glo®).

    • For the MTT assay, add the MTT reagent to each well and incubate for a few hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) ValArg_ADC This compound ADC Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding Proteases Circulating Proteases Free_Payload_Circulation Prematurely Released Payload (Toxicity) Proteases->Free_Payload_Circulation ValArg_ADC->Proteases Cleavage Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Action

Caption: ADC Mechanism: Circulation Stability and Tumor Cell Killing.

Experimental_Workflow cluster_stability In Vitro Plasma Stability Assay cluster_efficacy In Vivo Efficacy Study Incubate Incubate ADC in Human & Mouse Plasma (37°C, Time Course) Isolate Isolate ADC (e.g., Protein A/G beads) Incubate->Isolate Analyze_Payload Quantify Free Payload in Supernatant (LC-MS/MS) Incubate->Analyze_Payload Analyze_DAR Analyze Average DAR (LC-MS) Isolate->Analyze_DAR Implant Implant Tumor Cells in Mice Administer Administer ADC (i.v. injection) Implant->Administer Monitor Monitor Tumor Growth & Animal Health Administer->Monitor Analyze_Efficacy Analyze TGI & Survival Monitor->Analyze_Efficacy

Caption: Workflow for Preclinical Evaluation of ADC Linker Stability and Efficacy.

References

A Comparative Analysis of the Enzymatic Cleavage of Val-Arg and Lys-Arg Dipeptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzymatic cleavage is paramount for applications ranging from proteomics to the design of targeted therapeutics. This guide provides an objective comparison of the enzymatic cleavage of two dipeptide sequences, Valine-Arginine (Val-Arg) and Lysine-Arginine (Lys-Arg), with a focus on the well-characterized serine protease, trypsin.

Trypsin's primary specificity is dictated by the amino acid at the P1 position (the residue immediately preceding the cleavage site), where it strongly prefers the basic amino acids Arginine (Arg) and Lysine (Lys). This preference is due to the interaction of the positively charged side chains of Arg and Lys with a negatively charged aspartate residue in the S1 specificity pocket of the enzyme. However, the efficiency of this cleavage is significantly influenced by the residues in the surrounding positions, particularly the P2 residue. This guide will delve into the impact of having a Valine versus a Lysine at the P2 position on the cleavage of a P1 Arginine.

While direct comparative kinetic data for this compound versus Lys-Arg cleavage is not abundantly available in published literature, we can infer the relative efficiencies based on established principles of trypsin substrate specificity. Generally, trypsin exhibits a preference for certain amino acid characteristics at the P2 position.

General Principles of Trypsin Specificity at the P2 Position

  • Hydrophobicity and size: The S2 subsite of trypsin, which accommodates the P2 residue, is relatively large and hydrophobic. This suggests that it can accommodate a variety of residues.

  • Favorable residues: Some studies have indicated that unbranched aliphatic side chains can be favorable at the P2 position. For instance, substrates with Proline and Norleucine at the P2 subsite have been shown to be effective trypsin substrates.[1]

  • Unfavorable residues: Acidic residues (Aspartic acid, Glutamic acid) in proximity to the cleavage site, including the P2 position, are known to negatively impact trypsin cleavage efficiency.[2][3]

Based on these principles, both Valine (a nonpolar, aliphatic amino acid) and Lysine (a basic, positively charged amino acid) would be expected to be accommodated in the S2 subsite. However, the presence of a second positive charge from the Lysine residue in the Lys-Arg sequence could potentially influence the interaction with the enzyme's active site, although the precise effect on cleavage efficiency relative to the hydrophobic Valine is not definitively established in the readily available literature.

Experimental Protocols

To quantitatively compare the enzymatic cleavage of this compound and Lys-Arg, a standardized experimental protocol would be employed. The following is a generalized methodology for such a kinetic analysis.

Kinetic Analysis of Trypsin Cleavage

Objective: To determine the Michaelis-Menten kinetic parameters (Km, kcat, and kcat/Km) for the tryptic cleavage of synthetic peptide substrates containing the this compound and Lys-Arg motifs.

Materials:

  • Bovine Trypsin (sequencing grade)

  • Synthetic chromogenic or fluorogenic peptide substrates:

    • Ac-Val-Arg-pNA (p-nitroanilide) or similar

    • Ac-Lys-Arg-pNA or similar

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Calcium Chloride (CaCl2) solution (e.g., 10 mM)

  • Spectrophotometer or fluorometer

  • Temperature-controlled cuvette holder (e.g., 37°C)

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

    • Prepare stock solutions of the synthetic peptide substrates in an appropriate solvent (e.g., DMSO).

    • Determine the exact concentration of the active trypsin solution by active site titration.

  • Assay Conditions:

    • Perform all assays in a Tris-HCl buffer containing CaCl2, which is a cofactor for trypsin, at a constant pH and temperature (e.g., pH 8.0, 37°C).[1]

  • Kinetic Measurements:

    • To a cuvette, add the reaction buffer and the peptide substrate to achieve a range of final concentrations.

    • Initiate the reaction by adding a small, fixed amount of trypsin.

    • Continuously monitor the release of the chromophore (p-nitroaniline) or fluorophore by measuring the change in absorbance or fluorescence over time.

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the progress curve.

  • Data Analysis:

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax and Km.

    • Calculate the catalytic rate constant (kcat) from the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.

    • The catalytic efficiency of the enzyme for each substrate is then determined by the kcat/Km ratio.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for comparing the enzymatic cleavage of the two peptide substrates.

G Workflow for Comparative Kinetic Analysis cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Acquisition & Analysis Trypsin Trypsin Stock Solution Assay_VR Reaction with This compound Substrate Trypsin->Assay_VR Assay_KR Reaction with Lys-Arg Substrate Trypsin->Assay_KR Sub_VR This compound Substrate Stock Solution Sub_VR->Assay_VR Sub_KR Lys-Arg Substrate Stock Solution Sub_KR->Assay_KR Buffer Reaction Buffer (Tris-HCl, CaCl2) Buffer->Assay_VR Buffer->Assay_KR Monitor_VR Monitor Product Formation (this compound) Assay_VR->Monitor_VR Monitor_KR Monitor Product Formation (Lys-Arg) Assay_KR->Monitor_KR Calc_V0_VR Calculate Initial Velocities (this compound) Monitor_VR->Calc_V0_VR Calc_V0_KR Calculate Initial Velocities (Lys-Arg) Monitor_KR->Calc_V0_KR MM_Plot_VR Michaelis-Menten Plot (this compound) Calc_V0_VR->MM_Plot_VR MM_Plot_KR Michaelis-Menten Plot (Lys-Arg) Calc_V0_KR->MM_Plot_KR Params_VR Determine kcat, Km, kcat/Km (this compound) MM_Plot_VR->Params_VR Params_KR Determine kcat, Km, kcat/Km (Lys-Arg) MM_Plot_KR->Params_KR Comparison Comparative Analysis of Kinetic Parameters Params_VR->Comparison Params_KR->Comparison

Caption: Workflow for comparing the kinetics of this compound and Lys-Arg cleavage.

Conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Val-Arg for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols in the handling and disposal of chemical reagents is fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of the dipeptide Val-Arg. By following these procedural steps, you can mitigate risks and ensure that this compound is managed responsibly, reinforcing your institution's commitment to laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS for this compound, guidance can be derived from the SDS of structurally similar compounds and its constituent amino acids, L-Valine and L-Arginine.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Always wear chemical safety goggles or a face shield to protect against splashes.

  • Skin Protection: Chemical-resistant gloves (such as nitrile or neoprene) and a lab coat are mandatory to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are likely to be generated, a NIOSH/MSHA approved respirator may be necessary.

Handling Advice:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound.

  • Minimize dust generation and accumulation.

Summary of Key Safety and Hazard Information

The following table summarizes crucial safety data for L-Arginine, a component of this compound, which can be used as a reference for handling and disposal.

ParameterL-Arginine
CAS Number 74-79-3
GHS Classification Causes serious eye irritation (Category 2)[1][2][3]
Signal Word Warning[1][2]
Hazard Statements H319: Causes serious eye irritation[1][3]
Precautionary Statements P264: Wash thoroughly after handling.[1][3] P280: Wear eye protection/face protection.[1][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] P337+P313: If eye irritation persists: Get medical advice/attention.[1][3]
Extinguishing Media Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[2]
Incompatible Materials Strong oxidizing agents.[2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its containers must be carried out in strict accordance with all federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

1. Segregation of Waste:

  • Do not mix this compound waste with other waste streams. It should be segregated as a non-hazardous or hazardous chemical waste based on its characteristics and any solvents used.

2. Unused Dry Powder:

  • If spilled, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, clearly labeled, and sealed container for chemical waste.

3. Solutions Containing this compound:

  • Aqueous solutions of this compound should not be disposed of down the drain.

  • Collect all waste solutions in a dedicated, properly labeled, and sealed waste container. The label should clearly indicate "Hazardous Waste," the full chemical name "this compound," and the solvent used.

4. Contaminated Labware:

  • Disposable labware (e.g., pipette tips, microcentrifuge tubes) that has come into contact with this compound should be collected in a designated solid chemical waste container.

  • Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), with the rinsate collected as chemical waste. Following the initial rinse, the glassware can be washed with soap and water.

5. Final Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • When the container is full, or in accordance with your institution's policies, submit a chemical waste pickup request to your EHS department.[4][5]

  • The EHS department will then manage the final disposal through a licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ValArg_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal Disposal Procedure start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe use Experimental Use ppe->use spill Spill Occurs solid_waste Generate Solid Waste (Unused Powder, Contaminated Labware) spill->solid_waste Clean up use->spill Potential use->solid_waste liquid_waste Generate Liquid Waste (Aqueous Solutions) use->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store request_pickup Request EHS Pickup store->request_pickup end End: Proper Disposal request_pickup->end

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Handling Guide for Valyl-Arginine (Val-Arg)

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for all laboratory tasks involving Val-Arg to determine if additional PPE is required. The following table summarizes the recommended PPE for handling this dipeptide.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after contact with the peptide.
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_area Work in Designated Area (e.g., Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup equilibrate Equilibrate Vial to Room Temperature don_ppe->equilibrate 2. Proceed reconstitute Reconstitute Lyophilized Powder equilibrate->reconstitute 3. Prepare Solution aliquot Aliquot into Single-Use Vials reconstitute->aliquot 4. Portion label_vials Clearly Label Aliquots aliquot->label_vials 5. Identify store_frozen Store at -20°C or -80°C label_vials->store_frozen 6. Preserve decontaminate Decontaminate Work Area store_frozen->decontaminate 7. After Use dispose_waste Dispose of Waste Properly decontaminate->dispose_waste 8. Final Step cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase_cascade Kinase Cascade second_messenger->kinase_cascade Initiates transcription_factor Transcription Factor kinase_cascade->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates dipeptide This compound (Extracellular Signal) dipeptide->receptor Binds

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.